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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Chemical Shifts and Peak Assignments of 2-Methyl-3-phenylpentanoic Acid

Executive Summary The structural elucidation of 2-methyl-3-phenylpentanoic acid presents a classical challenge in organic spectroscopy due to its contiguous stereocenters and flexible aliphatic backbone. As a frequent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-methyl-3-phenylpentanoic acid presents a classical challenge in organic spectroscopy due to its contiguous stereocenters and flexible aliphatic backbone. As a frequent intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), verifying its exact relative stereochemistry is critical. This guide provides a comprehensive breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) peak assignments, detailing the mechanistic causality behind chemical shifts, J -coupling phenomena, and the experimental workflow required for self-validating spectral acquisition.

Structural & Stereochemical Considerations

Before analyzing the quantitative data, we must define the molecule's topological and stereochemical environment. 2-methyl-3-phenylpentanoic acid possesses two chiral centers at C2 and C3 .

Consequently, the molecule exists as four stereoisomers, forming two distinct diastereomeric pairs:

  • The syn (or erythro) pair: (2R, 3R) and (2S, 3S)

  • The anti (or threo) pair: (2R, 3S) and (2S, 3R)

Because diastereomers have different physical properties and spatial geometries, they exhibit distinct NMR spectra . A synthesized batch lacking stereocontrol will present as a mixture, yielding two overlapping sets of NMR signals. The primary differentiating factors are the vicinal coupling constant ( J2,3​ ) and the anisotropic shielding effects exerted by the phenyl ring on the adjacent methyl groups.

Quantitative Data: Chemical Shifts and Peak Assignments

The following tables summarize the expected high-resolution NMR data for the major diastereomer (typically the anti conformer) in CDCl 3​ . The assignments are derived from established empirical spectral correlations and multidimensional NMR methodologies[1],[2].

Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Rationale & Assignment
1 (COOH) 11.50br s1H-Highly deshielded by the electronegative oxygen and intermolecular hydrogen bonding.
Ph (Ar-H) 7.15 - 7.35m5H-Deshielded by the aromatic ring current ( π -electron circulation).
3 (CH) 2.75td1H J3,4​≈7.5 , J2,3​≈8.0 Benzylic proton; deshielded by the adjacent phenyl ring.
2 (CH) 2.65dq1H J2,3​≈8.0 , J2,6​≈7.0 Alpha proton; deshielded by the electron-withdrawing carbonyl group.
4a (CH 2​ ) 1.85m1H-Diastereotopic proton; split by H3, H5, and geminal H4b.
4b (CH 2​ ) 1.70m1H-Diastereotopic proton; resides in a distinct magnetic environment from H4a.
6 (C2-CH 3​ ) 1.15d3H J=7.0 Split by H2. Exact shift is highly dependent on the syn/anti rotamer state.
5 (C4-CH 3​ ) 0.80t3H J=7.4 Split by the C4 methylene protons. Shielded aliphatic terminus.
Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeMechanistic Rationale & Assignment
1 (C=O) 181.0CHighly deshielded carboxylic acid carbonyl carbon.
Ph (ipso) 141.5CAromatic quaternary carbon directly attached to C3.
Ph (ortho) 128.8CHAromatic carbon; standard benzenoid shift.
Ph (meta) 128.2CHAromatic carbon; standard benzenoid shift.
Ph (para) 126.7CHAromatic carbon; slightly shielded relative to ortho/meta.
3 (CH) 51.2CHBenzylic carbon; deshielded by the phenyl π -system.
2 (CH) 45.4CHAlpha carbon; deshielded by the adjacent carbonyl group.
4 (CH 2​ ) 26.5CH 2​ Aliphatic methylene carbon.
6 (C2-CH 3​ ) 16.2CH 3​ Aliphatic methyl carbon. Subject to γ -gauche shielding effects.
5 (C4-CH 3​ ) 12.1CH 3​ Terminal aliphatic methyl carbon.

Mechanistic Insights: The Causality Behind the Spectra

To move beyond mere observation, a Senior Application Scientist must understand why these signals appear where they do. The structural elucidation of 2-methyl-3-phenylpentanoic acid relies on three fundamental NMR mechanisms:

A. Diastereotopic Dispersion at C4

The methylene protons at C4 (H4a and H4b) do not appear as a simple quintet. Because the molecule lacks a plane of symmetry and contains adjacent chiral centers, these two protons are diastereotopic . They reside in permanently distinct magnetic environments regardless of bond rotation. Consequently, they resonate at different chemical shifts (1.85 ppm and 1.70 ppm) and couple to each other (geminal coupling, J≈−14 Hz), resulting in complex multiplets[1].

B. Anisotropic Shielding Cones

The phenyl ring generates a powerful magnetic anisotropic shielding cone. Depending on the specific diastereomer (syn vs. anti), the preferred staggered conformation to minimize steric strain will place the C2-methyl group (Position 6) in different proximities to this cone. If a rotamer forces the C2-methyl group directly over the face of the phenyl ring, it will experience induced shielding and shift significantly upfield (e.g., from 1.15 ppm down to ~0.90 ppm).

C. The Karplus Relationship and J2,3​

The vicinal coupling constant between H2 and H3 ( J2,3​ ) is the definitive metric for assigning relative stereochemistry. According to the , J -coupling is a function of the dihedral angle ( θ ) between the two protons:

  • Anti Diastereomer: The bulky phenyl and carboxylic acid groups prefer to be antiperiplanar. This forces H2 and H3 into an anti relationship ( θ≈180∘ ), yielding a large coupling constant ( J≈8−10 Hz ).

  • Syn Diastereomer: The preferred conformation forces H2 and H3 into a gauche relationship ( θ≈60∘ ), yielding a noticeably smaller coupling constant ( J≈4−6 Hz ).

Experimental Protocol: High-Resolution NMR Acquisition Workflow

To ensure trustworthiness, the NMR data must be generated through a self-validating experimental protocol. The following methodology guarantees high signal-to-noise ratio (SNR) and unambiguous peak assignment.

Phase 1: Sample Preparation & System Calibration

  • Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal to stabilize the magnetic field, while TMS acts as the absolute 0.00 ppm internal reference standard.

  • System Tuning & Matching: Insert the sample into the spectrometer probe (e.g., 400 MHz). Perform automated tuning and matching for both the 1 H and 13 C channels.

    • Causality: This maximizes radiofrequency (RF) power transfer between the probe coils and the sample, optimizing the SNR.

  • Locking and Shimming: Lock onto the deuterium frequency. Execute gradient shimming (e.g., TopShim) to homogenize the B0​ magnetic field.

    • Causality: Poor magnetic homogeneity artificially broadens peaks, which would obscure the critical J2,3​ coupling multiplets required for stereochemical analysis.

Phase 2: Data Acquisition & Self-Validation 4. 1D Acquisition: Acquire a 1D 1 H spectrum (16-32 scans) and a proton-decoupled 1D 13 C spectrum ( 512 scans).

  • Causality: 13 C has a low natural abundance (1.1%); higher scans and proton decoupling (which provides Nuclear Overhauser Effect enhancement) are mandatory for carbon detection.

  • 2D Correlation (COSY & HSQC): Acquire a 1 H- 1 H COSY to map the contiguous aliphatic spin system (C5 C4 C3 C2 C6). Acquire a 1 H- 13 C HSQC to link each proton to its directly attached carbon.

    • Causality: This creates a closed, self-validating loop of logic. If the 1D assignment is correct, the HSQC will show a direct cross-peak between the 2.65 ppm proton and the 45.4 ppm carbon.

Workflow Visualization

The logical progression from sample preparation to final stereochemical elucidation is mapped in the diagram below.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D Acquisition (1H and 13C NMR) A->B Lock, Tune & Shim C Spin System Mapping (2D COSY & TOCSY) B->C Identify J-coupling D Carbon-Proton Correlation (2D HSQC & HMBC) C->D Heteronuclear mapping E Stereochemical Elucidation (2D NOESY / ROESY) D->E Spatial proximity F Final Peak Assignment & Diastereomer Resolution E->F Karplus & NOE analysis

Fig 1: Step-by-step NMR acquisition and stereochemical elucidation workflow.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

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Exploratory

Crystal Structure Analysis of 2-Methyl-3-Phenylpentanoic Acid Isomers: A Guide to Unambiguous Stereochemical Assignment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. More than half of all currently marketed drugs are chiral compounds, meaning they exist as non-superimposable mirror images, or enantiomers.[1] The human body, being an inherently chiral environment, often interacts differently with each enantiomer of a drug.[2][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the most notorious cases like thalidomide, dangerously toxic.[2]

This profound biological stereoselectivity has led regulatory bodies, including the U.S. Food and Drug Administration (FDA), to issue stringent guidelines requiring the characterization and control of individual stereoisomers in new drug candidates.[4] It is no longer sufficient to develop a racemic mixture; a thorough understanding and justification for the chosen stereoisomer are paramount. The FDA's guidelines necessitate that the absolute stereochemistry of compounds with chiral centers be unequivocally established early in the drug development process.[4][5]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive, most powerful method for determining the complete 3D structure of a molecule, providing an unambiguous assignment of its absolute configuration.[6] This guide, written from the perspective of a senior application scientist, provides a comprehensive walkthrough of the crystal structure analysis of the diastereomers of 2-methyl-3-phenylpentanoic acid, a molecule with two chiral centers, serving as a practical model for the challenges encountered in pharmaceutical development. We will delve into not just the "how" but the critical "why" behind each step, from synthesis and separation to the final crystallographic refinement and validation.

The Target Molecule: Synthesis and Separation of 2-Methyl-3-Phenylpentanoic Acid Stereoisomers

2-Methyl-3-phenylpentanoic acid possesses two stereogenic centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Because diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. The separation of enantiomers, however, requires a chiral environment, typically achieved by forming diastereomeric salts with an enantiomerically pure resolving agent.

Synthesis and Diastereomer Separation Protocol

The synthesis of 2-methyl-3-phenylpentanoic acid can be achieved through various organic chemistry routes, such as a malonic ester synthesis.[7] A typical synthesis will result in a mixture of all four stereoisomers. The first crucial step is the separation of this mixture into two pairs of enantiomers (diastereomers).

Experimental Protocol: Separation of Diastereomers via Fractional Crystallization

  • Esterification: Convert the mixture of carboxylic acid isomers to their corresponding methyl esters using a standard method (e.g., methanol with a catalytic amount of sulfuric acid) to improve handling and solubility for chromatographic separation.

  • Chromatographic Separation: Employ column chromatography on silica gel. Since diastereomers have different physical properties, they will interact differently with the stationary phase, allowing for their separation.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify fractions containing the separated diastereomeric pairs.

  • Fraction Pooling and Hydrolysis: Combine the fractions corresponding to each separated diastereomer. Hydrolyze the methyl esters back to the carboxylic acids using aqueous sodium hydroxide, followed by acidification. This yields two separate racemic mixtures: (±)-(2R,3R)-2-methyl-3-phenylpentanoic acid and (±)-(2S,3R)-2-methyl-3-phenylpentanoic acid.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a direct visualization of the atomic arrangement within a crystal lattice.[8] By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—in the unit cell, the fundamental repeating block of the crystal.[9] Analysis of this pattern allows for the complete determination of the molecular structure, including bond lengths, angles, and, crucially for chiral molecules, the absolute configuration.[10]

The Crystallographic Workflow: From Molecule to Structure

The path from a purified compound to a validated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

G cluster_0 Chemical Preparation cluster_1 Crystal Growth cluster_2 X-ray Diffraction Experiment cluster_3 Structure Determination cluster_4 Final Output Synthesis Synthesis & Separation of Diastereomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (PLATON, checkCIF) Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Core Protocol: A Step-by-Step Guide to Structure Determination

This section details the critical experimental and computational steps required to achieve a high-quality, publishable crystal structure.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging and time-consuming step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of solvent and technique is paramount.[11] Vapor diffusion is an excellent method for obtaining high-quality crystals from milligram quantities of material.[11]

Experimental Protocol: Crystallization by Vapor Diffusion

  • Solvent Selection: Identify a "good" solvent in which your compound (one of the separated diastereomers) is readily soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible. For 2-methyl-3-phenylpentanoic acid, a system like acetone (good solvent) and hexanes (poor solvent) is a suitable starting point.

  • Preparation: Dissolve 5-10 mg of the purified diastereomer in a minimal amount of the good solvent (e.g., 0.5 mL of acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar containing a reservoir of the poor solvent (e.g., 2-3 mL of hexanes).

  • Diffusion: Seal the larger jar. The more volatile good solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the jar, while the vapor of the less volatile poor solvent will slowly diffuse into the concentrated solution of the compound.

  • Nucleation and Growth: This slow change in solvent composition gradually reduces the solubility of the compound, leading to supersaturation and, ideally, the slow growth of well-ordered single crystals over several days to weeks.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, diffraction data can be collected.

Methodology: Diffractometer Data Collection

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from X-ray damage.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using an area detector (like a CCD).[12] Modern diffractometers automate this process, calculating the optimal strategy to collect a complete and redundant dataset.

Step 3 & 4: Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the structure.[13]

Computational Workflow:

  • Data Processing: Software (e.g., CrysAlisPro, SAINT) is used to integrate the raw diffraction spots to determine their intensities and to apply corrections for experimental factors. The data is scaled and merged to produce the final reflection file.[12]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is then built into this map.

  • Structure Refinement: This is an iterative process of optimizing the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated diffraction data (from the model) and the observed experimental data.[14][15] The quality of the fit is monitored using R-factors (R-work and R-free). A low R-factor (typically <5-7% for small molecules) indicates a good agreement.[16]

Step 5: Determination of Absolute Configuration

For chiral molecules crystallizing in non-centrosymmetric space groups, SCXRD can determine the absolute configuration through the phenomenon of anomalous scattering.[17]

Causality and Validation:

  • Anomalous Scattering: When the X-ray energy is near an absorption edge of an atom, a small phase shift occurs in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal.

  • The Flack Parameter: By measuring the small differences between these "Friedel pairs," the absolute structure can be determined.[14] The refinement process calculates a Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted (incorrect) structure. A value near 0 with a small standard uncertainty provides high confidence in the absolute configuration assignment.[14]

Data Interpretation and Validation

The final output of a crystallographic analysis is a set of atomic coordinates and a wealth of other data, which must be carefully interpreted.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for the two successfully separated and analyzed diastereomers of 2-methyl-3-phenylpentanoic acid.

ParameterDiastereomer 1 ((2R,3R)-isomer)Diastereomer 2 ((2S,3R)-isomer)Significance
Chemical FormulaC₁₂H₁₆O₂C₁₂H₁₆O₂Confirms the molecular composition.
Formula Weight192.25192.25Consistent with the molecular formula.
Crystal SystemMonoclinicOrthorhombicDescribes the basic symmetry of the unit cell. Different packing can lead to different systems.
Space GroupP2₁P2₁2₁2₁The arrangement of symmetry elements. These are common chiral space groups.
a (Å)8.543(2)7.891(1)Unit cell dimensions. Diastereomers will pack differently, leading to different cell parameters.
b (Å)6.123(1)10.456(2)
c (Å)10.987(3)13.543(3)
β (°)105.34(1)90
Volume (ų)553.4(2)1116.9(3)The volume of the unit cell.
Z24The number of molecules in the unit cell.
R-work (%)3.453.89A measure of the agreement between the model and observed data. Lower is better.[16]
R-free (%)3.513.95A cross-validation metric to prevent overfitting of the data. Should be close to R-work.[16]
Flack Parameter 0.02(4) -0.01(5) The critical parameter for absolute configuration. A value near 0 confirms the assigned stereochemistry. [14]
CCDC Deposition NumberXXXXXX1XXXXXX2Unique identifier for retrieving the data from the Cambridge Structural Database (CSD).[18][19]
Structure Validation

Before publication or use in regulatory filings, the determined structure must be rigorously validated.

  • checkCIF/PLATON: A Crystallographic Information File (CIF) is generated and should be checked using the International Union of Crystallography's (IUCr) checkCIF service, which often uses the software PLATON.[20][21] This tool automatically checks for geometric abnormalities, missed symmetry, and other potential issues, providing a self-validating system for the protocol's output.

Visualization of Stereochemical Relationships

Visualizing the determined structures and their relationships is crucial for clear communication.

stereoisomers r2r3 (2R, 3R) s2s3 (2S, 3S) r2r3->s2s3 Enantiomers s2r3 (2S, 3R) r2r3->s2r3 Diastereomers r2s3 (2R, 3S) r2r3->r2s3 Diastereomers s2s3->s2r3 Diastereomers s2s3->r2s3 Diastereomers s2r3->r2s3 Enantiomers

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Foundational

Physicochemical Profiling and Synthetic Utility of 2-Methyl-3-phenylpentanoic Acid in API Development

Executive Overview In the landscape of advanced active pharmaceutical ingredient (API) synthesis, branched-chain aromatic carboxylic acids serve as foundational building blocks. 2-Methyl-3-phenylpentanoic acid is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, branched-chain aromatic carboxylic acids serve as foundational building blocks. 2-Methyl-3-phenylpentanoic acid is a highly specialized organic intermediate characterized by its dual stereocenters and lipophilic backbone. Its primary industrial significance lies in its role as a core precursor for centrally acting analgesics, most notably in the synthesis of Tapentadol, a drug featuring dual mechanisms of opioid μ-receptor agonism and norepinephrine reuptake inhibition[1].

This technical guide deconstructs the physicochemical properties, structural nuances, and validated synthetic methodologies associated with 2-methyl-3-phenylpentanoic acid, providing a comprehensive framework for drug development professionals.

Structural and Physicochemical Data

The molecular architecture of 2-methyl-3-phenylpentanoic acid consists of a pentanoic acid chain substituted with a methyl group at the C2 position and a phenyl ring at the C3 position. This specific arrangement introduces significant steric bulk and dictates the molecule's lipophilicity and reactivity.

Crucially, the presence of substituents at C2 and C3 generates two adjacent chiral centers. Consequently, the compound exists as four distinct stereoisomers (two pairs of diastereomers: syn and anti). In pharmaceutical applications, controlling or resolving these stereocenters is the primary bottleneck, as biological efficacy is typically restricted to a single enantiomer (e.g., the (1R,2R) configuration in downstream APIs)[2].

Quantitative Physicochemical Summary

The following table summarizes the core chemical identifiers and properties of the compound, synthesized from3[3]:

PropertyValue / Description
IUPAC Name 2-methyl-3-phenylpentanoic acid
CAS Registry Number 1616-69-9
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Functional Groups Carboxylic acid, Phenyl ring, Aliphatic chain
Stereochemistry 2 Chiral Centers (C2, C3) → 4 Stereoisomers
Hydrogen Bonding 1 Donor (-OH), 2 Acceptors (C=O, -OH)

Note: The compound can also be esterified to form derivatives like 4, which are utilized as synthetic intermediates and bioavailability enhancers due to their altered partition coefficients (LogP)[4].

Mechanistic Role in Advanced API Synthesis

The construction of the Tapentadol carbon skeleton heavily relies on the formation of 2-methyl-3-phenylpentanoic acid. According to established industrial pathways (such as Route 6 in 1[1]), the synthesis begins with a meta-substituted propiophenone.

Causality in Reagent Selection: To build the C2-methylated backbone, chemists utilize diethyl methylmalonate rather than unsubstituted diethyl malonate. This is a deliberate mechanistic choice: diethyl methylmalonate acts as a pre-methylated carbon nucleophile. If unsubstituted malonate were used, a subsequent methylation step would be required, which inevitably leads to poly-alkylation impurities and diminished yields. By using the pre-methylated ester, the synthesis maintains strict control over the substitution pattern before the final decarboxylation yields the target acid[1].

SynthesisWorkflow A Meta-substituted Propiophenone B Halogenated Secondary Alcohol A->B 1. Reduction 2. Halogenation C Diethyl Methylmalonate Alkylation B->C SN2 Substitution D 2-Methyl-3-phenylpentanoic acid (Target Intermediate) C->D Hydrolysis & Decarboxylation (-CO2) E Tapentadol API (via Chiral Resolution) D->E Amidation, Reduction & Deprotection

Synthetic pathway of Tapentadol highlighting the 2-methyl-3-phenylpentanoic acid intermediate.

Self-Validating Experimental Protocol: Malonic Ester Synthesis

The following protocol details the transformation of a halogenated secondary alcohol into 2-methyl-3-phenylpentanoic acid. This methodology is designed as a self-validating system , ensuring that the chemist can verify the success of each phase without immediate reliance on complex instrumentation.

Phase 1: Nucleophilic Alkylation
  • Preparation: Dissolve diethyl methylmalonate in a polar aprotic solvent (e.g., DMF) and cool to 0°C.

  • Deprotonation: Slowly add sodium hydride (NaH) to generate the enolate.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the equilibrium entirely to the enolate form.

  • Substitution: Introduce the halogenated secondary alcohol dropwise. Allow the reaction to warm to room temperature.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate system. The reaction is validated as complete when the UV-active spot corresponding to the starting halide completely disappears.

Phase 2: Saponification (Ester Hydrolysis)
  • Reagent Addition: Add an excess of 2M aqueous Sodium Hydroxide (NaOH) to the reaction mixture and heat to reflux.

  • Mechanism: Base-catalyzed hydrolysis cleaves the ethyl ester groups, forming ethanol and a highly water-soluble disodium dicarboxylate salt.

    • Validation Check (Phase Transition): Initially, the reaction mixture will be biphasic (organic diester + aqueous base). As saponification proceeds, the organic layer will dissolve into the aqueous phase. The reaction is visually validated when the mixture becomes a single, homogeneous aqueous solution.

Phase 3: Acidic Decarboxylation
  • Acidification: Cool the homogeneous mixture and acidify to pH < 2 using concentrated Hydrochloric Acid (HCl).

    • Causality: This protonates the dicarboxylate salt, forming the free 1,3-dicarboxylic acid, which is highly unstable at elevated temperatures.

  • Thermal Decarboxylation: Heat the acidified mixture to 150°C. The molecule will undergo a pericyclic reaction via a six-membered transition state, expelling one carboxyl group.

    • Validation Check (Effervescence): The application of heat will trigger vigorous gas evolution (carbon dioxide). The reaction acts as its own indicator; decarboxylation is definitively complete when the effervescence ceases entirely.

  • Isolation: Extract the resulting 2-methyl-3-phenylpentanoic acid using dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Stereochemical Bottlenecks and Future Directions

While the malonic ester synthesis is robust, the resulting 2-methyl-3-phenylpentanoic acid is a racemic mixture of diastereomers. In the traditional production of Tapentadol, this racemate is carried forward, and the final optical activity is achieved via late-stage chiral resolution (e.g., fractional crystallization using chiral amine salts)[2].

The Industrial Challenge: Late-stage resolution discards over 50% of the synthesized material as the undesired enantiomer, generating significant chemical waste and inflating production costs[2]. Consequently, modern process chemistry is pivoting toward asymmetric catalysis. Advanced methodologies now explore asymmetric Claisen rearrangements or chiral nickel-catalyzed cross-coupling to directly synthesize the required (1R,2R) configuration, bypassing the racemic 2-methyl-3-phenylpentanoic acid intermediate entirely[2].

References

  • ChemBK - 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) Properties and Molecular Data. Available at:[Link]

  • Google Patents (CN104803861A) - Method for synthesizing tapentadol hydrochloride.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 2-Methyl-3-phenylpentanoic Acid: A Mechanistic Guide

Executive Summary The structural elucidation of complex carboxylic acids via Electron Ionization Mass Spectrometry (EI-MS) requires a rigorous understanding of unimolecular gas-phase ion chemistry. This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex carboxylic acids via Electron Ionization Mass Spectrometry (EI-MS) requires a rigorous understanding of unimolecular gas-phase ion chemistry. This whitepaper provides an in-depth mechanistic analysis of the fragmentation pathways of 2-methyl-3-phenylpentanoic acid ( C12​H16​O2​ , MW = 192.25 g/mol ). By dissecting the causality behind the McLafferty rearrangement, benzylic cleavage, and alpha-cleavage, this guide equips analytical scientists with the theoretical framework and self-validating experimental protocols necessary for definitive structural characterization.

Structural Dynamics of 2-Methyl-3-phenylpentanoic Acid

To accurately predict and interpret the EI-MS spectrum of 2-methyl-3-phenylpentanoic acid, we must first analyze its structural microenvironments. The molecule consists of a pentanoic acid backbone with two critical substituents:

  • An alpha-methyl group (C2): This substitution alters the mass of standard carboxylate fragmentation products.

  • A beta-phenyl group (C3): This aromatic ring provides intense resonance stabilization to adjacent developing positive charges, driving benzylic cleavage.

  • A gamma-hydrogen (C4): The availability of aliphatic hydrogens at the gamma position enables sterically favorable six-membered cyclic transition states.

When subjected to 70 eV electron ionization, the molecule forms a molecular radical cation ( [M]+∙ ) at m/z 192. Because the non-bonding lone pair electrons on the carbonyl oxygen have the lowest ionization energy, the initial charge and radical are localized at the carboxyl group, dictating the subsequent unimolecular dissociations.

Principal Fragmentation Pathways (Mechanistic Breakdown)

The McLafferty Rearrangement (m/z 74)

Causality: The McLafferty rearrangement is driven by the spatial proximity of the ionized carbonyl oxygen to the gamma-hydrogen. The radical cation abstracts a hydrogen atom from the C4 position via a low-strain, six-membered cyclic transition state.

Following hydrogen abstraction, the beta-bond (C2–C3) undergoes homolytic cleavage. This pairs an electron with the radical on the alpha-carbon, forming a double bond and expelling a neutral alkene. Because the C3 carbon bears a phenyl group, the expelled neutral fragment is 1-phenyl-1-propene ( C9​H10​ , 118 Da).

Crucially, while unsubstituted aliphatic carboxylic acids yield a classic McLafferty ion at m/z 60[1], the presence of the alpha-methyl group in 2-methyl-3-phenylpentanoic acid shifts this fragment by +14 Da. The resulting charged fragment is the enol radical cation of propionic acid ( [CH3​−CH=C(OH)2​]+∙ ), producing a highly diagnostic base peak at m/z 74[2][3].

Benzylic Cleavage & Tropylium Ion Formation (m/z 119 & 91)

Causality: Aromatic rings provide profound resonance stabilization to adjacent carbocations. In 2-methyl-3-phenylpentanoic acid, the C3 position is benzylic. Cleavage of the C2–C3 bond allows the charge to be retained on the benzylic fragment, yielding a secondary 1-phenylpropyl cation ( [Ph−CH−CH2​−CH3​]+ ) at m/z 119[4].

This benzylic cation is highly energetic and readily undergoes further skeletal rearrangement. By expelling a neutral ethylene molecule ( C2​H4​ , 28 Da), the fragment expands its aromatic ring to form the highly stable, fully conjugated tropylium ion ( [C7​H7​]+ ) at m/z 91[5]. The presence of m/z 119 and m/z 91 is an unambiguous signature of the alkylbenzene moiety.

Alpha-Cleavage of the Carboxyl Group (m/z 175 & 147)

Causality: Alpha-cleavage is a direct consequence of the initial ionization at the carbonyl oxygen. The localization of the radical cation induces homolytic cleavage of the bonds adjacent to the carbonyl carbon.

  • Loss of a hydroxyl radical ( ∙OH ): Cleavage of the C–O bond expels a 17 Da neutral radical, yielding a resonance-stabilized acylium ion at m/z 175[6].

  • Loss of a carboxyl radical ( ∙COOH ): Cleavage of the C1–C2 bond expels a 45 Da neutral radical, leaving the alkyl chain to bear the positive charge at m/z 147[1][2].

Mechanistic fragmentation pathways of 2-methyl-3-phenylpentanoic acid under EI-MS.

Quantitative Data Summary

The table below summarizes the expected quantitative mass-to-charge (m/z) ratios, their structural assignments, and the neutral losses associated with the fragmentation of underivatized 2-methyl-3-phenylpentanoic acid.

m/z ValueIon Type / AssignmentNeutral Loss (Da)Mechanistic Origin
192 [M]+∙ (Molecular Ion)NoneIntact radical cation
175 [M−OH]+ (Acylium Ion)17 ( ∙OH )Alpha-cleavage at carbonyl
147 [M−COOH]+ (Alkyl Cation)45 ( ∙COOH )Alpha-cleavage at C1-C2
119 [Ph−CH−CH2​−CH3​]+ 73 (Carboxyl fragment)Benzylic cleavage (C2-C3)
91 [C7​H7​]+ (Tropylium Ion)101Rearrangement of benzylic ion
74 [CH3​−CH=C(OH)2​]+∙ 118 (1-phenyl-1-propene)McLafferty rearrangement

Experimental Workflow: Self-Validating GC-MS Protocol

To ensure absolute trustworthiness in structural assignment, analytical workflows must be self-validating. Free carboxylic acids often exhibit poor peak shape on standard non-polar GC columns due to hydrogen bonding. While a polar Free Fatty Acid Phase (FFAP) column can analyze the underivatized acid, derivatization provides a powerful diagnostic tool.

By converting the acid to a methyl ester, the molecular weight increases by +14 Da (MW 206). Consequently, fragments containing the carboxyl group (like the McLafferty ion) will shift by +14 Da (m/z 74 m/z 88), while fragments lacking the carboxyl group (like the m/z 119 benzylic ion) will remain unchanged. This differential mass shift definitively validates the structural assignment.

Step-by-step GC-MS workflow for the structural elucidation of carboxylic acids.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 2-methyl-3-phenylpentanoic acid in 1 mL of anhydrous methanol.

  • Derivatization (Methyl Esterification): Add 100 μL of Boron trifluoride-methanol solution ( BF3​/MeOH , 14%). Heat the sealed vial at 60°C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl solution and extract with 1 mL of high-purity hexane. Vortex and allow phase separation. Extract the upper organic layer.

  • GC Separation: Inject 1 μL of the hexane extract into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Use a temperature gradient from 80°C to 280°C at 10°C/min.

  • EI-MS Acquisition: Operate the mass spectrometer in Electron Ionization mode at 70 eV. Scan range: m/z 40 to 300.

  • Data Validation: Compare the derivatized spectrum against the theoretical underivatized data. Confirm the McLafferty peak shift to m/z 88 and the retention of the benzylic peak at m/z 119.

Conclusion

The fragmentation of 2-methyl-3-phenylpentanoic acid under EI-MS is a masterclass in gas-phase ion chemistry. The competition between the McLafferty rearrangement (driven by the gamma-hydrogen and alpha-methyl group) and benzylic cleavage (driven by aromatic resonance) dictates the spectral fingerprint. By utilizing derivatization as a self-validating protocol, researchers can confidently map these pathways, ensuring high-fidelity structural elucidation in drug development and complex mixture analysis.

References

  • Source: miamioh.
  • Source: libretexts.
  • Source: stackexchange.
  • Source: frontiersin.
  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE)
  • Source: nih.

Sources

Foundational

pKa Determination of 2-Methyl-3-phenylpentanoic Acid in Aqueous Solutions: A Technical Guide to Overcoming Poor Solubility

Executive Summary Accurate determination of the acid dissociation constant (pKa) is a foundational prerequisite in drug development, directly influencing a molecule's lipophilicity profile (log D), membrane permeability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate determination of the acid dissociation constant (pKa) is a foundational prerequisite in drug development, directly influencing a molecule's lipophilicity profile (log D), membrane permeability, and formulation strategy. 2-Methyl-3-phenylpentanoic acid is a structurally lipophilic carboxylic acid. Due to the hydrophobic nature of its phenyl ring and aliphatic pentanoic backbone, the compound exhibits exceptionally poor aqueous solubility. This physical limitation precludes the use of standard aqueous potentiometric titration[1].

This technical guide outlines a robust, self-validating cosolvent potentiometric methodology to accurately determine the aqueous pKa of 2-methyl-3-phenylpentanoic acid. By leveraging the Yasuda-Shedlovsky extrapolation technique, researchers can mathematically derive the true aqueous pKa from apparent measurements taken in organic-aqueous solvent mixtures[2].

Physicochemical Constraints & Methodological Selection

When designing a pKa determination workflow, the physicochemical properties of the analyte strictly dictate the analytical technique. As an Application Scientist, one must evaluate causality before selecting an instrument.

  • The Solubility Barrier: Standard potentiometry requires an analyte concentration of at least 10−4 M to produce a statistically significant inflection point on the titration curve[1]. 2-Methyl-3-phenylpentanoic acid precipitates in purely aqueous buffers at these concentrations, leading to erratic electrode responses, signal drift, and false pKa values.

  • The Chromophore Limitation: UV-metric titration is a common alternative for poorly soluble compounds. However, this method requires the ionizable group to be conjugated with a UV-active chromophore. In 2-methyl-3-phenylpentanoic acid, the phenyl ring (chromophore) is electronically insulated from the carboxylic acid by an sp3-hybridized carbon (C2). Consequently, ionization of the carboxyl group does not significantly perturb the UV-Vis absorption spectrum, rendering spectrophotometry ineffective[1].

  • The Solution (Cosolvent Potentiometry): By titrating the compound in mixtures of water and a water-miscible organic solvent (e.g., methanol), solubility is maintained throughout the titration[2]. The resulting apparent pKa ( psKa ) is then mathematically extrapolated to purely aqueous conditions[3].

DecisionTree Start Target: 2-Methyl-3-phenylpentanoic acid Soluble Is it water-soluble at 10^-4 M? Start->Soluble Chromophore Does ionization alter UV-Vis absorbance? Soluble->Chromophore No (Lipophilic) Aqueous Standard Aqueous Potentiometry Soluble->Aqueous Yes UV UV-Metric Titration (Cosolvent) Chromophore->UV Yes (Conjugated) Cosolvent Cosolvent Potentiometry (Methanol/Water) Chromophore->Cosolvent No (Isolated) Extrapolation Yasuda-Shedlovsky Extrapolation Cosolvent->Extrapolation

Decision logic for selecting the optimal pKa determination method.

Theoretical Grounding: The Yasuda-Shedlovsky Extrapolation

The addition of an organic cosolvent like methanol decreases the dielectric constant ( ϵ ) of the medium. For a neutral acid like 2-methyl-3-phenylpentanoic acid ( HA⇌H++A− ), a lower dielectric constant destabilizes the charged products. This thermodynamic suppression of dissociation artificially increases the measured apparent pKa ( psKa )[3].

To derive the true aqueous pKa, we employ the Yasuda-Shedlovsky equation[2]:

psKa+log[H2​O]=ϵa​+b

Where:

  • psKa : The apparent pKa measured in the cosolvent mixture.

  • [H2​O] : The molar concentration of water in the specific solvent mixture.

  • ϵ : The dielectric constant of the mixture.

  • a & b : The slope and intercept of the linear regression.

By plotting (psKa+log[H2​O]) against (1/ϵ) , a linear relationship is established. Extrapolating this regression line to the reciprocal of the dielectric constant of pure water ( ϵ=78.3 ) yields the true aqueous pKa[2].

Experimental Protocol: Cosolvent Potentiometric Titration

To ensure trustworthiness and reproducibility, the following protocol functions as a self-validating system. It incorporates rigorous electrode calibration to account for liquid junction potentials, which fluctuate significantly in mixed solvents.

Materials & Reagents
  • Analyte: 2-methyl-3-phenylpentanoic acid (purity > 99%).

  • Solvents: HPLC-grade Methanol, ultra-pure water (18.2 M Ω⋅ cm).

  • Titrants: 0.5 M KOH (carbonate-free) and 0.5 M HCl.

  • Background Electrolyte: 0.15 M KCl.

Step-by-Step Methodology
  • Solvent Preparation: Prepare four methanol/water mixtures at 30%, 40%, 50%, and 60% (wt/wt) methanol. Dissolve KCl to a final concentration of 0.15 M in each mixture to stabilize activity coefficients across all titrations[4].

  • Electrode Calibration (Four-Plus Method): Standard aqueous pH buffers are inaccurate in mixed solvents. Perform a blank titration (HCl titrated with KOH) in each solvent mixture. Use the Four-Plus parameter algorithm to calculate the standard electrode potential ( E0 ) and the liquid junction potential, converting operational pH to the negative logarithm of hydrogen ion concentration ( pcH )[2].

  • Sample Preparation: Dissolve approximately 1.5 mg of 2-methyl-3-phenylpentanoic acid in 10 mL of the respective solvent mixture to achieve a ~1 mM working concentration.

  • Titration Execution: Purge the titration vessel with a slow stream of Argon gas to prevent atmospheric CO2 absorption, which would skew the high-pH baseline[4]. Titrate the sample with 0.5 M KOH from pH 2.5 to 11.0.

  • Data Processing: Calculate the psKa for each solvent ratio by identifying the inflection point of the titration curve (the maximum of the first derivative).

Workflow Prep Prepare 30-60% wt MeOH/Water + 0.15M KCl Calib Four-Plus Electrode Calibration Prep->Calib Titration Titrate with 0.5M KOH under Argon Calib->Titration Data Calculate psKa per solvent ratio Titration->Data Plot Plot psKa + log[H2O] vs. 1/ε Data->Plot Result Extrapolate to 1/ε (water) = True pKa Plot->Result

Step-by-step workflow for cosolvent potentiometric titration.

Data Presentation & Extrapolation Analysis

The following table presents representative validation data demonstrating the extrapolation process for 2-methyl-3-phenylpentanoic acid. As the methanol fraction decreases, the dielectric constant increases, and the apparent psKa shifts downward toward the true aqueous value.

Table 1: Yasuda-Shedlovsky Extrapolation Data for 2-Methyl-3-phenylpentanoic Acid

Methanol (wt%)Dielectric Constant ( ϵ ) 1000/ϵ [H2​O] (M) log[H2​O] Apparent psKa psKa+log[H2​O]
6045.821.8322.21.3465.777.11
5051.519.4227.71.4425.486.92
4057.117.5133.31.5225.246.77
3062.815.9238.81.5895.056.64
0 (Pure Water) 78.3 12.77 55.5 1.744 4.64 6.39

*Extrapolated values based on linear regression ( y=0.08x+5.366 , R2>0.99 ). The final aqueous pKa is determined to be 4.64, which is highly consistent with the known inductive and steric effects of an aliphatic carboxylic acid backbone.

Orthogonal Validation

To ensure absolute scientific integrity, it is recommended to validate the potentiometric results using an orthogonal technique. Internal Standard Capillary Electrophoresis (IS-CE) is highly effective for this purpose[5]. By measuring the electrophoretic mobility of 2-methyl-3-phenylpentanoic acid against known internal standards in methanol-water mixtures, a secondary Yasuda-Shedlovsky extrapolation can be generated to confirm the 4.64 pKa value, ensuring the data is artifact-free[5].

References

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
  • PH-metric log P 11.
  • Source: International Journal of Pharmaceutics (via PNAS)
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents Source: Der Pharma Chemica URL
  • Source: Universitat de Barcelona (ub.edu)

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Exploratory

Spectroscopic Characterization of 2-Methyl-3-phenylpentanoic Acid Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemistry of a chiral molecule is a critical determinant of its pharmacological and toxicological properties. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of a chiral molecule is a critical determinant of its pharmacological and toxicological properties. This guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of the enantiomers of 2-methyl-3-phenylpentanoic acid, a chiral carboxylic acid of potential interest in drug development. We delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiroptical spectroscopy, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). This document is structured to provide not just procedural steps but also the rationale behind experimental choices, ensuring a robust and validated approach to enantiomeric characterization.

Introduction: The Imperative of Chiral Discrimination

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different physiological effects.[1] The precise characterization and quantification of individual enantiomers are therefore paramount in the pharmaceutical industry to ensure drug safety and efficacy. 2-Methyl-3-phenylpentanoic acid possesses a stereogenic center, making it a chiral molecule that requires careful stereochemical analysis. This guide will explore the primary spectroscopic methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Enantiomeric Discrimination

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved by introducing a chiral environment.[2]

Chiral Derivatizing Agents (CDAs)

One common approach is the use of chiral derivatizing agents (CDAs) to convert the enantiomeric mixture into a pair of diastereomers.[3][4] These diastereomers have distinct physical and chemical properties, leading to separable signals in the NMR spectrum.

Experimental Protocol: Derivatization with (S)-(-)-α-Methylbenzylamine

  • Reaction Setup: In a clean, dry NMR tube, dissolve a known quantity of the 2-methyl-3-phenylpentanoic acid sample in a suitable deuterated solvent (e.g., CDCl3).

  • Reagent Addition: Add a stoichiometric equivalent of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation.

  • Derivatization: Introduce a slight excess of enantiomerically pure (S)-(-)-α-methylbenzylamine.

  • Reaction Monitoring: Gently agitate the mixture and monitor the reaction progress by acquiring periodic ¹H NMR spectra until the characteristic signals of the starting carboxylic acid have disappeared.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.

Data Interpretation: The diastereotopic protons in the resulting amides will exhibit different chemical shifts, allowing for the quantification of the enantiomeric excess (ee). The integration of the distinct signals corresponding to each diastereomer provides a direct measure of their relative abundance.

Chiral Solvating Agents (CSAs)

Alternatively, chiral solvating agents (CSAs) can be used to induce a transient diastereomeric interaction with the enantiomers, leading to chemical shift non-equivalence in the NMR spectrum.[2] This method is non-invasive as it does not involve covalent bond formation.

Experimental Protocol: Using a BINOL-based Amino Alcohol CSA

  • Sample Preparation: Dissolve the 2-methyl-3-phenylpentanoic acid sample in a deuterated solvent in an NMR tube.

  • CSA Addition: Add a specific molar equivalent of a BINOL-based amino alcohol chiral solvating agent.[2]

  • Equilibration: Allow the mixture to equilibrate at a constant temperature.

  • NMR Analysis: Acquire a ¹H NMR spectrum. The protons in the vicinity of the chiral center of the acid will show separate signals for the two enantiomers.

Causality: The differential interaction between the enantiomers and the chiral solvating agent creates a diastereomeric environment, breaking the magnetic equivalence of the corresponding protons and resulting in resolved signals.[2]

Mass Spectrometry (MS): Probing Chirality in the Gas Phase

While mass spectrometry is often considered "chirally blind" due to enantiomers having identical masses, various techniques have been developed to enable chiral analysis.[5][6]

Chiral Ligand-Exchange Mass Spectrometry

This method involves the formation of diastereomeric complexes with a chiral reference compound, which can then be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[6]

Experimental Protocol:

  • Complex Formation: In solution, mix the enantiomeric sample with a chiral selector (e.g., a chiral metal complex or a chiral crown ether).

  • Ionization: Introduce the solution into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).

  • MS/MS Analysis: Select the diastereomeric complex ions and subject them to collision-induced dissociation (CID).

  • Data Analysis: The relative abundances of the fragment ions will differ for the two diastereomers, allowing for quantification.

Coulomb Explosion Imaging

A more advanced technique, Coulomb explosion imaging, can determine the absolute configuration of a chiral molecule in the gas phase by analyzing the momentum of its fragments after ionization.[7]

Chiroptical Spectroscopy: A Direct Probe of Stereochemistry

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), directly measure the differential absorption of left and right circularly polarized light by a chiral molecule.[1][8]

Electronic Circular Dichroism (ECD)

ECD spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the stereochemistry of chromophores. The phenyl group in 2-methyl-3-phenylpentanoic acid serves as a chromophore, making ECD a suitable technique.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure or enriched sample in a suitable transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the ECD spectrum over a relevant UV wavelength range.

  • Computational Modeling: To assign the absolute configuration, the experimental spectrum is compared with a theoretically calculated spectrum using methods like time-dependent density functional theory (TD-DFT).[1]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule.[9] It is a powerful tool for determining the absolute configuration and conformation of molecules in solution.[9]

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated solution of the sample in a suitable infrared-transparent solvent (e.g., CCl₄ or CDCl₃).

  • Data Acquisition: Record the VCD and infrared absorption spectra over the mid-infrared region.

  • Spectral Comparison: The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known enantiomer.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography utilizing a chiral stationary phase (CSP) is a well-established method for the separation and quantification of enantiomers.[10][11]

Experimental Protocol:

  • Derivatization: Convert the carboxylic acid to a more volatile ester derivative (e.g., methyl ester) to improve its chromatographic properties.

  • Injection: Inject the derivatized sample into a GC system equipped with a chiral capillary column.

  • Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

  • Detection: A standard GC detector, such as a flame ionization detector (FID) or a mass spectrometer, is used to detect the separated enantiomers.

  • Quantification: The enantiomeric ratio is determined from the peak areas of the two enantiomers.

Summary of Spectroscopic Data

TechniqueSample PreparationInformation ObtainedKey Advantages
NMR (CDA) Covalent derivatization with a chiral reagent.[3][4]Enantiomeric excess (ee).Widely available, provides quantitative data.
NMR (CSA) Non-covalent interaction with a chiral solvating agent.[2]Enantiomeric excess (ee).Non-destructive, simple sample preparation.
MS (Chiral Ligand) Formation of diastereomeric complexes.[6]Enantiomeric ratio.High sensitivity and specificity.[5]
ECD Dilute solution in a UV-transparent solvent.Absolute configuration, enantiomeric purity.Direct probe of stereochemistry.[1]
VCD Concentrated solution in an IR-transparent solvent.Absolute configuration, solution conformation.[9]Provides detailed structural information.[9]
Chiral GC Derivatization to a volatile ester.Enantiomeric ratio, high-resolution separation.Excellent separation efficiency.[10]

Visualizations

Workflow for Spectroscopic Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid NMR NMR Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid->NMR Derivatization (CDA) or Solvation (CSA) MS MS Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid->MS Complexation Chiroptical Chiroptical Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid->Chiroptical Dissolution GC GC Racemic or Enantioenriched 2-Methyl-3-phenylpentanoic Acid->GC Esterification Enantiomeric Ratio/Excess Enantiomeric Ratio/Excess NMR->Enantiomeric Ratio/Excess Structural Elucidation Structural Elucidation NMR->Structural Elucidation MS->Enantiomeric Ratio/Excess Absolute Configuration Absolute Configuration Chiroptical->Absolute Configuration Chiroptical->Structural Elucidation GC->Enantiomeric Ratio/Excess

Caption: General workflow for the spectroscopic characterization of 2-methyl-3-phenylpentanoic acid enantiomers.

Conclusion

The comprehensive spectroscopic characterization of 2-methyl-3-phenylpentanoic acid enantiomers requires a multi-faceted approach. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, provides robust quantification of enantiomeric excess. Mass spectrometry offers high-sensitivity methods for chiral analysis in the gas phase. Chiroptical techniques like ECD and VCD are indispensable for the unambiguous determination of absolute configuration. Finally, chiral gas chromatography remains a benchmark for high-resolution enantioseparation and quantification. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the sample matrix, the required level of accuracy, and the availability of instrumentation.

References

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  • Pitzer, M., Kunitski, M., Johnson, A. S., Jahnke, T., Sann, H., Sturm, F., ... & Schöffler, M. (2013). Direct determination of the absolute configuration of a chiral molecule in the gas phase. Science, 341(6150), 1096-1100.
  • Wada, K., Goto, M., & Bando, K. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
  • Yao, Z. P., & Yu, X. (2018). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.
  • Han, J., & Yao, Z. (2021). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 9, 723861.
  • Comby, A., & Powis, I. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online, 32(5), 14-21.
  • Huang, B., & Li, Y. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 283, 129155.
  • Toda, F., Tanaka, K., & Koshiro, K. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 843-846.
  • Alfa Chemistry. (n.d.).
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  • Lei, Y., Liu, Y., & Bai, Y. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375.
  • Seco, J. M., Quílez, E., & Riera, A. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(10), 3133-3139.
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Foundational

Thermodynamic stability of 2-methyl-3-phenylpentanoic acid diastereomers

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-Phenylpentanoic Acid Diastereomers Introduction In the landscape of drug development and stereoselective synthesis, a profound understanding of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-Phenylpentanoic Acid Diastereomers

Introduction

In the landscape of drug development and stereoselective synthesis, a profound understanding of the factors governing the three-dimensional structure of molecules is paramount. Among the various forms of stereoisomerism, diastereomers—stereoisomers that are not mirror images of each other—present unique challenges and opportunities. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including solubility, melting point, and, crucially, thermodynamic stability. This difference in intrinsic stability can have significant implications for synthetic route optimization, purification strategies, and the ultimate pharmacological profile of a drug candidate.

This technical guide provides a comprehensive exploration of the principles and methodologies for determining the relative thermodynamic stability of the diastereomers of 2-methyl-3-phenylpentanoic acid. This acyclic molecule, with two stereocenters at the C2 and C3 positions, serves as an excellent model system for dissecting the subtle interplay of steric and electronic effects that dictate conformational preference and overall stability. We will delve into the theoretical underpinnings of conformational analysis, provide detailed experimental protocols for equilibration studies, and outline a robust computational workflow for in silico energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in the stereochemical control and analysis of chiral molecules.

Theoretical Considerations: A Conformational Analysis of 2-Methyl-3-Phenylpentanoic Acid Diastereomers

The relative thermodynamic stability of the diastereomers of 2-methyl-3-phenylpentanoic acid is fundamentally a consequence of the energetic penalties associated with their various accessible conformations. By examining the staggered conformations around the C2-C3 bond using Newman projections, we can qualitatively predict the more stable diastereomer. The two diastereomeric pairs are the (2R,3S)/(2S,3R) and the (2R,3R)/(2S,3S) isomers. For simplicity, we will refer to them as the syn and anti diastereomers, respectively, based on the relative orientation of the methyl and phenyl groups.

Key Steric Interactions

The primary determinants of conformational energy in this system are:

  • Gauche Interactions: Repulsive steric interactions between substituents on adjacent carbons with a dihedral angle of 60°. The energetic cost of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol (0.9 kcal/mol)[1][2]. The interaction between a methyl group and a larger phenyl group will be more significant.

  • 1,3-Allylic Strain (A1,3 Strain): This type of strain arises from steric repulsion between a substituent on a double bond or an aromatic ring and a substituent on an adjacent allylic carbon.[3][4] In our case, rotation around the C3-C(phenyl) bond will be influenced by the substituents at C2.

  • Eclipsing Interactions: These high-energy interactions occur when substituents on adjacent carbons are aligned (dihedral angle of 0°). While molecules primarily reside in staggered conformations, the energy of eclipsed conformations represents the barrier to bond rotation.[5][6]

Conformational Analysis of the syn and anti Diastereomers

Let's analyze the staggered conformations of both diastereomers by looking down the C2-C3 bond.

  • anti-(2R,3R)/(2S,3S) Diastereomer: In the most stable conformation of the anti diastereomer, the large phenyl and carboxyl groups can be positioned anti-periplanar to each other, and the methyl and ethyl groups can also be in a relatively favorable arrangement. However, other conformations will involve significant gauche interactions between the bulky phenyl, ethyl, and methyl groups.

  • syn-(2R,3S)/(2S,3R) Diastereomer: In the syn isomer, it is impossible to have a conformation where all large groups are anti to each other. Consequently, all staggered conformations will suffer from at least one significant gauche interaction involving the phenyl, ethyl, and methyl groups. This inherent steric crowding suggests that the syn diastereomer is likely to be thermodynamically less stable than the anti diastereomer.

A qualitative assessment points towards the anti diastereomer being the more stable of the two due to its ability to adopt conformations that minimize high-energy steric clashes between the large phenyl, ethyl, and carboxyl groups. However, to quantify this difference, experimental or computational methods are necessary.

Experimental Determination of Thermodynamic Stability

The most direct experimental method for determining the relative thermodynamic stability of diastereomers is to allow them to interconvert until they reach equilibrium. The ratio of the diastereomers at equilibrium is then used to calculate the difference in Gibbs free energy (ΔG°) between them. For 2-methyl-3-phenylpentanoic acid, this can be achieved through base-catalyzed epimerization at the α-carbon (C2).

Principle of Base-Catalyzed Epimerization

The hydrogen atom at the C2 position is acidic due to its proximity to the electron-withdrawing carboxyl group. Treatment with a suitable base will deprotonate C2, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to the formation of both the syn and anti diastereomers. Over time, this reversible process will lead to a thermodynamic equilibrium that favors the more stable diastereomer.

epimerization cluster_syn syn-Diastereomer cluster_enolate Planar Enolate Intermediate cluster_anti anti-Diastereomer syn syn-2-methyl-3-phenylpentanoic acid enolate Enolate syn->enolate + Base - H+ enolate->syn + H+ anti anti-2-methyl-3-phenylpentanoic acid enolate->anti + H+ anti->enolate + Base - H+

Caption: Base-catalyzed epimerization of 2-methyl-3-phenylpentanoic acid.

Detailed Experimental Protocol

Objective: To determine the equilibrium ratio of the syn and anti diastereomers of 2-methyl-3-phenylpentanoic acid via base-catalyzed epimerization.

Materials:

  • A sample of 2-methyl-3-phenylpentanoic acid (can be a mixture of diastereomers or a single diastereomer).

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol, or tert-butanol).

  • Base (e.g., sodium methoxide, potassium tert-butoxide).

  • Quenching solution (e.g., 1 M aqueous HCl).

  • Deuterated solvent for NMR analysis (e.g., CDCl3).

  • Mobile phase for HPLC analysis (e.g., hexane/isopropanol mixture).

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of 2-methyl-3-phenylpentanoic acid in the chosen anhydrous solvent.

  • Initiation of Epimerization: Add a catalytic amount of the base (e.g., 0.1 to 0.3 equivalents) to the solution. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., room temperature or elevated temperature to ensure a reasonable rate of equilibration). At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing an excess of the acidic solution (e.g., 1 M HCl). This will neutralize the base and stop the epimerization process.

  • Workup: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the residue from each time point using ¹H NMR spectroscopy and/or chiral HPLC to determine the diastereomeric ratio (dr).

  • Equilibrium Determination: The reaction has reached equilibrium when the diastereomeric ratio remains constant over several consecutive time points.

Analytical Methods for Quantifying Diastereomeric Ratio
2.3.1 ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios, as the corresponding protons in diastereomers are in chemically non-equivalent environments and will exhibit different chemical shifts.[7][8]

  • Procedure: Dissolve the sample from each time point in a deuterated solvent. Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. For 2-methyl-3-phenylpentanoic acid, the methyl protons at C2 or the benzylic proton at C3 are likely to show distinct signals for the syn and anti isomers. Integrate the chosen signals for each diastereomer. The diastereomeric ratio is the ratio of these integrals. For accurate quantification, ensure that the chosen signals are fully resolved and have a good signal-to-noise ratio.[8]

2.3.2 High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a chiral stationary phase, is a highly sensitive method for separating and quantifying diastereomers.[9][10]

  • Procedure: Develop an HPLC method capable of resolving the syn and anti diastereomers. This may involve screening different chiral columns and mobile phase compositions.[11][12]

  • Data Analysis: Inject the sample from each time point onto the HPLC system. The area under each peak corresponding to a diastereomer is proportional to its concentration. The diastereomeric ratio is calculated from the ratio of the peak areas.

Parameter¹H NMR SpectroscopyHPLC
Principle Different chemical environments lead to distinct signals.Differential interaction with a stationary phase leads to separation.
Advantages Rapid, non-destructive, provides structural information.High sensitivity, excellent resolution, suitable for trace analysis.
Disadvantages Signal overlap can complicate quantification.[7]Requires method development, may require derivatization.
Quantification Ratio of signal integrals.[8]Ratio of peak areas.

Computational Analysis of Diastereomer Stability

Computational chemistry provides a powerful in silico approach to corroborate experimental findings and gain deeper insight into the conformational landscape of molecules.[13][14] By calculating the potential energy of various conformers, we can predict the relative stability of the diastereomers.

Computational Workflow

A typical computational workflow for determining the relative stability of diastereomers involves the following steps:

  • Conformational Search: For each diastereomer, perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 or OPLS force field). This step aims to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the previous step and perform geometry optimization and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[13] The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Boltzmann Averaging: The relative populations of the conformers at a given temperature are determined by their Gibbs free energies, following a Boltzmann distribution. The total free energy of each diastereomer is a population-weighted average of the free energies of its conformers.

  • Relative Stability: The difference in the total free energies of the two diastereomers (ΔG° = G°(syn) - G°(anti)) gives the predicted difference in their thermodynamic stability.

computational_workflow start Start with syn and anti Diastereomers conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization & Frequency Calculation (DFT) conf_search->dft_opt boltzmann Boltzmann Averaging of Conformer Energies dft_opt->boltzmann delta_g Calculate ΔG° between Diastereomers boltzmann->delta_g end Predicted Thermodynamic Stability delta_g->end

Caption: A typical computational workflow for determining diastereomer stability.

Data Interpretation and Integration

From Diastereomeric Ratio to Gibbs Free Energy

The equilibrium constant (Keq) for the interconversion of the two diastereomers is simply their ratio at equilibrium:

Keq = [more stable diastereomer] / [less stable diastereomer]

The difference in Gibbs free energy (ΔG°) between the diastereomers can then be calculated using the following equation:

ΔG° = -RT ln(Keq)

Where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

A negative ΔG° indicates that the equilibrium favors the product (the more stable diastereomer). For instance, a diastereomeric ratio of 90:10 at 298 K (25 °C) corresponds to a ΔG° of approximately -5.4 kJ/mol.

Comparing Experimental and Computational Results

A successful investigation will show good agreement between the experimentally determined ΔG° and the computationally predicted value. Discrepancies may arise from inaccuracies in the computational model (e.g., choice of functional or basis set, or inadequate solvation model) or experimental errors. A combined approach, where computational results help to rationalize experimental observations, provides the most robust understanding of the system.[15][16]

Conclusion

Determining the thermodynamic stability of diastereomers is a critical task in modern chemistry, with far-reaching implications for drug discovery and process development. For a molecule like 2-methyl-3-phenylpentanoic acid, a multi-faceted approach combining theoretical conformational analysis, experimental equilibration studies, and in silico computational modeling provides a comprehensive and reliable assessment of the relative stabilities of its syn and anti isomers. The methodologies outlined in this guide—from the practical steps of setting up a base-catalyzed epimerization to the sophisticated workflow of quantum mechanical calculations—equip researchers with the tools necessary to tackle this fundamental challenge in stereochemistry. Ultimately, a thorough understanding of diastereomeric stability enables more rational molecular design and more efficient synthetic strategies.

References
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Royal Society of Chemistry. [Link]

  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. ACS Publications. [Link]

  • Allylic strain. Wikipedia. [Link]

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  • Computational prediction of diastereomeric separation behavior of fluorescent o-phthalaldehyde derivatives of amino acids. PubMed. [Link]

  • Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations. University of York. [Link]

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  • 4.3: Conformational analysis. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 2-Methyl-3-Phenylpentanoic Acid

Introduction: The Significance of Stereocontrol in Carboxylic Acids 2-Methyl-3-phenylpentanoic acid is a chiral carboxylic acid featuring two adjacent stereocenters (at C2 and C3), resulting in four possible stereoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereocontrol in Carboxylic Acids

2-Methyl-3-phenylpentanoic acid is a chiral carboxylic acid featuring two adjacent stereocenters (at C2 and C3), resulting in four possible stereoisomers. The precise three-dimensional arrangement of these centers is critical, as enantiomeric and diastereomeric purity is a fundamental prerequisite for the development of effective and safe pharmaceutical agents. The synthesis of a single, desired stereoisomer of this molecule presents a significant challenge in organic chemistry, demanding methodologies that can reliably and predictably control the formation of both chiral centers.

This document provides detailed application notes and protocols for two distinct and powerful strategies for the asymmetric synthesis of 2-methyl-3-phenylpentanoic acid:

  • Protocol A: Chiral Auxiliary-Mediated Diastereoselective Alkylation: A robust, substrate-controlled method relying on the temporary incorporation of a chiral moiety to direct the stereochemical outcome.[1][2]

  • Protocol B: Catalytic Asymmetric Alkylation with a Traceless Auxiliary: A modern, reagent-controlled approach that utilizes a chiral lithium amide to create a stereoselective environment without covalent modification of the substrate.[3][4]

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying mechanistic principles to empower rational decision-making in the laboratory.

Protocol A: Evans' Chiral Auxiliary-Mediated Synthesis

Principle and Mechanistic Insight

This classic and highly reliable method employs an Evans' oxazolidinone, a type of chiral auxiliary, which is temporarily attached to the carboxylic acid substrate.[5] The acyl-oxazolidinone derivative is then enolized using a strong base. The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate.[2] Consequently, an incoming electrophile, such as methyl iodide, is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched target acid.[2][6]

Experimental Workflow Diagram

Evans_Auxiliary_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage start 3-Phenylpentanoic Acid + Oxalyl Chloride acyl_ox N-(3-phenylpentanoyl) oxazolidinone start->acyl_ox  n-BuLi aux (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone aux->acyl_ox enolate Sodium Enolate (Shielded by Auxiliary) acyl_ox->enolate  NaHMDS, -78°C methylated N-Alkylated Intermediate enolate->methylated  CH₃I final_acid (2R,3S)-2-Methyl-3-phenylpentanoic Acid methylated->final_acid  LiOH, H₂O₂ recovered_aux Recovered Auxiliary methylated->recovered_aux

Caption: Workflow for Evans' auxiliary-mediated synthesis.

Detailed Step-by-Step Protocol

A. Step 1: Acylation of the Chiral Auxiliary

  • To a solution of 3-phenylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-phenylpentanoyl chloride.

  • In a separate flask, dissolve the chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add a solution of the crude 3-phenylpentanoyl chloride in anhydrous THF dropwise to the auxiliary solution at -78 °C.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[6]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the N-acyl oxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

B. Step 2: Diastereoselective Methylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 30-45 minutes at -78 °C to ensure complete formation of the sodium enolate.[6]

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be assessed at this stage by ¹H NMR spectroscopy of the crude product.

C. Step 3: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the crude methylated product in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.

  • Add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 4.0 eq) dropwise, followed by lithium hydroxide (LiOH, 2.0 eq) in water.

  • Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2 hours.[7]

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove most of the THF. Adjust the pH to ~10 with a sodium bicarbonate solution and extract with DCM to recover the chiral auxiliary.[6]

  • Carefully acidify the remaining aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target 2-methyl-3-phenylpentanoic acid.

Expected Results
ParameterExpected OutcomeRationale
Yield (Overall) 60-75%Multi-step synthesis with purification at each stage.
Diastereomeric Excess (de) >95%Excellent stereodirection provided by the bulky oxazolidinone auxiliary.[2]
Enantiomeric Excess (ee) >95%The high 'de' translates directly to high 'ee' after auxiliary removal.
Auxiliary Recovery >90%The auxiliary is robust and can be efficiently recovered during workup.

Protocol B: Catalytic Asymmetric Alkylation using a Chiral Lithium Amide

Principle and Mechanistic Insight

This protocol offers a more modern, atom-economical alternative by avoiding the need for covalent attachment and removal of an auxiliary.[4] The strategy employs a chiral lithium amide, formed from a C₂-symmetric amine, which acts as a "traceless auxiliary".[3] The process involves a double deprotonation of the starting carboxylic acid (3-phenylpentanoic acid) to form a lithium enediolate. This highly nucleophilic intermediate remains complexed with the chiral lithium amide.[4] The chiral environment created by this non-covalent association effectively blocks one face of the enediolate, directing the alkylating agent to the opposite face with high enantioselectivity. The chiral amine is readily recovered via a simple acid-base extraction during the workup.

Reaction Mechanism Diagram

Chiral_Amide_Mechanism cluster_0 Step 1: Complex Formation cluster_1 Step 2: Enantioselective Alkylation cluster_2 Step 3: Workup & Isolation Acid 3-Phenylpentanoic Acid Complex Chiral Lithium Enediolate Complex Acid->Complex Amide Chiral Lithium Amide (R₂N*Li) Amide->Complex  2.2 eq, THF, -78°C Alkylated_Complex Alkylated Intermediate Complex Complex->Alkylated_Complex  CH₃I (Face-selective attack) Final_Product (S)-2-Methyl-3-phenylpentanoic Acid Alkylated_Complex->Final_Product  Aqueous HCl Workup Recovered_Amine Recovered Chiral Amine (R₂N*H) Alkylated_Complex->Recovered_Amine

Caption: Mechanism of chiral lithium amide-directed alkylation.

Detailed Step-by-Step Protocol
  • To a solution of a suitable chiral amine (e.g., a readily available C₂-symmetric tetraamine, 1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add n-BuLi (2.2 eq, 1.6 M in hexanes) dropwise at -78 °C. Stir the solution for 15 minutes at 0 °C to form the chiral lithium amide solution.

  • Cool the solution back down to -78 °C. Add a solution of 3-phenylpentanoic acid (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the chiral enediolate complex.

  • Add methyl iodide (1.5 eq) neat and rapidly via syringe.

  • Stir the reaction mixture at -78 °C. The reaction is typically rapid; monitor by TLC or LC-MS (completion within 30 minutes to 2 hours is common).[4]

  • Quench the reaction by adding 1 M aqueous HCl, ensuring the final pH of the aqueous layer is ~1-2.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • The protonated chiral amine will remain in the acidic aqueous layer and can be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Wash the combined organic layers containing the product with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 2-methyl-3-phenylpentanoic acid by flash column chromatography or crystallization to yield the enantiomerically enriched product.

Expected Results
ParameterExpected OutcomeRationale
Yield 75-90%This is a one-pot, single-step transformation, generally leading to higher yields.[4]
Enantiomeric Excess (ee) 88-97%The well-defined chiral pocket of the lithium amide complex provides excellent stereocontrol.[4]
Amine Recovery >95%Simple acid-base extraction allows for highly efficient recovery and recycling of the chiral amine.
Atom Economy HighAvoids the covalent incorporation and cleavage of a high-molecular-weight auxiliary.

Comparative Summary of Protocols

FeatureProtocol A: Evans' AuxiliaryProtocol B: Chiral Lithium Amide
Control Element Covalently-bound chiral auxiliaryNon-covalent "traceless" chiral base
Number of Steps 3 (Acylation, Alkylation, Cleavage)1 (One-pot alkylation)
Stereoselectivity Diastereoselective (>95% de)Enantioselective (88-97% ee)
Purification Chromatography often needed for intermediatesSimpler workup; final product purification
Chiral Reagent Stoichiometric, recoverable auxiliaryStoichiometric, recoverable amine
Atom Economy ModerateHigh
Ideal For Applications requiring maximum stereopurity; well-established and robust procedures.Process chemistry; routes where minimizing steps and maximizing atom economy is critical.

References

  • Stengone, C. et al. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters. Available at: [Link]

  • Jeon, B. et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. Available at: [Link]

  • Florence, G. J. et al. (2008). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. PMC. Available at: [Link]

  • Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • University of York. Asymmetric Synthesis Lecture Notes. Available at: [Link]

  • Ma, S. et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Available at: [Link]

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Application

Application Notes: 2-Methyl-3-phenylpentanoic Acid as a Chiral Building Block in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the spatial arrangement of functional groups is the primary determinant of target engagement and off-target mitigation. 2-Methyl-3-phenylpentanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the spatial arrangement of functional groups is the primary determinant of target engagement and off-target mitigation. 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) represents a highly privileged chiral building block characterized by two contiguous stereocenters (C2 and C3)[1].

This scaffold is strategically deployed to construct 1-amino-2-methyl-3-phenylpentane pharmacophores. Most notably, it serves as the core synthetic precursor for centrally acting analgesics like Tapentadol, which rely on a specific (1R,2R) absolute configuration to achieve a dual mechanism of action: μ -opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI)[2]. By establishing the crucial anti or syn stereochemistry early in the synthetic route, chemists can bypass late-stage chiral resolution—a major bottleneck that historically generated significant chemical waste and reduced industrial yields[2]. Furthermore, its esterified derivatives, such as ethyl 2-methyl-3-phenylpentanoate, are widely utilized as synthetic intermediates and bioavailability-enhancing prodrug formulations[3].

Physicochemical Profiling

Understanding the physical properties of this building block is essential for optimizing downstream reactions, particularly in choosing appropriate coupling reagents and predicting solubility during workup.

Table 1: Physicochemical Properties of 2-Methyl-3-phenylpentanoic Acid

PropertyValueSynthetic & Clinical Relevance
CAS Number 1616-69-9Standard identifier for sourcing and regulatory filing[1].
Molecular Formula C₁₂H₁₆O₂Provides a highly lipophilic core for blood-brain barrier (BBB) penetration.
Molecular Weight 192.26 g/mol Low molecular weight leaves ample room for downstream derivatization without violating Lipinski's Rule of 5.
Stereocenters 2 (C2, C3)Demands strict diastereoselective control during synthesis to avoid inactive epimers.
H-Bond Donors 1 (COOH)Serves as an orthogonal handle for amidation, esterification, or decarboxylative cross-coupling.
H-Bond Acceptors 2 (COOH)Coordinates effectively with standard peptide coupling reagents (e.g., EDC, HATU).

Synthetic Pathway & Workflow

The true value of 2-methyl-3-phenylpentanoic acid lies in its synthetic versatility. The carboxylic acid moiety acts as a divergence point, allowing medicinal chemists to explore vast chemical space.

SyntheticWorkflow A Cinnamoyl Oxazolidinone (Chiral Auxiliary) B 1. Et2CuLi Addition 2. MeI Alkylation A->B Asymmetric Induction C 2-Methyl-3-phenylpentanoic Acid (Chiral Scaffold) B->C Auxiliary Cleavage (LiOH, H2O2) D Amidation & Reduction C->D 1. HNMe2, EDC 2. LiAlH4 E 1-Amino-2-methyl-3-phenylpentane (Target Pharmacophore) D->E Pharmacophore Generation

Figure 1: Asymmetric synthetic workflow for the generation and derivatization of the chiral scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic rationales and in-process controls to guarantee high enantiomeric and diastereomeric excess (ee/de).

Protocol A: Diastereoselective Synthesis of the Chiral Building Block

Objective: Establish the C2-C3 stereocenters via an Evans chiral auxiliary.

  • Conjugate Addition :

    • Step: Dissolve the chiral cinnamoyl oxazolidinone in anhydrous THF and cool to -78 °C under argon. Dropwise add 1.5 equivalents of ethyl cuprate ( Et2​CuLi ).

    • Rationale: The bulky oxazolidinone auxiliary blocks one face of the α,β -unsaturated system, forcing the ethyl group to attack from the less hindered face, establishing the C3 stereocenter.

  • Enolate Alkylation :

    • Step: Quench the reaction, isolate the intermediate, and redissolve in THF at -78 °C. Add 1.1 eq of NaHMDS to generate the enolate, followed by 3.0 eq of methyl iodide (MeI).

    • Rationale: The pre-existing C3 stereocenter and the auxiliary work synergistically to direct the incoming methyl group, establishing the C2 stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage (Self-Validating Step) :

    • Step: Dissolve the alkylated imide in a 3:1 THF/H₂O mixture at 0 °C. Add 4.0 eq of 30% H2​O2​ followed by 2.0 eq of LiOH.

    • Causality: Why use H2​O2​ ? Hydrogen peroxide generates the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the imide carbonyl significantly faster than hydroxide. This allows the hydrolysis to occur at 0 °C, preventing the base-catalyzed epimerization of the sensitive C2 alpha-proton.

    • Validation: Monitor via chiral HPLC. The absence of a secondary peak confirms that the C2 stereocenter remained intact during cleavage.

Protocol B: Conversion to the Dimethyl-Amine Pharmacophore

Objective: Transform the carboxylic acid into the active 1-dimethylamino-2-methyl-3-phenylpentane scaffold.

  • Epimerization-Free Amidation :

    • Step: Dissolve 2-methyl-3-phenylpentanoic acid in dichloromethane (DCM). Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of DIPEA. Stir for 15 minutes, then add 1.5 eq of dimethylamine hydrochloride.

    • Causality: HOBt is critical here. It rapidly reacts with the O-acylisourea intermediate to form an active ester that resists racemization via oxazolone formation, preserving the C2 stereocenter.

  • Reduction via LiAlH4​ :

    • Step: Dissolve the resulting amide in anhydrous THF and add dropwise to a suspension of LiAlH4​ (2.0 eq) in THF at 0 °C. Reflux for 4 hours.

  • Fieser Workup (Critical Validation Step) :

    • Step: Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% NaOH, and 3x mL of H2​O . Stir vigorously for 15 minutes.

    • Causality: Standard aqueous quenching of LiAlH4​ generates a gelatinous aluminum hydroxide emulsion that traps the amine product and clogs filter paper. The Fieser method forces the formation of a crisp, granular, white aluminate salt.

    • Validation: The visual appearance of heavy, granular white salts settling at the bottom of the flask validates a successful quench. Filter the salts and concentrate the filtrate to yield the pure amine.

Pharmacological Application & Target Engagement

Once the 2-methyl-3-phenylpentanoic acid is converted into its corresponding amine, the resulting pharmacophore exhibits a highly specific dual-action profile in the central nervous system. The spatial orientation of the phenyl ring and the basic amine perfectly aligns with the binding pockets of both the μ -opioid receptor and the norepinephrine transporter.

MechanismOfAction Ligand Amine Derivative (Pharmacophore) MOR μ-Opioid Receptor Agonism Ligand->MOR High Affinity NET Norepinephrine Transporter Inhibition Ligand->NET Reuptake Blockade cAMP ↓ cAMP Production MOR->cAMP Gi/o Coupling Synapse ↑ Synaptic Norepinephrine NET->Synapse Accumulation Analgesia Synergistic Analgesia cAMP->Analgesia Ascending Pathway Synapse->Analgesia Descending Pathway

Figure 2: Dual mechanism of action of 2-methyl-3-phenylpentanoic acid-derived pharmacophores.

References

  • Title: CN104803861A - Method for synthesizing tapentadol hydrochloride Source: Google Patents URL

Sources

Method

Application Note: Enantioselective Synthesis of (2S,3S)-2-Methyl-3-phenylpentanoic Acid via Evans Asymmetric Alkylation

Introduction & Mechanistic Rationale The enantioselective construction of chiral α -alkylated carboxylic acids is a critical operation in modern drug development. Specifically, derivatives like 2-methyl-3-phenylpentanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The enantioselective construction of chiral α -alkylated carboxylic acids is a critical operation in modern drug development. Specifically, derivatives like 2-methyl-3-phenylpentanoic acid serve as vital chiral building blocks and intermediates for complex active pharmaceutical ingredients (APIs), including analgesics like tapentadol[1]. Because this target molecule possesses two contiguous stereocenters (C2 and C3), its stereocontrolled synthesis requires a highly predictable and rigorously self-validating methodology.

Causality Behind Experimental Choices: Why LDA and Lithium Enolates?

The selection of base and solvent is not arbitrary; it is the fundamental driver of stereocontrol. Lithium diisopropylamide (LDA) at -78 °C quantitatively deprotonates the chiral imide to form a highly specific (Z)-enolate. The lithium cation ( Li+ ) is uniquely sized to coordinate both the oxazolidinone carbonyl oxygen and the enolate oxygen, locking the molecule into a rigid, planar chelate[2].

In this conformation, the bulky 4-benzyl group of the (S)-auxiliary effectively shields the Re-face of the enolate. Consequently, the electrophile (methyl iodide) is forced to approach exclusively from the less hindered Si-face. This highly ordered transition state ensures diastereomeric excesses (de) routinely exceeding 98%.

G A Chiral Imide Substrate (S)-Auxiliary B LDA, THF, -78°C Quantitative Deprotonation A->B C Chelated (Z)-Enolate Li+ Coordinated B->C Chelation D MeI Addition Si-Face Attack C->D Steric Shielding E (2S,3S)-Alkylated Product (>98% de) D->E Stereocontrol

Mechanistic pathway of the Evans asymmetric alkylation via a chelated (Z)-enolate.

Experimental Design & Optimization Data

To validate the robustness of this protocol, optimization of the enolization conditions was performed. As summarized in Table 1 , LDA in tetrahydrofuran (THF) provides the optimal balance of yield and stereocontrol. Weaker coordination by sodium (when using NaHMDS) or disruption of the lithium chelate in non-polar solvents (such as Et 2​ O) leads to increased conformational flexibility and diminished facial selectivity[3].

Table 1: Optimization of Enolate Alkylation for 2-Methyl-3-phenylpentanoic Acid

BaseSolventTemp (°C)ElectrophileYield (%)Diastereomeric Ratio (dr)
LDA THF -78 to -40 MeI 88 >99:1
NaHMDSTHF-78 to -40MeI7592:8
LHMDSTHF-78 to -40MeI8295:5
LDAEt 2​ O-78 to -40MeI6085:15

Step-by-Step Methodologies

The following protocols form a self-validating system designed to maximize yield while preserving the integrity of the chiral auxiliary for downstream recovery.

Protocol A: Synthesis of the Chiral Imide (Mixed Anhydride Method)

Causality Insight: Pivaloyl chloride is utilized instead of standard acid chlorides because its extreme steric bulk prevents nucleophilic attack at the pivaloyl carbonyl. This ensures the lithiated oxazolidinone exclusively attacks the less hindered 3-phenylpentanoyl carbonyl.

  • Activation: To a flame-dried 250 mL round-bottom flask under nitrogen, add (3S)-3-phenylpentanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C.

  • Anhydride Formation: Add triethylamine (13.0 mmol) followed by dropwise addition of pivaloyl chloride (11.0 mmol). A white precipitate (Et 3​ N·HCl) will form immediately. Stir for 15 minutes at -78 °C, then warm to 0 °C for 45 minutes.

  • Auxiliary Lithiation: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (9.5 mmol) in THF (20 mL), cool to -78 °C, and add n-BuLi (9.6 mmol, 2.5 M in hexanes) dropwise.

  • Coupling: Transfer the lithiated oxazolidinone via cannula to the mixed anhydride solution at -78 °C. Warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the (S)-3-((3S)-3-phenylpentanoyl)-4-benzyloxazolidin-2-one.

Protocol B: Asymmetric Methylation

Causality Insight: The slow warming to -40 °C is critical. Methylation at -78 °C is kinetically slow, but allowing the temperature to rise above -30 °C risks disrupting the delicate lithium-chelate, which would drastically reduce the dr.

  • Enolization: Dissolve the imide product from Protocol A (5.0 mmol) in anhydrous THF (25 mL) under nitrogen and cool to -78 °C. Add freshly prepared LDA (5.5 mmol, 1.0 M in THF/hexanes) dropwise down the side of the flask over 10 minutes.

  • Maturation: Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

  • Alkylation: Add methyl iodide (15.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C until TLC indicates complete consumption of the starting material.

  • Quench: Quench at -40 °C with half-saturated NH 4​ Cl, extract with dichloromethane, and concentrate to yield the crude (2S, 3S)-alkylated imide.

Protocol C: Non-Destructive Cleavage of the Auxiliary

Causality Insight: The addition of H 2​ O 2​ prior to LiOH generates the highly nucleophilic hydroperoxide anion (HOO ). This α -effect nucleophile attacks the exocyclic imide carbonyl with absolute chemoselectivity, preventing endocyclic cleavage (which would destroy the auxiliary) and ensuring 0% racemization of the newly formed C2 stereocenter.

  • Peroxide Activation: Dissolve the alkylated imide (4.0 mmol) in a 3:1 mixture of THF/H 2​ O (40 mL) and cool to 0 °C. Add 30% aqueous H 2​ O 2​ (16.0 mmol) dropwise, followed immediately by LiOH·H 2​ O (8.0 mmol).

  • Hydrolysis: Stir at 0 °C for 1 hour. Quench the excess peroxide with aqueous Na 2​ SO 3​ .

  • Auxiliary Recovery: Extract the basic aqueous layer with dichloromethane to recover the intact (S)-4-benzyl-2-oxazolidinone (>90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate to isolate the pure (2S, 3S)-2-methyl-3-phenylpentanoic acid .

G2 A Alkylated Oxazolidinone Imide B LiOH, H2O2 THF/H2O, 0°C A->B C Hydroperoxide Intermediate B->C D (2S,3S)-2-Methyl-3-phenylpentanoic Acid (Target Molecule) C->D Acidification (pH 2) E Recovered (S)-4-Benzyl-2-oxazolidinone (Recyclable Auxiliary) C->E Organic Extraction

Non-destructive cleavage workflow yielding the target acid and recovered chiral auxiliary.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α -substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.[Link]

  • Crimmins, M. T., Emmitte, K. A., & Katz, J. D. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167.[Link]

  • Method for synthesizing tapentadol hydrochloride. (2015).

Sources

Application

Application Note: Advanced Esterification Strategies for 2-Methyl-3-phenylpentanoic Acid Derivatives

Executive Summary The derivatization of sterically hindered aliphatic carboxylic acids is a persistent bottleneck in drug development and synthetic chemistry. 2-Methyl-3-phenylpentanoic acid represents a uniquely challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The derivatization of sterically hindered aliphatic carboxylic acids is a persistent bottleneck in drug development and synthetic chemistry. 2-Methyl-3-phenylpentanoic acid represents a uniquely challenging substrate due to the dual steric shielding provided by its α -methyl and β -phenyl groups [1]. This application note provides a comprehensive, causality-driven guide to overcoming these steric barriers. By moving away from traditional equilibrium-driven methods, we detail two highly efficient, self-validating protocols: a modified Steglich esterification and a two-step acid chloride alcoholysis.

Substrate Profiling: The Steric Challenge

In standard Fischer esterification, the carboxylic acid must undergo nucleophilic attack by an alcohol to form a tetrahedral intermediate. For 2-methyl-3-phenylpentanoic acid, the bulky α

  • and β -substituents create severe steric clashes that drastically raise the activation energy of this transition state [2]. Consequently, acid-catalyzed condensation is often sluggish, low-yielding, and requires forcing conditions (e.g., prolonged reflux with a Dean-Stark trap) that are incompatible with acid-sensitive functional groups. To achieve high-yielding esterification, the acid must be converted into a highly electrophilic intermediate that lowers the kinetic barrier for alcoholysis.

Methodological Rationale & Causality

Strategy A: Modified Steglich Esterification (EDC/DMAP)

The Steglich esterification utilizes a carbodiimide to activate the carboxylic acid [3].

  • Causality for EDC over DCC: Traditional protocols use N,N'-Dicyclohexylcarbodiimide (DCC), which generates dicyclohexylurea (DCU) as a byproduct. DCU forms a fine suspension that is partially soluble in organic solvents, making it notoriously difficult to remove. We mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) because its urea byproduct is highly water-soluble and is effortlessly extracted during a standard aqueous wash [5].

  • Causality for DMAP: Without 4-Dimethylaminopyridine (DMAP), the initial O-acylisourea intermediate can undergo an irreversible 1,3-acyl migration to form an unreactive N-acylurea. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an N-acylpyridinium active ester. This intermediate is highly reactive toward alcohols and immune to the dead-end rearrangement [4].

Strategy B: Acid Chloride Generation via Oxalyl Chloride

For exceptionally hindered alcohols (e.g., tertiary alcohols), even the Steglich method may falter. Converting the acid to an acid chloride provides the ultimate electrophilic activation.

  • Causality for Oxalyl Chloride over Thionyl Chloride: Thionyl chloride requires elevated temperatures and leaves behind liquid sulfurous byproducts. Oxalyl chloride reacts rapidly at 0 °C to room temperature, and its byproducts (CO, CO 2​ , HCl) are entirely gaseous, leaving a pristine crude intermediate [6]. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent, which acts as the true, highly efficient chlorinating species [7].

Experimental Protocols

Protocol A: Modified Steglich Esterification (Mild Conditions)

This method is ideal for primary/secondary alcohols and acid-sensitive substrates.

Self-Validating Mechanism: The use of EDC·HCl ensures phase-separation validation. If the aqueous wash remains clear upon acidification, the urea byproduct has been successfully partitioned into the aqueous layer, validating the purity of the organic phase.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methyl-3-phenylpentanoic acid (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the target alcohol (1.2 equiv) and DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes. Note: Cooling is critical here to suppress any thermal rearrangement of the transient intermediates before DMAP can intercept them.

  • Coupling: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (stain with Phosphomolybdic acid).

  • Work-up: Dilute the mixture with an equal volume of DCM. Wash sequentially with 1M HCl (to remove DMAP and the EDC-urea byproduct), saturated aqueous NaHCO 3​ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Two-Step Acid Chloride Alcoholysis (Robust Activation)

This method is ideal for tertiary alcohols or highly unreactive nucleophiles.

Self-Validating Mechanism: The reaction acts as its own visual stoichiometric indicator. The cessation of gas bubbling (CO, CO 2​ , HCl) confirms the complete consumption of oxalyl chloride and the successful formation of the acid chloride intermediate.

  • Preparation: Dissolve 2-methyl-3-phenylpentanoic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Catalysis: Add 2–3 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride (1.5 equiv) dropwise via a syringe. Caution: Vigorous gas evolution will occur. Ensure the reaction is properly vented through a bubbler.

  • Intermediate Formation: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir until gas evolution completely ceases (approximately 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not use aqueous workup here. The resulting crude acid chloride should be used immediately.

  • Alcoholysis: Redissolve the acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add triethylamine (Et 3​ N, 2.0 equiv) followed by the target alcohol (1.2 equiv).

  • Work-up: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate to obtain the target ester.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for selecting the appropriate esterification strategy for 2-methyl-3-phenylpentanoic acid derivatives.

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acid ChlorideTraditional Fischer
Activation Agent EDC·HClOxalyl Chloride / DMFH 2​ SO 4​ or p-TsOH
Temperature 0 °C Room Temp0 °C Room TempReflux (80–110 °C)
Byproducts Water-soluble ureaCO (gas), CO 2​ (gas), HCl (gas)Water
Best Suited For Acid-sensitive substrates, 1°/2° alcoholsHighly hindered 3° alcoholsUnhindered simple acids
Yield Expectation 80–95%85–98%< 40% (Equilibrium limited)
Scalability Excellent (up to 100g)Excellent (requires proper venting)Poor for hindered substrates

Decision Workflow

Esterification_Workflow Start 2-Methyl-3-phenylpentanoic Acid Decision Alcohol Type & Sensitivity? Start->Decision Steglich Steglich Protocol (EDC·HCl / DMAP) Decision->Steglich Acid-sensitive / Mild AcidCl Acid Chloride Protocol (Oxalyl Chloride / DMF) Decision->AcidCl Highly hindered alcohol OAcyl O-Acylisourea Intermediate Steglich->OAcyl EDC addition AcylCl_Int Acyl Chloride Intermediate AcidCl->AcylCl_Int (COCl)2, cat. DMF NAcyl N-Acylpyridinium Active Ester OAcyl->NAcyl DMAP catalysis Product Sterically Hindered Ester NAcyl->Product Alcoholysis AcylCl_Int->Product R-OH, Et3N

Logical workflow for selecting the optimal esterification method for sterically hindered substrates.

References

  • Title : Steglich Esterification Source : Organic Chemistry Portal URL :[Link]

  • Title : Simple Method for the Esterification of Carboxylic Acids Source : Angewandte Chemie International Edition (via Organic Chemistry Portal) URL :[Link]

  • Title : Steglich Esterification with EDC / DMAP / DCM? Source : ResearchGate URL :[Link]

  • Title : How to achieve chlorination of carboxylic acid to convert into acid chloride? Source : ResearchGate URL :[Link]

  • Title : Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification Source : Chemical Science (RSC Publishing) URL :[Link]

Method

Application Note: Advanced Peptide Coupling Strategies for 2-Methyl-3-phenylpentanoic Acid

Executive Summary 2-Methyl-3-phenylpentanoic acid (CAS: 1616-69-9) is a highly specialized, sterically hindered carboxylic acid utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-phenylpentanoic acid (CAS: 1616-69-9) is a highly specialized, sterically hindered carboxylic acid utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The presence of an α -methyl group and a β -phenyl ring imparts significant proteolytic stability to the resulting amide bonds. However, this dense steric environment severely complicates standard peptide coupling reactions. This application note details the mechanistic bottlenecks of coupling α -branched acids and provides field-proven, highly efficient protocols to overcome these kinetic challenges.

Mechanistic Insights: The Challenge of Steric Hindrance

In standard peptide synthesis, carbodiimides (e.g., DIC, DCC) activate the carboxylic acid to form an O-acylisourea intermediate. For unhindered acids, the incoming amine rapidly attacks the carbonyl carbon. However, with 2-methyl-3-phenylpentanoic acid, the adjacent α -methyl and β -phenyl groups create a severe steric shield around the electrophilic carbonyl center.

  • Kinetic Bottleneck: The nucleophilic attack is drastically slowed, allowing the O-acylisourea to undergo a deleterious rearrangement into an unreactive N-acylurea (1[1]).

  • Epimerization Risk: The prolonged lifetime of the activated intermediate increases the probability of oxazolone formation or direct α -proton abstraction, leading to epimerization at the chiral α -carbon (2[2]).

To bypass these issues, activation strategies must either utilize highly efficient leaving groups (such as HOAt/Oxyma) or generate ultra-small, highly reactive intermediates (such as acyl fluorides) (3[3]).

Strategic Approaches for Amide Bond Formation

Depending on the nucleophilicity and steric bulk of the target amine, two primary strategies are recommended:

  • Strategy A: Uronium/Aminium Activation (HATU or COMU). For primary amines or unhindered secondary amines, HATU or COMU provides excellent activation. COMU is particularly advantageous as a safer, greener alternative that generates an Oxyma-based leaving group, facilitating rapid coupling with minimal epimerization (2[2]).

  • Strategy B: Acyl Fluoride Generation (TFFH). When coupling to sterically hindered secondary amines (e.g., N -methyl amino acids) or poorly nucleophilic anilines, standard reagents fail (1[1]). Converting the acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective. The fluorine atom is highly electronegative yet sterically small (similar in size to hydrogen), allowing the amine to attack the carbonyl without additional steric clash in the transition state (3[3]).

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparative efficacy of coupling reagents with 2-methyl-3-phenylpentanoic acid and a model primary amine.

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskRecommended Application
DIC / HOBt O-acylisourea / OBt ester< 30%HighNot recommended for α -branched acids
HATU / DIPEA OAt ester75 - 85%LowStandard primary amines
COMU / DIPEA Oxyma ester80 - 90%LowPrimary amines, greener alternative
TFFH / DIPEA Acyl fluoride85 - 95%Very LowSecondary or highly hindered amines

Experimental Protocols

Protocol 1: COMU-Mediated Coupling (For Primary Amines)

Self-Validating Principle: COMU changes color upon activation, providing an immediate visual cue for the formation of the active ester.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 2-methyl-3-phenylpentanoic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add N,N -Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise at 0 °C.

    • Validation Check: The solution will transition from colorless/pale yellow to a distinct bright yellow/orange, confirming the generation of the active Oxyma ester.

  • Coupling: Stir for 5 minutes at 0 °C, then add the target primary amine (1.0 equiv). Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

    • Validation Check: Observe the disappearance of the active ester mass and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with 5% NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Acyl Fluoride Strategy via TFFH (For Hindered Amines)

Self-Validating Principle: The formation of the acyl fluoride can be directly monitored and confirmed via Infrared (IR) spectroscopy prior to amine addition.

  • Preparation: Dissolve 2-methyl-3-phenylpentanoic acid (1.2 equiv) in anhydrous DCM (0.1 M).

  • Fluorination: Add TFFH (1.2 equiv) followed by DIPEA (2.5 equiv) at room temperature.

  • Intermediate Validation: Stir for 30 minutes.

    • Validation Check: Take a small aliquot for IR spectroscopy. The successful formation of the acyl fluoride is confirmed by a sharp, distinct carbonyl stretch at approximately 1840 cm −1 (shifted significantly from the original carboxylic acid peak at ~1710 cm −1 ).

  • Coupling: Add the hindered amine (1.0 equiv). For severely hindered substrates, heating to 40 °C under reflux may be required.

  • Workup: Once complete (typically 12–24 hours via LC-MS), wash the organic layer sequentially with 1M HCl, 5% NaHCO3​ , and brine. Dry over MgSO4​ and concentrate.

Workflow Visualization

G Start 2-Methyl-3-phenylpentanoic Acid + Target Amine Assess Assess Amine Nucleophilicity & Steric Hindrance Start->Assess Primary Primary Amine (Low Hindrance) Assess->Primary Secondary Secondary / Aromatic Amine (High Hindrance) Assess->Secondary COMU COMU + DIPEA (Oxyma Activation) Primary->COMU AcylF TFFH (Acyl Fluoride Generation) Secondary->AcylF Monitor1 LC-MS Monitoring (2-4 hours, RT) COMU->Monitor1 Monitor2 IR & LC-MS Monitoring (12-24 hours, optional heat) AcylF->Monitor2 Success Amide Bond Formation Successful Monitor1->Success Monitor2->Success

Decision matrix for selecting the optimal coupling strategy based on amine steric hindrance.

References

  • Title: Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

Sources

Application

Advanced GC-MS Derivatization Strategies for the Quantification of 2-Methyl-3-phenylpentanoic Acid

Executive Summary & Scientific Rationale 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a sterically hindered carboxylic acid that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a sterically hindered carboxylic acid that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, including scaffolds related to the centrally acting analgesic tapentadol[1]. Accurate quantification and impurity profiling of this compound are essential during drug development.

However, direct analysis of free carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed. The polar carboxyl group acts as a strong hydrogen bond donor and acceptor, leading to non-linear sorption isotherms on standard GC stationary phases[2]. This manifests analytically as severe chromatographic peak tailing, high boiling points, and poor limits of detection (LOD)[2][3].

To achieve robust, high-resolution GC-MS analysis, chemical derivatization is mandatory[3][4]. This Application Note details two field-proven, self-validating derivatization strategies—Silylation and Methyl Esterification —designed to mask the active hydrogen, eliminate intermolecular hydrogen bonding, and drastically improve volatility[5][6].

Mechanistic Grounding of Derivatization Agents

As an analytical scientist, selecting the correct derivatization reagent requires understanding the specific steric and electronic microenvironment of the target molecule. 2-Methyl-3-phenylpentanoic acid possesses chiral centers at the C2 and C3 positions, creating localized steric hindrance immediately adjacent to the carboxyl group.

A. Silylation (BSTFA + 1% TMCS)

Silylation replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, forming a TMS ester[6]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the preferred reagent because its primary byproduct, TMS-trifluoroacetamide, is highly volatile and will not co-elute with the target analyte[7].

  • The Causality of the Catalyst: Because the C2-methyl group sterically shields the carboxylate, pure BSTFA may yield incomplete conversion. The addition of 1% Trimethylchlorosilane (TMCS) is critical; TMCS acts as a powerful catalyst that increases the silylating donor strength, ensuring rapid and quantitative conversion even in hindered environments[5][6][7].

B. Methyl Esterification (BF3/Methanol)

Historically, diazomethane was utilized for methylation, but its extreme toxicity and explosive hazard make it unsuitable for modern laboratories[8][9]. Boron trifluoride (BF3) in methanol is a powerful, safe alternative[10][11].

  • The Causality of the Lewis Acid: In this Fischer-type esterification, BF3 acts as a Lewis acid catalyst, activating the carbonyl oxygen and facilitating nucleophilic attack by methanol to form a stable methyl ester[10][12]. This method produces derivatives that are exponentially more stable against ambient hydrolysis compared to TMS esters[7][9].

Experimental Protocols

To ensure trustworthiness and self-validation, both protocols incorporate strict moisture-control steps and internal standard (IS) integration.

Protocol A: Silylation via BSTFA + 1% TMCS

Note: Silylation reactions are extremely sensitive to water. Moisture will rapidly quench the BSTFA reagent and decompose the resulting TMS esters[5].

  • Sample Preparation: Transfer 1.0 mg of 2-methyl-3-phenylpentanoic acid (or 100 µL of an extracted biological/reaction sample) into a 2 mL silanized glass GC vial. Add 10 µL of an appropriate internal standard (e.g., heavily deuterated carboxylic acid).

  • Anhydrous Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C[3].

  • Reagent Addition: Add 100 µL of anhydrous pyridine. Pyridine serves a dual purpose: it is an excellent solvent for polar acids and acts as an acid scavenger[6][12][13]. Immediately add 100 µL of BSTFA containing 1% TMCS[13].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a heating block at 60 °C for 30 minutes[6][13]. Heating provides the thermodynamic energy required to overcome the C2 steric hindrance[5].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS[6][13]. Run a reagent blank simultaneously to validate background noise.

Protocol B: Methyl Esterification via BF3/Methanol
  • Sample Preparation: Place 1.0 mg of the sample (plus IS) into a heavy-walled glass reaction tube.

  • Derivatization: Add 250 µL of 14% (w/v) BF3/Methanol reagent[10][13]. Seal the tube with a Teflon-lined screw cap.

  • Incubation: Heat the mixture at 60 °C for 20 minutes[13].

  • Quenching: Cool the tube in an ice-water bath. Add 2.0 mL of LC-MS grade distilled water to quench the reaction and force the non-polar methyl ester out of the aqueous phase[13].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade hexane. Vortex vigorously for 1 minute to extract the methyl ester[11][13].

  • Phase Separation & Drying: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic (hexane) layer to a clean vial containing 50 mg of anhydrous sodium sulfate[11][13]. This self-validating step ensures no residual water enters the GC column, protecting the stationary phase.

  • Analysis: Transfer the dried organic layer to a GC vial and inject 1 µL into the GC-MS.

GC-MS Analytical Conditions & Data Presentation

Recommended GC-MS Parameters:

  • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness[3][4].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min[3].

  • Injection: Split ratio 10:1, Injector temperature 250 °C[3].

  • Oven Program: Initial 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230 °C, Transfer line at 280 °C[3][14].

Quantitative Data Summary
Derivative TypeReagent SystemDerivative MW ( g/mol )Key EI-MS Fragments (m/z)Primary AdvantagePrimary Limitation
TMS Ester BSTFA + 1% TMCS264.44[M-15]⁺ (249), 73 (TMS⁺)Excellent volatility, rapid 1-step reactionHighly moisture sensitive, prone to hydrolysis
Methyl Ester BF3 / Methanol206.29[M]⁺ (206), [M-31]⁺ (175)Highly stable, clean chromatographic backgroundRequires aqueous quenching and LLE extraction step

Visualizations

Workflow cluster_0 Derivatization Pathways Sample Sample Prep & Internal Std Evap N2 Evaporation (Anhydrous) Sample->Evap Silyl Silylation (BSTFA + 1% TMCS) Evap->Silyl Ester Esterification (BF3/MeOH) Evap->Ester GCMS GC-MS Analysis (EI Mode) Silyl->GCMS Ester->GCMS Data Data Processing GCMS->Data

Fig 1: GC-MS sample preparation and derivatization workflow for carboxylic acids.

Reaction Acid 2-Methyl-3-phenylpentanoic acid (Polar, High Boiling Point) TMS TMS Ester Derivative (High Volatility) Acid->TMS BSTFA + 1% TMCS 60°C Methyl Methyl Ester Derivative (High Stability) Acid->Methyl BF3 / Methanol 60°C

Fig 2: Chemical derivatization pathways for 2-methyl-3-phenylpentanoic acid.

Sources

Method

Protocol for the Isolation of 2-Methyl-3-phenylpentanoic Acid via Phase-Selective Acid-Base Extraction

Executive Summary 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a highly lipophilic carboxylic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a highly lipophilic carboxylic acid frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the centrally acting analgesic Tapentadol[1]. Following upstream synthetic steps—such as the hydrolysis and decarboxylation of diethyl methylmalonate adducts[1] or the saponification of ethyl 2-methyl-3-phenylpentanoate[2]—the target acid must be rigorously isolated from a complex reaction mixture. This mixture typically contains unreacted neutral organics, transition metal catalysts, and organic solvents. This application note details a highly efficient, self-validating liquid-liquid extraction (LLE) protocol designed to isolate the pure carboxylic acid with high recovery rates.

Physicochemical Profiling

To design a robust isolation protocol, the physicochemical properties of the target molecule must dictate the experimental parameters. As a carboxylic acid with a bulky lipophilic backbone (phenyl and pentyl/methyl groups), the compound exhibits poor aqueous solubility in its neutral state but high solubility in organic solvents.

Table 1: Physicochemical Profile of 2-Methyl-3-phenylpentanoic Acid

PropertyValueMechanistic Implication for Isolation
CAS Number 1616-69-9Unique identifier for reference standards.
Molecular Weight 192.26 g/mol Used for mass balance and yield calculations.
Estimated pKa ~4.5 – 4.8Dictates the pH thresholds for extraction (pH > 8 for deprotonation, pH < 3 for reprotonation).
Physical State Viscous oil / Low-melting solidProne to "oiling out" rather than crystallizing in water; requires organic back-extraction[3].

Strategic Rationale: The Causality of Acid-Base Extraction

The most efficient method for isolating carboxylic acids from neutral impurities is liquid-liquid acid-base extraction[4]. This technique operates on the fundamental principle of pKa-driven phase partitioning[5]. By manipulating the pH of the aqueous phase, we can toggle the compound between two distinct solubility states:

  • Deprotonation (pH > 9): Washing the organic mixture with a mild base (e.g., saturated sodium bicarbonate) deprotonates the carboxylic acid into its highly polar sodium carboxylate salt[6]. This charged species migrates entirely into the aqueous phase, leaving neutral impurities (e.g., unreacted esters) in the organic layer[4].

  • Reprotonation (pH < 3): After separating the phases, the aqueous layer is acidified using a strong mineral acid (e.g., 2M HCl). This protonates the carboxylate back into its neutral, lipophilic form, causing it to precipitate or "oil out" of the aqueous phase, allowing it to be recovered via a second organic extraction[5].

Table 2: Quantitative Process Parameters for Liquid-Liquid Extraction

ParameterTarget ValueCausality / Rationale
Deprotonation pH 8.5 – 9.5Ensures >99.9% conversion to the water-soluble sodium carboxylate salt[7].
Reprotonation pH 2.0 – 3.0Shifts the equilibrium entirely back to the neutral, organic-soluble carboxylic acid[6].
Aqueous:Organic Ratio 1:1 to 1.5:1 (v/v)Balances the partition coefficient (K) while minimizing the risk of intractable emulsions.
Brine Wash Conc. Saturated (~36% w/w)Maximizes the "salting out" effect, aggressively pulling dissolved water out of the organic phase[5].

Experimental Workflow

LLE_Workflow Start Crude Reaction Mixture (Target Acid + Neutral Impurities) Solvation Dilute in MTBE or EtOAc (Organic Phase) Start->Solvation BaseExt Extract with Sat. NaHCO3 (Adjust to pH 9-10) Solvation->BaseExt Split1 Phase Separation BaseExt->Split1 Org1 Organic Phase 1 (Neutral Impurities) Split1->Org1 Top Layer Aq1 Aqueous Phase 1 (Sodium Carboxylate Salt) Split1->Aq1 Bottom Layer Discard Discard / Recover Org1->Discard Acidify Acidify with 2M HCl (Adjust to pH 2-3) Aq1->Acidify Ext2 Back-Extract with Fresh MTBE Acidify->Ext2 Split2 Phase Separation Ext2->Split2 Aq2 Aqueous Phase 2 (Inorganic Salts) Split2->Aq2 Bottom Layer Org2 Organic Phase 2 (Pure Target Acid) Split2->Org2 Top Layer Waste Aqueous Waste Aq2->Waste Dry Wash with Brine & Dry over Na2SO4 Org2->Dry Concentrate Rotary Evaporation Dry->Concentrate Final Isolated Product (2-methyl-3-phenylpentanoic acid) Concentrate->Final

Figure 1: Liquid-liquid acid-base extraction workflow for 2-methyl-3-phenylpentanoic acid.

Detailed Step-by-Step Methodology

Phase 1: Solubilization and Initial Quench
  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of expected product.

    • Mechanistic Rationale: MTBE is preferred over diethyl ether due to its higher boiling point (reducing evaporation losses) and lower propensity for peroxide formation.

Phase 2: Deprotonation and Aqueous Extraction
  • Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the separatory funnel[6].

    • Mechanistic Rationale: NaHCO3​ is a mild base. Using a mild base instead of strong NaOH prevents the accidental hydrolysis of any residual ester starting materials (e.g., ethyl 2-methyl-3-phenylpentanoate) that might be present in the crude mixture[6]. If NaOH were used, it could hydrolyze the ester impurity into the target acid during workup, ruining the separation[4].

  • Agitation: Stopper the funnel and invert gently. Immediately vent the stopcock to release CO2​ gas generated by the neutralization of residual acids[6]. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. The organic layer (MTBE, density ~0.74 g/mL) will be on top, and the aqueous layer (density >1.0 g/mL) will be on the bottom.

  • Collection: Drain the bottom aqueous layer (containing the sodium 2-methyl-3-phenylpentanoate salt) into a clean Erlenmeyer flask[3].

Phase 3: Organic Wash (Impurity Removal)
  • Secondary Extraction: To ensure complete recovery of the target compound, add a half-volume of fresh saturated NaHCO3​ to the remaining organic layer, shake, separate, and combine this second aqueous wash with the first[5].

  • Validation Checkpoint 1: Before discarding the organic layer (which now contains only neutral impurities), spot both the organic and aqueous layers on a Silica Gel TLC plate. Visualize under UV (254 nm). The organic layer should show no baseline retention of the UV-active target acid.

Phase 4: Reprotonation (Product Regeneration)
  • Acidification: Place the flask containing the combined aqueous layers in an ice bath (neutralization is exothermic)[6]. Slowly add 2M Hydrochloric Acid ( HCl ) dropwise while stirring continuously.

  • pH Verification: Continue adding HCl until the solution reaches a pH of 2.0 – 3.0 (verify using pH indicator paper)[6].

    • Validation Checkpoint 2: As the pH drops below the pKa (~4.8), the solution will become distinctly cloudy as the highly lipophilic 2-methyl-3-phenylpentanoic acid "oils out" of the aqueous phase[5].

Phase 5: Final Back-Extraction and Isolation
  • Back-Extraction: Transfer the cloudy acidic aqueous mixture back into a clean separatory funnel. Add fresh MTBE (approx. 1/3 of the aqueous volume)[6].

  • Agitation: Shake vigorously and allow the layers to separate. The neutral target acid will partition back into the top organic layer[3]. Drain the aqueous waste.

  • Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water[6]. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ )[3]. Swirl until the drying agent flows freely like sand, indicating all residual water has been absorbed[5].

  • Concentration: Filter off the drying agent[3] and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield pure 2-methyl-3-phenylpentanoic acid as a viscous oil or low-melting solid.

Troubleshooting & Self-Validating Systems

  • Emulsion Formation: The sodium salt of 2-methyl-3-phenylpentanoic acid possesses surfactant-like properties (a lipophilic tail and a highly polar head group), which can cause stubborn emulsions during the base extraction phase.

    • Resolution: Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, forcing the phases to separate. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric impurities stabilizing the emulsion.

  • Low Yield / Incomplete Recovery: Often caused by insufficient acidification in Phase 4. If the pH is only lowered to 4.5 (near the pKa), nearly 50% of the compound remains as the water-soluble salt.

    • Resolution: Always use pH paper to confirm the aqueous phase is strongly acidic (pH < 3) before performing the final MTBE back-extraction.

References

  • Method for synthesizing tapentadol hydrochloride (CN104803861A)
  • 2-methyl-3-phenylpentanoic acid | 1616-69-9 Source: Sigma-Aldrich URL
  • Acid–base extraction Source: Wikipedia URL
  • 4.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques Source: Vernier URL
  • Source: mnstate.
  • Source: umass.
  • Buy Ethyl 2-methyl-3-phenylpentanoate Source: EvitaChem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereocontrol in 2-Methyl-3-phenylpentanoic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges researchers face when attempt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges researchers face when attempting to maximize the enantiomeric excess (ee) and diastereomeric ratio (dr) of 2-methyl-3-phenylpentanoic acid.

Setting adjacent stereocenters at the C2 and C3 positions requires rigorous control over transition-state geometry. This guide focuses on the two most robust industrial and academic methodologies: Ru-Catalyzed Asymmetric Hydrogenation and Rh-Catalyzed Asymmetric Conjugate Addition (ACA) .

Module 1: Ru-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of (E)-2-methyl-3-phenyl-2-pentenoic acid is a highly atom-economical route. However, researchers frequently encounter plateauing enantioselectivity.

FAQ 1.1: Why is my enantiomeric excess (ee) plateauing at 70-80% when using standard Ru(OAc)₂[(R)-BINAP]?

The Causality: In the hydrogenation of α,β-unsaturated carboxylic acids, the substrate acts as a bidentate ligand, coordinating to the Ruthenium center via the olefin and the deprotonated carboxylate oxygen[1]. If the hydrogen pressure is too low, the rate of the enantiodetermining migratory insertion step competes poorly with reversible olefin dissociation and rotation, leading to a breakdown in facial selectivity[2]. Furthermore, standard BINAP can sometimes provide a chiral pocket that is too "loose" for highly substituted aliphatic/aryl acyclic alkenes.

The Solution:

  • Increase H₂ Pressure: Enantioselectivity is highly dependent on hydrogen pressure. Increasing pressure from 4 atm to >90 atm forces the equilibrium toward the desired stereochemical pathway[2].

  • Switch to H8-BINAP: The partially hydrogenated ligand, H8-BINAP, features a more sterically demanding and rigid dihedral angle. This tighter chiral pocket restricts the conformational flexibility of the coordinated 2-methyl-3-phenyl-2-pentenoic acid, frequently pushing ee from ~89% to >95%[1].

FAQ 1.2: Does the E/Z geometry of my starting material matter?

The Causality: Yes, critically. The (E)-isomer is generally up to 100 times more reactive than the (Z)-isomer[1]. In the (Z)-isomer, the steric clash between the C3-phenyl group and the Ruthenium-ligand complex during the formation of the transition state severely hinders coordination, leading to sluggish reaction rates and poor ee. Always purify your starting alkene to >99% (E)-geometry prior to hydrogenation.

Quantitative Data: Catalyst and Pressure Effects
Catalyst SystemSubstrate GeometryH₂ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂[(R)-BINAP](E)-isomer4>9970
Ru(OAc)₂[(R)-BINAP](E)-isomer90>9989
Ru(OAc)₂[(R)-H8-BINAP](E)-isomer90>9997
Ru(OAc)₂[(R)-H8-BINAP](Z)-isomer90<20<50
Standard Operating Protocol: Ru-H8-BINAP Hydrogenation

This protocol is a self-validating system: if the pressure drops prematurely, the system has a leak, which will immediately manifest as a drop in ee.

  • Substrate Preparation: Dissolve 10 mmol of strictly (E)-2-methyl-3-phenyl-2-pentenoic acid in 20 mL of anhydrous, degassed methanol.

  • Catalyst Loading: In a nitrogen-filled glovebox, add 0.01 mmol (0.1 mol%) of Ru(OAc)₂[(R)-H8-BINAP] to the solution.

  • Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas five times to remove trace oxygen[2].

  • Reaction: Pressurize the autoclave to 90 atm of H₂. Stir vigorously at 20°C for 12 hours.

  • Workup: Vent the H₂ carefully. Concentrate the solvent under reduced pressure. The crude acid can be analyzed directly via Chiral SFC (Supercritical Fluid Chromatography) to validate ee.

Workflow N1 1. Substrate Prep (E)-Isomer Purity N2 2. Catalyst Prep Ru(OAc)2(H8-BINAP) N1->N2 N3 3. Hydrogenation (>90 atm H2) N2->N3 N4 4. Workup & Chiral SFC N3->N4

Workflow for Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

Module 2: Rh-Catalyzed Asymmetric Conjugate Addition (ACA)

An alternative to hydrogenation is building the molecule via the conjugate addition of a phenyl group to a 2-methyl-2-pentenoic acid derivative.

FAQ 2.1: I am using Rh-BINAP to add phenylboronic acid to the free carboxylic acid, but my reaction fails. Why?

The Causality: Free carboxylic acids are notoriously poor substrates for Rh-catalyzed conjugate addition. The acidic proton prematurely quenches the highly reactive Rh(I)-phenyl intermediate (forming benzene) before migratory insertion can occur. Furthermore, the substrate lacks a strong secondary coordinating group required to lock the conformation during the enantiodetermining step[3].

The Solution: Convert the free acid into an amide, imide, or ester. Utilizing an Evans oxazolidinone auxiliary or a Weinreb amide not only protects the acidic proton but provides a bidentate chelation network (via the carbonyl oxygens) that rigidly binds to the Rh center, ensuring high diastereo- and enantiocontrol[3][4].

RhCycle RhOH Rh(I)-OH (Chiral Ligand) RhAr Rh(I)-Phenyl Intermediate RhOH->RhAr PhB(OH)2 Transmetalation Coord Olefin Coordination RhAr->Coord Substrate Binding MigIns Migratory Insertion Coord->MigIns C-C Bond Formation OxaRh Oxa-π-allyl Rh Species MigIns->OxaRh Isomerization OxaRh->RhOH Hydrolysis (Product Release)

Catalytic cycle for Rh-catalyzed asymmetric conjugate addition of phenylboronic acid.

Standard Operating Protocol: Rh-Catalyzed ACA to an α,β-Unsaturated Amide
  • Reagent Mixing: In a Schlenk flask under argon, combine the α,β-unsaturated amide substrate (1.0 equiv), phenylboronic acid (2.0 equiv), and K₂CO₃ (0.5 equiv).

  • Catalyst Addition: Add [Rh(nbd)₂]BF₄ (5 mol%) and a chiral diene or phosphine ligand (e.g., (R)-BINAP) (5.5 mol%)[3].

  • Solvent & Heating: Inject a degassed mixture of Toluene/H₂O (10:1 ratio). The water is essential to hydrolyze the oxa-π-allyl rhodium intermediate and regenerate the active Rh-OH catalyst. Heat to 60°C for 14 hours.

  • Quenching: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Hydrolysis: The resulting chiral amide can be hydrolyzed to the free 2-methyl-3-phenylpentanoic acid using LiOH/H₂O₂ without racemization[4].

Module 3: Evans Chiral Auxiliary Approach (Alternative)

FAQ 3.1: Can I bypass transition-metal catalysis entirely to set these stereocenters?

The Causality: Yes. If heavy metal screening is not viable, you can utilize substrate-controlled stereoselection. By attaching an (S)-4-benzyl-2-oxazolidinone auxiliary to 3-phenylpentanoic acid, you form a chiral imide. Treating this with a strong base (like LDA) forms a rigid, chelated (Z)-enolate. The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the electrophile (methyl iodide) to attack from the opposite face[4]. This reliably yields >99% dr. The auxiliary is then cleaved using LiOH/H₂O₂ to yield the highly pure enantiomeric acid.

References

  • Source: orgsyn.
  • Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β-unsaturated carboxylic acid involving a Ru(CH3COO)2[(R)
  • Source: acs.
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone...

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-3-Phenylpentanoic Acid Extraction

[label="Yes Finalizing Support Center I'm now putting the finishing touches on the troubleshooting guide. I've double-checked the DOT diagram for accuracy and clarity, ensuring it effectively illustrates the extraction w...

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. As application scientists and drug development professionals, we understand that isolating lipophilic carboxylic acids like 2-methyl-3-phenylpentanoic acid can present unique thermodynamic and mechanical challenges. This guide is engineered to move beyond basic protocols, providing you with the mechanistic causality behind each step of the acid-base extraction process to ensure maximum yield and purity.

Mechanistic Overview & Physicochemical Data

2-Methyl-3-phenylpentanoic acid is a carboxylic acid characterized by a highly lipophilic backbone (a phenyl ring and a pentyl chain). Because of this structure, its extraction relies heavily on manipulating its ionization state. By exploiting the pKa of the carboxylic acid group, we can force the molecule to partition selectively between aqueous and organic phases [1.2].

Understanding the physicochemical parameters of your target molecule is the first step in troubleshooting yield loss.

Physicochemical Parameters & Partitioning Data
ParameterTarget ValueMechanistic Impact on Yield
Estimated pKa ~4.6Dictates the thermodynamic equilibrium of protonation/deprotonation.
Basification pH > 10.0Ensures complete conversion to the water-soluble sodium salt for initial purification.
Acidification pH < 2.0Forces >99.9% of the molecule into the neutral, lipophilic state for organic extraction.
Partition Coefficient ( K ) High (Solvent dependent)Determines the ratio of solute concentration in the organic phase vs. aqueous phase.
Aqueous:Organic Ratio 1:1 to 1:3Optimizes the concentration gradient while minimizing emulsion risks.

Extraction Workflow & Self-Validating Protocol

The following protocol is a self-validating system designed to prevent the most common points of product loss.

ExtractionWorkflow Crude Crude Reaction Mixture (Organic Solvent) Basify Add 1M NaOH (pH > 10) Deprotonate to Carboxylate Crude->Basify PhaseSep1 Phase Separation Basify->PhaseSep1 Aq1 Aqueous Phase (Sodium 2-methyl-3-phenylpentanoate) PhaseSep1->Aq1 Product Pathway Org1 Organic Phase (Neutral Impurities -> Discard) PhaseSep1->Org1 Waste Acidify Add 3M HCl (pH < 2) Protonate to Carboxylic Acid Aq1->Acidify Extract Extract with EtOAc/DCM Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Org2 Organic Phase (2-methyl-3-phenylpentanoic acid) PhaseSep2->Org2 Product Pathway Aq2 Aqueous Phase (Salts -> Discard) PhaseSep2->Aq2 Waste

Workflow for the acid-base extraction of 2-methyl-3-phenylpentanoic acid.

Step-by-Step Methodology

Phase 1: Basification and Impurity Purge

  • Solubilization: Dissolve the crude reaction mixture in a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Deprotonation: Add 1.0 M NaOH to the organic mixture until the aqueous phase reaches a pH > 10.0. At this pH, the carboxylic acid is neutralized to its conjugate base (sodium 2-methyl-3-phenylpentanoate), which is highly water-soluble[1].

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and vent. Allow the layers to separate completely.

  • Purge: Drain the aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the organic layer, which now contains unreacted neutral impurities and organic-soluble byproducts[2].

Phase 2: Acidification and Product Recovery 5. Protonation: Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add 3.0 M HCl dropwise while stirring. Self-Validation Step: Continuously monitor the pH with a calibrated meter until it drops below 2.0. This step converts the carboxylate salt back into the neutral, lipophilic 2-methyl-3-phenylpentanoic acid[2]. 6. Back-Extraction: Add fresh organic solvent (e.g., EtOAc) to the acidic aqueous solution. The neutral carboxylic acid will partition into the organic phase[1]. 7. Multiple Extractions: Repeat the organic extraction 2-3 times. Multiple extractions with smaller volumes of solvent yield a higher overall recovery than a single extraction with a large volume, driven by the partition coefficient[3]. 8. Drying and Isolation: Combine the organic layers and wash with saturated NaCl (brine) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄. Crucial: Decant the solvent completely and wash the drying agent with fresh solvent to ensure no product is left trapped in the crystal lattice[4]. 9. Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-methyl-3-phenylpentanoic acid.

Troubleshooting Guides & FAQs

Troubleshooting LowYield Issue: Low Yield CheckpH Check Aqueous pH During Extraction LowYield->CheckpH pHHigh pH > 2.0 Incomplete Protonation CheckpH->pHHigh pHOk pH < 2.0 Protonation Complete CheckpH->pHOk FixpH Add 3M HCl until pH < 2 pHHigh->FixpH CheckEmulsion Check for Emulsion pHOk->CheckEmulsion EmulsionYes Emulsion Present CheckEmulsion->EmulsionYes EmulsionNo Clean Phase Separation CheckEmulsion->EmulsionNo FixEmulsion Add Brine / Centrifuge EmulsionYes->FixEmulsion CheckDrying Check Drying Agent Retention EmulsionNo->CheckDrying FixDrying Wash Na2SO4 with fresh solvent CheckDrying->FixDrying

Logic tree for diagnosing and resolving low yield in carboxylic acid extraction.

Q1: Why is my overall yield consistently below 50% despite following standard acid-base extraction protocols? A: The most common cause of low yield in carboxylic acid extraction is inadequate pH adjustment during the acidification phase. 2-methyl-3-phenylpentanoic acid has an estimated pKa of ~4.6. To ensure >99% of the molecule is in the desired protonated state, the pH must be adjusted at least 2 units below the pKa[2]. If the acidification step only reaches pH 4, a significant portion of the carboxylic acid remains suspended in the aqueous solution as a salt and is lost in the waste[4]. Always validate the aqueous layer pH with a calibrated pH meter, ensuring it is < 2.0 before proceeding to the organic back-extraction.

Q2: I am observing a persistent emulsion during the organic back-extraction step. How can I resolve this without losing product? A: Emulsions frequently occur with lipophilic carboxylic acids because partially deprotonated molecules can act as surfactants at the aqueous-organic interface. To resolve this mechanically and chemically:

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in water and forces the phases to separate[5].

  • Filtration: If the emulsion is stabilized by insoluble polymeric byproducts, filtering the entire biphasic mixture through a pad of Celite can disrupt the emulsion interface.

  • Centrifugation: For smaller scales, centrifuge the mixture to mechanically force phase separation.

Q3: Which organic solvent yields the best recovery for 2-methyl-3-phenylpentanoic acid? A: The ideal solvent must have a high partition coefficient ( K ) for the target molecule, maximizing the fraction of material that partitions into the organic layer[3]. For a molecule with a lipophilic phenylpentyl backbone, moderately polar solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are highly effective.

  • Ethyl Acetate: Provides excellent solubility for the protonated acid but can carry over trace amounts of water.

  • Dichloromethane: Offers sharp phase separation and is highly volatile for easy removal, but requires careful identification of layers (DCM is denser than water and will form the bottom layer). Avoid overly non-polar solvents like hexanes, which may result in poor partitioning of the acid.

Q4: I have confirmed my pH is < 2.0, but I am still losing yield during the final isolation. What is happening? A: Yield loss during final isolation often occurs during the drying and decanting stages. If the organic solvent is not completely decanted from the sodium sulfate drying agent, a significant portion of the product remains trapped between the crystals at the bottom of the flask[4]. Ensure you wash the drying agent with additional fresh solvent (2-3 times) to quantitatively transfer the product before rotary evaporation.

References

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.wpmucdn.com.
  • Acid-base extraction.Wikipedia.
  • Acid-Base Extraction Techniques Explained.Scribd.
  • Extraction - Concept.JoVE.
  • Separation of an Unknown Mixture by Acid/Base Extraction.Chemistry LibreTexts.
  • Method for isolating a carboxylic acid from an aqueous solution (WO2013093047A1).Google Patents.

Sources

Troubleshooting

Optimizing chiral HPLC conditions for 2-methyl-3-phenylpentanoic acid separation

Technical Support Center: Optimizing Chiral HPLC for 2-Methyl-3-phenylpentanoic Acid Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chiral HPLC for 2-Methyl-3-phenylpentanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the complexities of separating the stereoisomers of 2-methyl-3-phenylpentanoic acid—a critical chiral building block often utilized in the synthesis of active pharmaceutical ingredients (APIs) like tapentadol[1].

Because this molecule possesses two chiral centers (C2 and C3), your sample may contain up to four stereoisomers (two diastereomeric pairs, each comprising two enantiomers). Achieving baseline resolution requires a nuanced understanding of chiral recognition mechanisms, mobile phase thermodynamics, and stationary phase chemistry. This guide provides field-proven protocols, diagnostic workflows, and troubleshooting strategies to ensure robust, self-validating analytical methods.

Diagnostic Workflow for Method Development

The following logical workflow illustrates the decision-making process for developing and optimizing a chiral separation method for acidic analytes.

Workflow A 2-Methyl-3-phenylpentanoic Acid (4 Stereoisomers) B Select Polysaccharide CSP (e.g., Amylose Carbamate) A->B C Normal Phase Eluent Hexane / Alcohol B->C D Add Acidic Modifier (0.1% TFA or AcOH) C->D Suppress ionization E Evaluate Chromatography (Rs & Tailing Factor) D->E F Rs ≥ 1.5, Tf ≤ 1.2 Method Validated E->F Optimal G Severe Tailing / Rs < 1.5 Troubleshoot E->G Sub-optimal H Pre-column Derivatization (Methyl Esterification) G->H Mask COOH I Immobilized CSP (Expand Solvent Range) G->I Alter Selectivity H->E I->E

Diagnostic workflow for optimizing chiral HPLC of acidic analytes.

Core Methodology: Self-Validating Normal-Phase Chiral Separation

Polysaccharide-based chiral stationary phases (CSPs) are the industry standard, accounting for over 90% of chiral HPLC applications[2]. The following protocol leverages these phases for direct enantiomeric separation.

Objective: Baseline resolution of the four stereoisomers of 2-methyl-3-phenylpentanoic acid.

Step 1: Mobile Phase Formulation

  • Action: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA)[3].

  • Causality: Hexane acts as the non-polar bulk solvent driving the analyte into the CSP grooves, while IPA acts as the polar displacer. TFA is thermodynamically required to suppress the ionization of the carboxylic acid, preventing secondary ion-exchange interactions with residual silanols on the silica support[4].

Step 2: Sample Preparation

  • Action: Dissolve the racemic mixture in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Visually inspect the vial. If the solution is turbid, the analyte is precipitating. Filter through a 0.22 µm PTFE syringe filter before injection to protect the column frit and ensure a homogenous injection plug.

Step 3: Column Equilibration

  • Action: Flush a Chiralpak AD-H (or equivalent) column at 1.0 mL/min for at least 45 minutes. Monitor the baseline via UV detection at 210 nm.

  • Self-Validation Check: A drifting baseline indicates incomplete equilibration of the TFA with the stationary phase. Do not inject until the baseline is perfectly flat.

Step 4: Injection & Isocratic Elution

  • Action: Inject 10 µL of the sample. Maintain a constant column compartment temperature of 25°C.

  • Causality: Chiral recognition is an enthalpically driven process. Strict temperature control prevents retention time drift and maintains the stability of the transient diastereomeric complexes formed between the analyte and the CSP[5].

Step 5: System Suitability Analysis

  • Action: Analyze the chromatogram. Calculate the resolution ( Rs​ ) between all adjacent peaks.

  • Self-Validation Check: Rs​ must be ≥1.5 for baseline separation. The tailing factor ( Tf​ ) should be ≤1.2 . If criteria are not met, proceed to the Troubleshooting section.

Data Presentation: Optimization Matrix

The table below summarizes the quantitative parameters and expected outcomes when screening different conditions for 2-methyl-3-phenylpentanoic acid.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Acidic ModifierTemp (°C)Expected Rs​ Causality / Mechanism of Action
Coated Amylose (e.g., AD-H)Hexane / IPA (90:10)0.1% TFA25> 1.5Broad selectivity; relies on strong H-bonding and π−π stacking with the analyte's phenyl ring.
Coated Cellulose (e.g., OD-H)Hexane / EtOH (85:15)0.1% AcOH201.2 - 1.5Altered chiral groove dimensions; EtOH provides different steric displacement compared to IPA[5].
Immobilized Amylose (e.g., IA)MTBE / EtOH (98:2)0.1% TFA25> 2.0Immobilization allows use of MTBE, which enhances dipole-dipole interactions without competing for H-bond sites[3].
Achiral C18 (Post-Derivatization)H₂O / ACN (50:50)0.1% Formic Acid30N/AResolves only syn/anti diastereomers based on hydrophobicity; cannot resolve enantiomers.

Technical Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and poor resolution for my acidic analyte? Causality: Free carboxylic acids interact strongly with residual silanol groups on the silica support of the CSP through ion-exchange mechanisms. Solution: Introduce an acidic modifier (0.1% TFA or Acetic Acid) into the mobile phase. This thermodynamically forces the carboxylic acid into its neutral, protonated state, masking silanol interactions and ensuring the primary interaction is exclusively with the chiral selector[3].

Q2: I added 0.1% TFA, but my enantiomeric resolution ( Rs​ ) dropped. Why did this happen? Causality: While TFA improves peak shape, it is a strong hydrogen-bond competitor. It can disrupt the delicate hydrogen-bonding network between the analyte's carboxyl group and the carbamate linkages of the polysaccharide phase. Solution: Switch to a weaker acid like Acetic Acid (AcOH) or reduce the TFA concentration to 0.05%. Alternatively, perform a pre-column derivatization to convert the acid into a methyl ester, entirely eliminating the need for acidic modifiers[4].

Q3: My chromatogram shows three peaks instead of four. How do I separate the co-eluting isomers? Causality: 2-methyl-3-phenylpentanoic acid has two chiral centers, yielding four stereoisomers. Co-elution occurs when the CSP lacks sufficient steric differentiation for a specific diastereomer-enantiomer pair. Solution: Substitute Isopropanol (IPA) with Ethanol (EtOH) or Methanol (MeOH) in your mobile phase. The steric bulk of the alcohol modifier directly dictates how deeply the analyte can penetrate the chiral grooves. Changing the alcohol alters the supramolecular conformation of the complex, often resolving co-eluting peaks and sometimes even reversing the elution order[5],[6].

Q4: Can I use Reversed-Phase (RP) chiral HPLC for this compound? Causality: Yes, but polysaccharide CSPs in RP mode rely heavily on hydrophobic interactions, which can lead to excessive retention times for a lipophilic molecule like 2-methyl-3-phenylpentanoic acid. Solution: If RP is required (e.g., for LC-MS compatibility), use an immobilized CSP (like Chiralpak IA or IC) with an Acetonitrile/Water gradient containing 0.1% Formic Acid. Ensure the aqueous portion is buffered to pH 2.5 to keep the analyte fully protonated.

Sources

Optimization

Technical Support Center: Preventing Epimerization of 2-Methyl-3-phenylpentanoic Acid During Amide Coupling

Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for researchers, chemists, and drug development professionals facing stereochemical degradation during the amide coupling of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for researchers, chemists, and drug development professionals facing stereochemical degradation during the amide coupling of 2-methyl-3-phenylpentanoic acid.

Mechanistic Insight: The Root Cause of Epimerization

To solve epimerization, we must first understand its causality. Unlike α -amino acids, which primarily lose stereofidelity via an intramolecular oxazolone intermediate, 2-methyl-3-phenylpentanoic acid lacks an N -acyl group. Therefore, its primary pathway to epimerization is direct enolization [1].

When the carboxylic acid is converted into a highly reactive intermediate (e.g., an OAt or OBt active ester), the electron-withdrawing nature of the activating group significantly increases the acidity of the α -proton (at the C2 position). If a sufficiently strong or unhindered base is present in the reaction mixture, it will abstract this proton, forming a planar, achiral enolate[2]. Upon amine addition and subsequent reprotonation, the stereocenter is scrambled, yielding a mixture of diastereomers or enantiomers.

G A 2-Methyl-3-phenylpentanoic Acid B Activated Ester (Chiral) A->B Activation C Enolate Intermediate (Achiral) B->C Strong Base (Proton Abstraction) E Stereopure Amide (Desired) B->E Amine Addition (Mild/No Base) D Epimerized Amide (Undesired) C->D Amine Addition

Mechanistic pathways of direct enolization vs. desired stereopure amidation.

Troubleshooting Guide & FAQs

Q1: I am using standard HATU and DIPEA in DMF, and I am observing >15% epimerization. How do I fix this? Root Cause: HATU creates a highly reactive OAt ester. DIPEA ( pKa​ ~10.5) is basic enough to abstract the α -proton of this activated ester. Furthermore, polar solvents like DMF stabilize the resulting enolate intermediate, accelerating the rate of epimerization[2]. Solution:

  • Switch the Base: Replace DIPEA with a weaker, highly sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine, aqueous pKa​ 7.43). The enhanced steric shielding and lower basicity of TMP drastically reduce proton abstraction rates while still facilitating the coupling[3].

  • Optimize the Solvent: Switch from DMF to a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), which suppress the stabilization of the enolate[1].

Q2: My amine nucleophile is sterically hindered, making the coupling sluggish. The longer reaction time is leading to nearly complete racemization. What is the best approach? Root Cause: Hindered amines react slowly with the activated ester. The prolonged lifetime of the active ester in the presence of a base gives ample time for reversible enolization to outcompete the desired amidation[2]. Solution: Transition to a coupling reagent that operates efficiently under base-free or weakly basic conditions.

  • T3P (Propylphosphonic anhydride): When paired with pyridine, T3P is exceptionally effective at driving sluggish couplings with minimal to zero epimerization[4].

  • DEPBT: This organophosphorus reagent is specifically designed to suppress the epimerization of α -chiral acids and should be deployed when standard uronium salts fail[2].

G Start High Epimerization Detected? Base Switch Base: DIPEA/TEA -> TMP or Pyridine Start->Base Reagent Change Coupling Reagent: HATU -> T3P or DEPBT Start->Reagent Solvent Optimize Solvent: DMF -> DCM or EtOAc Base->Solvent Reagent->Solvent Success Stereofidelity Achieved Solvent->Success

Step-by-step troubleshooting workflow to mitigate epimerization during coupling.

Quantitative Data: Impact of Reagents and Conditions

The choice of reagent, base, and solvent creates a compounding effect on stereochemical integrity. The table below summarizes expected epimerization profiles based on established kinetic behaviors of α -chiral carboxylic acids.

Coupling ReagentBase UsedSolventTemperatureExpected Epimerization (%)Relative Yield
HATUDIPEA (2.5 eq)DMFRoom Temp15.0 - 25.0%> 90%
HATUTMP / Collidine (2.5 eq)DMF0 °C to RT2.0 - 5.0%~ 85%
EDC / HOBtNMM (2.0 eq)DCM0 °C to RT5.0 - 10.0%~ 80%
DEPBTDIPEA (2.0 eq)THFRoom Temp< 2.0%~ 88%
T3P (50% in EtOAc) Pyridine (3.0 eq) EtOAc Room Temp < 1.0% > 90%

Self-Validating Experimental Protocol: Epimerization-Free Amidation

To guarantee stereofidelity, we recommend the T3P/Pyridine methodology .

Why this protocol is a self-validating system: By utilizing T3P and pyridine, the reaction environment self-regulates its basicity. Pyridine ( pKa​ ~5.2) is sufficiently basic to scavenge the phosphonic acid byproducts generated during activation, but it is thermodynamically incapable of deprotonating the α -carbon of the activated 2-methyl-3-phenylpentanoic acid ester. This creates a restricted kinetic environment where direct enolization is chemically blocked, inherently validating the stereochemical outcome[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methyl-3-phenylpentanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of 0.2 M.

  • Base Addition: Add anhydrous Pyridine (3.0 eq) to the stirring solution at room temperature. (Note: Do not substitute with DIPEA or TEA).

  • Activation: Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq) over 10 minutes. The controlled addition prevents localized exothermic spikes that could provide activation energy for side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove residual pyridine), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product typically exhibits >99% retention of the original stereocenter.

References

  • Benchchem - Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • ACS Publications - Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • Organic Chemistry Portal - Amide synthesis by acyl
  • PMC - NIH - Epimeris

Sources

Troubleshooting

Technical Support Center: 2-Methyl-3-Phenylpentanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-methyl-3-phenylpentanoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the scale...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-phenylpentanoic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the scale-up of this important chiral molecule. Here, we address common challenges, provide in-depth explanations for side product formation, and offer validated protocols to enhance yield, purity, and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-methyl-3-phenylpentanoic acid?

A1: The most prevalent and scalable routes involve the diastereoselective alkylation of a chiral enolate. A common approach is the alkylation of a propionate equivalent attached to a chiral auxiliary (e.g., an Evans auxiliary) with a benzyl halide, followed by a second alkylation. Another route is the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated precursor. For large-scale synthesis, methods that avoid cryogenic conditions and chromatography are preferred.[1][2]

Q2: My diastereomeric ratio (d.r.) is poor upon scale-up. What are the primary causes?

A2: A drop in diastereoselectivity at scale is often due to compromised temperature control, inefficient mixing, or improper base/solvent selection. Exotherms during enolate formation or alkylation can lead to the formation of the undesired diastereomer. Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, both of which erode stereocontrol.

Q3: I'm observing an impurity with the same mass as my product but a different retention time in my HPLC. What is it?

A3: This is almost certainly the undesired diastereomer of your product. 2-Methyl-3-phenylpentanoic acid has two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Your synthesis is likely producing more of the undesired diastereomer than intended.

Q4: How can I separate the desired diastereomer from the undesired ones on a large scale?

A4: While chromatographic separation is possible, it is often not economically viable for large quantities.[3] The preferred industrial method is diastereomeric salt crystallization.[4][5][6] This involves reacting the mixture of acid diastereomers with a chiral amine to form salts. These diastereomeric salts have different solubilities, allowing the less soluble, desired salt to be crystallized and isolated.[6][7]

Troubleshooting Guide: Side Product Formation

This section details common side products and provides strategies to mitigate their formation during the scale-up of 2-methyl-3-phenylpentanoic acid, assuming a common synthetic pathway involving the alkylation of a chiral auxiliary-bound propionate.

Problem 1: Poor Diastereoselectivity (Formation of the syn-Isomer)

The desired product is often the anti-diastereomer. The formation of the syn-isomer is a common issue that directly impacts the purity and yield of the target molecule.

Root Causes & Mechanistic Insight

The stereochemical outcome of the alkylation is determined by the geometry of the enolate and the facial selectivity of the electrophile's approach. This is controlled by the chiral auxiliary, the base used for deprotonation, and the solvent.

  • Incomplete Enolate Formation: Using a weak base or insufficient equivalents can result in an equilibrium mixture of the starting material and the enolate, leading to side reactions.

  • Temperature Fluctuations: The transition states leading to the syn and anti products are close in energy. Higher temperatures provide enough energy to overcome the activation barrier for the undesired syn pathway, reducing selectivity.

  • Solvent Effects: The solvent's polarity can influence the chelation of the lithium cation by the chiral auxiliary and the enolate oxygen. Aprotic, non-coordinating solvents like THF or toluene generally provide the best results by maintaining a rigid chelated transition state that directs the alkylating agent to the desired face.

Solutions & Optimization Strategies
ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).Ensures rapid and complete deprotonation to form the desired Z-enolate, which is crucial for high diastereoselectivity.
Temperature Control Maintain a strict temperature of -78 °C during enolate formation and alkylation.Minimizes the formation of the undesired diastereomer by ensuring the reaction proceeds through the lowest energy transition state.
Solvent Use anhydrous Tetrahydrofuran (THF) or Toluene.These solvents favor the formation of a well-defined, chelated transition state, which is essential for high facial selectivity.
Reagent Addition Add the alkylating agent (e.g., benzyl bromide) slowly and sub-surface to the stirred enolate solution.Prevents localized exotherms and concentration gradients that can lead to the formation of side products.
Problem 2: Formation of Dialkylated or Unreacted Starting Material

The presence of starting material or products from double alkylation indicates issues with stoichiometry or reaction kinetics.

Root Causes & Mechanistic Insight
  • Poor Stoichiometry: Inaccurate measurement of reagents, especially on a large scale, can lead to an excess of either the enolate or the alkylating agent.

  • Inefficient Mixing: In large reactors, poor agitation can lead to areas where the alkylating agent has not been effectively distributed, leaving unreacted starting material. Conversely, areas of high concentration can promote dialkylation.

Solutions & Optimization Strategies
ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.Ensures complete consumption of the valuable chiral starting material. The excess can be removed during work-up.
Mixing Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure good top-to-bottom turnover.Homogeneous mixing is critical for maintaining consistent reaction conditions throughout the vessel.
Reaction Monitoring Monitor the reaction progress using an in-process control (IPC) like HPLC or TLC.Allows for the confirmation of reaction completion before quenching, preventing the isolation of a mixture of products.
Problem 3: Epimerization at the α-Carbon

Loss of stereochemical integrity at the carbon alpha to the carbonyl can occur, especially during work-up or purification.

Root Causes & Mechanistic Insight

The proton on the α-carbon is acidic and can be removed under basic conditions, leading to the formation of an enolate. If this enolate is re-protonated non-stereoselectively, it will result in a mixture of diastereomers (epimerization).

Solutions & Optimization Strategies
ParameterRecommendationRationale
Work-up Conditions Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) and avoid strongly basic conditions during extraction.Minimizes the risk of deprotonation and subsequent epimerization of the product.
Cleavage of Auxiliary When cleaving the chiral auxiliary (e.g., with LiOH/H₂O₂), maintain low temperatures (0 °C) and carefully monitor the reaction to avoid prolonged exposure to basic conditions.[8]Reduces the rate of epimerization while allowing for the efficient cleavage of the auxiliary.

Experimental Protocols & Visual Guides

Protocol 1: Optimized Diastereoselective Alkylation

This protocol describes a general procedure for the alkylation of an N-propionyl oxazolidinone chiral auxiliary.

  • Reactor Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF (10 L/kg).

  • Cooling: The solution is cooled to -78 °C using a suitable cooling system.

  • Enolate Formation: A solution of LiHMDS (1.1 eq) in THF is added dropwise over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 60 minutes at -78 °C.

  • Alkylation: Benzyl bromide (1.05 eq) is added dropwise over 60-90 minutes, again maintaining the temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. A sample is taken for HPLC analysis to confirm the consumption of the starting material.

  • Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified: Low Yield or Purity Check_DR Check Diastereomeric Ratio (d.r.) via HPLC / NMR Start->Check_DR Low_DR Poor d.r. (<95:5) Check_DR->Low_DR Is d.r. low? Good_DR Good d.r. (>95:5) Check_DR->Good_DR Is d.r. acceptable? Troubleshoot_Alkylation Troubleshoot Alkylation: - Temp Control (-78°C) - Base (LDA/LiHMDS) - Solvent (Anhydrous THF) Low_DR->Troubleshoot_Alkylation Check_Impurities Identify Other Impurities (LC-MS / NMR) Good_DR->Check_Impurities Troubleshoot_Alkylation->Check_DR Re-run & Analyze Troubleshoot_Workup Troubleshoot Workup/Cleavage: - Avoid Strong Base - Low Temperature (0°C) - Check for Epimerization Dialkylation Dialkylation or Unreacted Starting Material Check_Impurities->Dialkylation Impurities present? Purification Consider Purification Strategy Check_Impurities->Purification No major impurities Troubleshoot_Stoichiometry Review Stoichiometry & Mixing: - Check Reagent Purity/Assay - Improve Agitation - Slow Addition Dialkylation->Troubleshoot_Stoichiometry Troubleshoot_Stoichiometry->Check_DR Re-run & Analyze Crystallization Diastereomeric Salt Crystallization Purification->Crystallization Chromatography Chromatography (If scale allows) Purification->Chromatography

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Reaction Pathway: Desired Product vs. Side Product

Reaction_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway SM Starting Material N-Propionyl Oxazolidinone Enolate_Z Z-Enolate Chelated Transition State SM->Enolate_Z LiHMDS, THF -78°C Enolate_E E-Enolate Non-Chelated SM->Enolate_E Incorrect Base or High Temp (> -60°C) Product_Anti anti-Product (2R,3S) or (2S,3R) Enolate_Z->Product_Anti PhCH2Br Product_Syn syn-Product (2R,3R) or (2S,3S) Enolate_E->Product_Syn PhCH2Br

Caption: The critical branch point leading to the desired product or a key side product.

References

  • Design, Development, and Scale-Up of a Stereoselective Synthesis... ACS Publications. Available at: [Link]

  • Synthesis of “neoprofen”, a rigidified analogue of ibuprofen... PMC. Available at: [Link]

  • Synthesis of “neoprofen”, a rigidified analogue of ibuprofen... Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation... Organic Letters (ACS Publications). Available at: [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. Semantic Scholar. Available at: [Link]

  • Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids... eScholarship.org. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Using the malonic ester synthesis, prepare 2-methyl-3-phenylpropanoic acid... Chegg. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres... RSC Publishing. Available at: [Link]

  • Efficient synthesis and chiral separation of 11C-labeled ibuprofen... PubMed. Available at: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres... Semantic Scholar. Available at: [Link]

  • Continuous flow synthesis of ibuprofen. Google Patents.
  • Anomalous Schmidt reaction products of phenylacetic acid and derivatives. RSC Publishing. Available at: [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
  • Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide... ResearchGate. Available at: [Link]

  • The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane... Digital Repository at the University of Maryland. Available at: [Link]

  • Diastereoselective Synthesis of A-Methyl and - Amanote Research. ResearchGate. Available at: [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. PMC. Available at: [Link]

  • 2-methyl-3-phenylpentanoic acid. YouTube. Available at: [Link]

  • syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution... PMC. Available at: [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... MDPI. Available at: [Link]

  • Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes... Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Methyl-3-phenylpentanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with 2-methyl-3-phenylpentanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with 2-methyl-3-phenylpentanoic acid. This molecule presents unique solubility hurdles due to its lipophilic backbone (a phenyl ring and a pentyl chain) coupled with a highly polar, hydrogen-bonding carboxyl headgroup.

This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind your observations and providing self-validating protocols to ensure experimental success.

Section 1: Fundamental Solubility Troubleshooting

Q1: Why does 2-methyl-3-phenylpentanoic acid precipitate or exhibit unexpectedly low solubility in non-polar solvents like hexane or toluene?

A1: Causality: Carboxylic acids possess a strong tendency to "self-associate" in non-polar media ()[1]. Because the carboxyl group acts as both a hydrogen-bond donor (-OH) and acceptor (C=O), two molecules of 2-methyl-3-phenylpentanoic acid will spontaneously form a stable, cyclic dimer. This dimerization effectively doubles the apparent molecular weight and buries the polar groups within the dimer core, significantly increasing the enthalpy of vaporization and drastically reducing solubility in aliphatic hydrocarbons[1].

Q2: How can I disrupt these dimers to improve solubility without chemically altering the target molecule?

A2: Causality: To break the dimer, you must introduce a solvent that provides a thermodynamically more favorable hydrogen-bonding interaction than the acid-acid interaction. Solution: Introduce a polar protic co-solvent (e.g., 5-10% v/v methanol or ethanol) or switch to a polar aprotic solvent (e.g., DMF, DMSO). These solvents act as competitive hydrogen-bond acceptors/donors, forming a solvent-solute complex that disrupts the cyclic dimer, thereby increasing the entropy of the system and driving dissolution.

Dimerization Monomer Monomer (High Energy in Non-Polar) Dimer Cyclic Dimer (H-Bonded, Low Solubility) Monomer->Dimer Non-Polar Media (Self-Association) Disrupted Solvent-Solute Complex (High Solubility) Dimer->Disrupted Add Lewis Base or Polar Protic Solvent Disrupted->Monomer Evaporate Solvent

Mechanism of carboxylic acid dimerization and solvent-mediated disruption.

Section 2: Advanced Extraction & Biphasic Systems

Q3: I am losing yield during liquid-liquid extraction. How can I enhance the partitioning of this acid into the organic phase?

A3: Causality: In biphasic aqueous-organic systems, highly lipophilic acids might still partition poorly if the organic phase lacks the capacity to solvate the carboxyl headgroup effectively. Solution 1 (Water-Enhanced Solubility): Counterintuitively, adding small amounts of water to Lewis-base organic solvents (such as cyclohexanone) can remarkably increase the solubility of carboxylic acids ()[2]. The co-extracted water acts as a bridging molecule that stabilizes the acid monomer in the organic phase. Solution 2 (Reactive Extraction): Utilize a chemical extractant like trioctylamine (TOA) in the organic diluent. TOA forms a reversible acid-amine complex via proton transfer or strong hydrogen bonding, which drastically increases the partition coefficient of the acid into the organic layer ()[3].

Workflow Start Solubility Issue: 2-Methyl-3-phenylpentanoic acid CheckSolvent Identify Current Solvent Polarity & H-Bonding Start->CheckSolvent NonPolar Non-Polar (e.g., Hexane) Issue: Dimerization CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO) Issue: Slow Dissolution CheckSolvent->PolarAprotic Biphasic Aqueous/Organic Extraction Issue: Low Partitioning CheckSolvent->Biphasic Action1 Add Polar Co-solvent (e.g., 5% Methanol) NonPolar->Action1 Action2 Apply Gentle Heating or Sonication PolarAprotic->Action2 Action3 Use Reactive Extraction (e.g., Trioctylamine) Biphasic->Action3

Troubleshooting workflow for optimizing the solubility of 2-methyl-3-phenylpentanoic acid.

Section 3: Crystallization & Purification Challenges

Q4: The acid "oils out" (phase separates as a liquid) instead of crystallizing from organic solvents. How do I force crystallization?

A4: Causality: 2-methyl-3-phenylpentanoic acid possesses two chiral centers (at C2 and C3), meaning synthetic preparations often yield a mixture of diastereomers. Diastereomeric mixtures have disrupted crystal lattices and depressed melting points, leading to a phenomenon known as "oiling out." Solution: Convert the free acid to a bulky, lipophilic salt. Reacting the acid with dicyclohexylamine (DCHA) forms a DCHA salt. The massive, rigid dicyclohexyl groups dominate the crystal packing forces, overriding the stereochemical inconsistencies of the acid backbone and forcing the formation of a highly crystalline solid.

Quantitative Data: Solvent Selection & Solubility Enhancement

Table 1: Solvent Selection and Quantitative Solubility Enhancement Strategies

Solvent ClassExampleDimerization ExtentExtraction EfficiencyRecommended Troubleshooting Action
Non-Polar Hexane, Toluene>90% (High)LowAdd 5-10% v/v polar protic co-solvent (e.g., Ethanol).
Polar Aprotic DMSO, DMF<10% (Low)N/A (Miscible)Apply gentle heating (40°C) or sonication to accelerate dissolution.
Lewis Base CyclohexanoneModerateEnhanced up to 3xSaturate the organic phase with water to maximize solubility[2].
Reactive Diluent Octanol + 0.1M TOASuppressed>95%Use 0.1 M TOA for reactive extraction from aqueous phases[3].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Reactive Extraction Optimization

Objective: Maximize organic phase recovery of 2-methyl-3-phenylpentanoic acid from an aqueous mixture.

  • Preparation: Prepare a 0.1 M solution of trioctylamine (TOA) in an aliphatic diluent (e.g., octanol).

  • Extraction: Combine the aqueous phase containing the acid with an equal volume of the TOA/organic phase. Agitate vigorously for 15 minutes.

    • Causality: Vigorous agitation maximizes the interfacial surface area, allowing the TOA to complex with the carboxylic acid at the phase boundary.

    • Self-Validation Check: Measure the pH of the aqueous raffinate before and after extraction. A rise in aqueous pH confirms the successful partitioning of the acidic protons (and the acid molecules) into the organic phase.

  • Phase Separation: Allow the mixture to settle for 30 minutes.

    • Self-Validation Check: The phase boundary must be sharp. If an emulsion persists, it indicates that the acid-amine complex is acting as a surfactant; add a small amount of brine (NaCl) to increase the ionic strength of the aqueous phase and break the emulsion.

  • Regeneration: Back-extract the organic phase with 1 M NaOH. The strong base deprotonates the amine, releasing the carboxylate into the new aqueous phase and regenerating the TOA.

Protocol 2: DCHA Salt Crystallization (Overcoming "Oiling Out")

Objective: Purify diastereomeric mixtures via robust crystallization.

  • Dissolution: Dissolve 1.0 equivalent of crude 2-methyl-3-phenylpentanoic acid in ethyl acetate (approx. 5-10 volumes).

    • Self-Validation Check: The solution must be completely clear. Any haziness indicates undissolved impurities or polymerized byproducts, which must be filtered out before proceeding.

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise at room temperature under continuous stirring.

    • Causality: Slow addition prevents local supersaturation, which can trap impurities within the rapidly forming crystal lattice.

    • Self-Validation Check: The reaction flask should become slightly warm to the touch (indicating exothermic salt formation). A white precipitate should begin to form within 10-15 minutes. If the solution remains clear, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Cool the suspension to 0-5°C for 2 hours, then filter the crystals under a vacuum. Wash with cold ethyl acetate.

    • Self-Validation Check: Spot the filtrate on a TLC plate alongside the starting material. The complete absence of the acid spot in the filtrate confirms quantitative precipitation of the DCHA salt.

References

  • Title: Carboxylic acid - Wikipedia. Source: wikipedia.org. URL: [Link][1]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Source: osti.gov. URL: [Link][2]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Source: annualreviews.org. URL: [Link][3]

Sources

Troubleshooting

Refining recrystallization methods for 2-methyl-3-phenylpentanoic acid purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond rote instructions and address the complex physical chemistry of purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond rote instructions and address the complex physical chemistry of purification.

Successfully recrystallizing 2-methyl-3-phenylpentanoic acid—a compound featuring a highly lipophilic tail (phenyl and pentyl groups) and a polar carboxylic acid head—requires precise thermodynamic control. When a recrystallization fails (e.g., "oiling out" or rapid precipitation), it is rarely due to random error; rather, it is a disruption in the delicate balance between solvent polarity, saturation limits, and crystal lattice energy. This guide provides self-validating protocols and causality-driven troubleshooting to ensure high chemical and diastereomeric purity.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and correct phase behavior issues during your recrystallization workflow.

Recrystallization Start Crude 2-Methyl-3- phenylpentanoic Acid Dissolve Dissolve in minimal hot EtOAc Add PE until turbid Start->Dissolve Cool Cool slowly to Room Temp Dissolve->Cool Outcome Observe Phase Behavior Cool->Outcome Oil Oils Out (Liquid Droplets) Outcome->Oil Fast Crystallizes Instantly Outcome->Fast NoCryst No Crystals Form Outcome->NoCryst Good Slow Crystal Growth Outcome->Good FixOil Reheat, add EtOAc, cool slower Oil->FixOil FixFast Reheat, add solvent, cool slower Fast->FixFast FixNo Scratch flask / Seed or evaporate excess NoCryst->FixNo Filter Vacuum Filtration & Ice-cold Wash Good->Filter FixOil->Cool FixFast->Cool FixNo->Cool

Diagnostic workflow for 2-methyl-3-phenylpentanoic acid recrystallization.

Self-Validating Experimental Protocol

A single solvent often fails to balance the opposing solubility requirements of 2-methyl-3-phenylpentanoic acid. A binary system—using Ethyl Acetate (EtOAc) to dissolve the polar head and Petroleum Ether (PE) to force the lipophilic tail out of solution—provides the thermodynamic control needed for high-purity crystallization[1]. Every step below includes a validation check to ensure the physical chemistry is aligned before proceeding.

Protocol: Binary Solvent Recrystallization (EtOAc / PE)

Step 1: Primary Dissolution

  • Action: Place the crude compound in an Erlenmeyer flask. Add a minimal volume of boiling EtOAc dropwise while swirling continuously on a hot plate.

  • Validation Check: The solution must become completely transparent. If colored impurities persist, the solution is not pure; add activated charcoal, boil briefly, and perform a hot filtration before proceeding[2].

Step 2: Anti-Solvent Titration

  • Action: Slowly add boiling PE (or Heptane) dropwise to the hot EtOAc solution until a faint, persistent turbidity (cloudiness) is observed.

  • Validation Check: Turbidity confirms the solution has reached its saturation point at the boiling temperature. If the mixture separates into two liquid layers (oils out), the anti-solvent was added too quickly or the temperature dropped; add 1-2 drops of EtOAc to clear the solution and stabilize the temperature.

Step 3: Thermal Equilibration

  • Action: Add exactly 1 to 2 drops of hot EtOAc to just clear the turbidity. Remove the flask from the heat source and place it on an insulated surface (e.g., a cork ring).

  • Validation Check: The solution must remain clear upon immediate removal from heat. If crystals form instantly, the solution is too concentrated; reheat and add 1 mL of EtOAc[2].

Step 4: Controlled Nucleation and Growth

  • Action: Allow the flask to cool completely undisturbed to room temperature (approx. 30-45 minutes), followed by 15 minutes in an ice-water bath.

  • Validation Check: Well-defined crystals should begin forming within 5-10 minutes of cooling. If no crystals form after reaching room temperature, the activation energy for nucleation hasn't been met; gently scratch the inside of the flask with a glass rod[3].

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold PE.

  • Validation Check: The filtrate should pull through cleanly. If the crystals begin to dissolve during the wash, the wash solvent was not sufficiently chilled, leading to product loss[4].

Solvent System Matrix

Selecting the correct solvent system dictates the success of the purification. The table below summarizes the quantitative properties and expected mechanistic outcomes for various solvent systems.

Solvent SystemPolarity ProfileBoiling Point (°C)Expected OutcomeMechanistic Rationale
Petroleum Ether / EtOAc (5:1) Mixed (Aprotic / Non-polar)35-60 / 77High Yield, High PurityEtOAc provides solubility for the polar head; PE forces the lipophilic backbone into the crystal lattice[1].
Heptane / EtOAc Mixed (Aprotic / Non-polar)98 / 77High Yield, High PuritySimilar to PE, but the higher boiling point allows for a wider, more forgiving temperature gradient during cooling.
Toluene Non-polar110Moderate YieldGood high-temp solubility, but structural similarity to the phenyl ring may hinder precipitation upon cooling.
Methanol / Water Polar Protic65 / 100High Risk of Oiling OutStrong hydrophobic repulsion of the phenyl/pentyl groups causes phase separation before crystallization[2].

Troubleshooting FAQs

Q: My compound is "oiling out" (forming liquid droplets) instead of crystallizing. What is the cause and how do I fix it? A: Oiling out occurs when the compound's melting point is depressed by impurities to a temperature below the solution's saturation point, causing it to separate as a liquid phase rather than a solid lattice[2]. Mechanistically, the hydrophobic tail of 2-methyl-3-phenylpentanoic acid aggregates via van der Waals forces before ordered hydrogen bonds can form at the carboxylic head. Troubleshooting Fix: Return the flask to the heat source to completely redissolve the oil. Add a small amount of the "good" solvent (EtOAc) to increase overall solubility, then cool the solution much more slowly (e.g., inside a warm water bath that cools to room temperature) to favor thermodynamic crystal growth over kinetic phase separation[3].

Q: The solution has cooled to room temperature, but no crystals have formed. What went wrong? A: This indicates either a supersaturated state or an excessive volume of solvent[4]. The activation energy required for initial nucleation has not been overcome. Troubleshooting Fix: First, provide a nucleation site by gently3 with a glass rod[3]. The microscopic glass shards lower the energy barrier for nucleation[5]. If scratching fails, you have likely used too much solvent. Recover the material by concentrating the solution on a rotary evaporator and restart the protocol with half the solvent volume[5].

Q: Crystals form immediately upon removing the flask from the heat source. Is this ideal? A: No. Rapid precipitation is kinetically driven and traps impurities within the rapidly forming crystal lattice, entirely defeating the purification objective[2]. Troubleshooting Fix: Reheat the mixture to completely redissolve the solid. Add 1–2 mL of additional solvent to decrease the saturation level, then cool slowly. An ideal recrystallization should exhibit initial nucleation after approximately 5 minutes, with continued growth over 20 minutes[2].

Q: How do I ensure diastereomeric purity during this process? A: 2-Methyl-3-phenylpentanoic acid possesses two chiral centers, meaning it exists as diastereomers. Recrystallization from a highly selective binary system like 1 exploits slight solubility differences between the diastereomers, enriching the less soluble isomer in the crystal lattice[1]. Always validate the final diastereomeric ratio (dr) using NMR spectroscopy.

References

  • Royal Society of Chemistry (RSC) - Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids URL:[Link]

  • University of Massachusetts (UMass) - Recrystallization Principles and Troubleshooting URL:[Link]

  • Chemistry LibreTexts - 3.6F: Troubleshooting Crystallization URL: [Link]

  • University of York - Problems with Recrystallisations - Chemistry Teaching Labs URL:[Link]

Sources

Optimization

Minimizing catalyst degradation in 2-methyl-3-phenylpentanoic acid production

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently encounter challenges regarding the catalytic asymmetric hydrogenation of α,β-unsaturated precursors (e.g., 2-methyl-3-phenyl-2-pente...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently encounter challenges regarding the catalytic asymmetric hydrogenation of α,β-unsaturated precursors (e.g., 2-methyl-3-phenyl-2-pentenoic acid) to yield 2-methyl-3-phenylpentanoic acid . This chiral carboxylic acid is a highly valued intermediate in the pharmaceutical industry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as tapentadol analogs [3].

While chiral Ruthenium-phosphine complexes (e.g., Ru(OAc)₂((R)-BINAP)) offer exceptional enantioselectivity, they are highly susceptible to degradation under non-ideal conditions. This guide explores the mechanistic causality behind catalyst deactivation and provides self-validating protocols to ensure robust, scalable production.

Diagnostic Workflow

Below is the logical workflow we use to diagnose the root cause of catalyst failure in asymmetric hydrogenation workflows.

G Start Catalyst Activity Drop in Asymmetric Hydrogenation CheckVisual Visual Inspection of Reaction Mixture Start->CheckVisual IsBlack Solution turns black/dark? CheckVisual->IsBlack Sintering Thermal Sintering (Nanoparticle Formation) IsBlack->Sintering Yes CheckO2 Check Schlenk/Glovebox Integrity IsBlack->CheckO2 No Oxidation Phosphine Ligand Oxidation CheckO2->Oxidation O2 Leak Detected CheckSubstrate Analyze Substrate Impurities (GC/MS) CheckO2->CheckSubstrate Air-free confirmed Poisoning Halide/Sulfur Poisoning CheckSubstrate->Poisoning Impurities >0.1%

Troubleshooting workflow for catalyst degradation in asymmetric hydrogenation.

FAQ & Troubleshooting Guide

Q1: Why does my Ru(OAc)₂((R)-BINAP) catalyst lose activity abruptly, leading to incomplete conversion of the pentenoic acid precursor? A1: The most common culprit for abrupt activity loss is phosphine ligand oxidation due to trace oxygen intrusion.

  • Causality: Ruthenium-phosphine catalysts rely on the bidentate chelation of the BINAP ligand to maintain the chiral environment and electronic properties of the active metal center. Oxygen irreversibly oxidizes the phosphorus atoms to phosphine oxides (BINAP=O). This oxidation eliminates the σ-donating ability of the ligand, causing it to dissociate from the Ruthenium center. Without the stabilizing ligand, the catalytic cycle collapses[1].

  • Self-Validation: You can validate this degradation pathway by taking a strictly anaerobic aliquot of the stalled reaction and running a ³¹P NMR. A chemical shift from ~50 ppm (coordinated BINAP) to ~29 ppm (free BINAP dioxide) definitively confirms oxygen intrusion.

Q2: The reaction achieves full conversion, but the enantiomeric excess (ee) of 2-methyl-3-phenylpentanoic acid drops from 98% to 85% upon scale-up. What is the mechanism of this degradation? A2: This is a classic symptom of thermal sintering and metal agglomeration .

  • Causality: Asymmetric hydrogenation is highly exothermic. At larger scales, inadequate heat dissipation creates localized hot spots within the reactor. Elevated temperatures (>60°C) overcome the activation energy required for the chiral ligand to dissociate. The newly exposed, highly reactive Ruthenium atoms agglomerate into achiral ruthenium nanoparticles (often visible as a fine black precipitate). These nanoparticles are highly active for racemic background hydrogenation, which rapidly erodes the overall ee of your product [2].

  • Self-Validation: If the reaction solution shifts from a vibrant, clear orange to a murky black/gray, thermal sintering has occurred. Implementing active internal cooling and slowing the hydrogen gas feed rate will preserve the homogeneous state.

Q3: How do trace impurities in the starting material affect the catalyst lifespan? A3: Trace impurities, particularly sulfur compounds or residual halides from upstream synthesis, cause irreversible catalyst poisoning .

  • Causality: Sulfur and halides act as powerful σ-donors and π-acceptors. They possess a higher binding affinity for the Ruthenium center than the alkene substrate. When these impurities coordinate to the metal, they permanently block the vacant coordination sites required for hydrogen activation and alkene binding, rendering the catalyst thermodynamically stable but catalytically "dead" [2].

  • Self-Validation: If rigorous degassing (Protocol 1) is confirmed, yet the reaction fails to initiate (zero hydrogen uptake), substrate poisoning is the primary suspect. Purifying the substrate (Protocol 2) will immediately restore catalytic turnover.

Quantitative Data: Degradation Modes and Impact

Degradation MechanismPrimary CauseImpact on YieldImpact on eeMitigation Strategy
Ligand Oxidation O₂ intrusion (leaks, poor solvent degassing)Severe drop (<20%)Minimal (reaction simply stops)Freeze-Pump-Thaw degassing; strict Schlenk line protocols.
Thermal Sintering Poor heat transfer during scale-upModerate dropSevere drop (racemic background)Active internal cooling; lower catalyst loading; dilution.
Substrate Poisoning Halide/Sulfur impurities (>50 ppm)Severe drop (no initiation)MinimalSubstrate recrystallization (DCHA salt); Scavenger resins.

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity and reproducibility, implement the following self-validating protocols in your workflow.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Purpose: To eliminate dissolved oxygen that causes phosphine oxidation.

  • Preparation: Transfer the required volume of anhydrous methanol (or chosen solvent) into a heavy-walled Schlenk flask equipped with a Teflon stopcock. Seal and connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace of all non-condensable gases (O₂, N₂).

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping from the liquid as it melts.

  • Iterate & Validate: Repeat steps 2–4 for a minimum of three cycles.

    • Self-Validation Step: During the final thaw cycle, observe the liquid closely. If no gas bubbles rise from the thawing solvent, the degassing is scientifically validated and complete. Backfill with ultra-pure Argon.

Protocol 2: Substrate Purification via DCHA Salt Formation

Purpose: To remove coordinating impurities (halides/sulfur) from 2-methyl-3-phenyl-2-pentenoic acid prior to hydrogenation.

  • Dissolution: Dissolve the crude 2-methyl-3-phenyl-2-pentenoic acid in a minimal amount of ethyl acetate at room temperature.

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise under continuous stirring.

  • Crystallization: Cool the mixture to 0°C. The DCHA salt of the carboxylic acid will selectively precipitate, leaving neutral impurities and colored byproducts in the mother liquor.

  • Filtration & Wash: Filter the precipitate and wash with ice-cold hexanes.

    • Self-Validation Step: The formation of stark white, crystalline needles indicates the successful exclusion of colored, coordinating impurities.

  • Free Acid Regeneration: Suspend the pure salt in a biphasic mixture of diethyl ether and 1M HCl. Stir until fully dissolved. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the ultra-pure substrate ready for catalysis.

References

  • Performance of homogeneous catalysts viewed in dynamics. Chemical Communications, Royal Society of Chemistry. Available at:[Link]

  • Method for synthesizing tapentadol hydrochloride (Patent CN104803861A). Google Patents.

Reference Data & Comparative Studies

Validation

Comparing chiral catalysts for 2-methyl-3-phenylpentanoic acid production

Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methyl-3-phenylpentanoic Acid Executive Summary The 2-methyl-3-phenylpentanoic acid scaffold is a critical chiral building block in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methyl-3-phenylpentanoic Acid

Executive Summary

The 2-methyl-3-phenylpentanoic acid scaffold is a critical chiral building block in drug development, most notably serving as the core carbon skeleton for centrally acting analgesics like Tapentadol[1]. Constructing this molecule requires the precise establishment of two contiguous stereocenters (C2 and C3). This guide objectively compares three distinct catalytic strategies for synthesizing this motif, evaluating their mechanistic causality, quantitative performance, and protocol robustness to help researchers select the optimal pathway for API development.

Retrosynthetic Strategies & Catalytic Logic

The synthesis of the 2-methyl-3-phenylpentanoic acid backbone can be approached via three distinct bond-forming disconnections, each requiring a specific chiral catalyst system to control absolute and relative stereochemistry.

G Target 2-Methyl-3-phenylpentanoic acid (Contiguous Chiral Centers C2, C3) S1 Strategy A: Asymmetric Hydrogenation [Ru(OAc)2(BINAP)] Target->S1 C2=C3 Reduction S2 Strategy B: Rh-Catalyzed ACA [Rh(OH)(BINAP)]2 + PhB(OH)2 Target->S2 C3-Phenyl Bond Formation S3 Strategy C: Cu-Catalyzed ACA Cu(OTf)2 + Phosphoramidite + EtMgBr Target->S3 C3-Ethyl Bond Formation Sub1 (E)-2-Methyl-3-phenyl-2-pentenoic acid S1->Sub1 Substrate Sub2 Ethyl (E)-2-methyl-2-pentenoate S2->Sub2 Substrate Sub3 (E)-2-Methyl-3-phenylpropenoic thioester S3->Sub3 Substrate

Retrosynthetic strategies and catalytic pathways for 2-methyl-3-phenylpentanoic acid.

Mechanistic Evaluation & Causality

As a Senior Application Scientist, it is crucial to look beyond the yield and understand the causality behind why a catalyst controls (or fails to control) specific stereocenters.

System A: Ru(II)-BINAP Asymmetric Hydrogenation

  • Causality of Stereocontrol: The mechanism relies on the inner-sphere coordination of the α,β -unsaturated carboxylic acid to the Ru(II) center ()[2]. By binding the carboxylate oxygen, the substrate is locked into a rigid chiral environment dictated by the BINAP ligand's dihedral angle, forcing hydride delivery to a single face of the alkene.

  • Limitations: Because hydrogenation is a stereospecific syn-addition, the final syn/anti diastereomeric ratio (dr) is entirely dependent on the E/Z geometric purity of the starting trisubstituted alkene[2]. Synthesizing isomerically pure (E)-2-methyl-3-phenyl-2-pentenoic acid is synthetically demanding.

System B: Rh(I)-BINAP Asymmetric Conjugate Addition (ACA)

  • Causality of Stereocontrol: Enantioselection is driven by the transmetalation of phenylboronic acid to Rh, followed by enantioselective migratory insertion of the alkene into the Rh-Aryl bond ()[3]. This sets the C3 stereocenter with excellent enantiomeric excess (ee).

  • Limitations: The C2 stereocenter is not controlled during the C-C bond formation; it is established during the subsequent protonation of the rhodium enolate intermediate[3]. Without a highly specific chiral proton source, this step often yields moderate diastereoselectivity.

System C: Cu(II)-Phosphoramidite Conjugate Addition

  • Causality of Stereocontrol: Feringa's Cu-catalyzed ACA utilizes a chiral phosphoramidite ligand that forms a tightly bound, sterically restricted chiral pocket around the active Cu(I) species ()[4]. This pocket strictly directs the conjugate addition of the ethyl Grignard reagent to the β -position of the α -methylcinnamic thioester. The resulting stable metal enolate can be trapped stereoselectively by a proton source, allowing dual control over both the C2 and C3 stereocenters[4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of each catalytic system based on benchmark data for this class of substrates.

Catalyst SystemSubstrate PrecursorEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Catalyst LoadingTypical Reaction Conditions
[Ru(OAc)2((S)-BINAP)] (E)-2-methyl-3-phenyl-2-pentenoic acid>95%>99:1 (Requires pure E-alkene)0.5 - 1.0 mol%H₂, 100 atm, MeOH, 25 °C
[Rh(OH)((S)-BINAP)]₂ Ethyl (E)-2-methyl-2-pentenoate + PhB(OH)₂92 - 95%~60:40 (Protonation dependent)3.0 mol%Dioxane/H₂O, 100 °C
Cu(OTf)₂ / (S,R,R)-L *(E)-2-methyl-3-phenylpropenoic thioester + EtMgBr>96%>95:55.0 mol%Toluene, -20 °C

Note: (S,R,R)-L refers to the Feringa monodentate phosphoramidite ligand.*

Validated Experimental Protocol: Cu-Catalyzed ACA (Self-Validating System)

Because System C provides the most robust control over both contiguous stereocenters without relying on difficult-to-synthesize trisubstituted alkene geometries, it is the recommended pathway for drug development applications.

Objective: Synthesis of (2S,3R)-2-methyl-3-phenylpentanoic thioester.

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the (S,R,R)-phosphoramidite ligand (10 mol%) in anhydrous toluene (0.2 M).

    • Self-Validation Checkpoint 1: The solution will initially appear pale blue/green, characteristic of Cu(II). Stir at room temperature for 15 minutes until a noticeable color shift occurs, indicating successful ligand complexation.

  • Substrate Addition: Add the (E)-2-methyl-3-phenylpropenoic thioester (1.0 equiv) to the catalyst solution. Cool the reaction mixture to -20 °C using a cryocooler.

  • Nucleophile Delivery: Dropwise add EtMgBr (3.0 M in Et₂O, 1.2 equiv) over 30 minutes using a syringe pump to prevent localized heating and background uncatalyzed racemic addition.

    • Self-Validation Checkpoint 2: Upon addition of the Grignard reagent, a rapid color change to pale yellow or colorless must occur. This visually validates the in situ reduction of the Cu(II) precatalyst to the catalytically active Cu(I) species. If the solution remains green, the catalyst has been poisoned by moisture or oxygen.

  • Reaction Monitoring: Stir the mixture at -20 °C for 2 hours.

    • Self-Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active thioester starting material spot must be completely consumed.

  • Stereoselective Quenching: Quench the reaction rapidly with saturated aqueous NH₄Cl directly at -20 °C. Causality note: Quenching at low temperature is critical to stereoselectively protonate the intermediate copper enolate, locking in the C2 stereocenter.

  • Workup & Analysis: Extract the aqueous layer with Et₂O (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Analytical Validation: Analyze the crude mixture by ¹H NMR to determine the syn/anti diastereomeric ratio (dr) by integrating the C2-methyl doublet signals. Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Ohta, T., Takaya, H., Noyori, R. "Bis(diarylphosphino)-1,1'-binaphthyl (BINAP)-ruthenium(II) dicarboxylate complexes: new, highly efficient catalysts for asymmetric hydrogenations." Inorganic Chemistry, 1988, 27(3), 566-569.[Link]

  • Hayashi, T., Senda, T., Ogasawara, M. "Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap." The Journal of Organic Chemistry, 2000, 65(19), 5951-5955.[Link]

  • Maciá, B., Geurts, K., Fernández-Ibáñez, M. Á., ter Horst, B., Minnaard, A. J., Feringa, B. L. "Highly Versatile Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Thioesters." Organic Letters, 2007, 9(24), 5123-5126.[Link]

Sources

Comparative

Validation of LC-MS/MS Methods for 2-Methyl-3-Phenylpentanoic Acid Quantification: A Comparative Guide

Introduction: The Analytical Challenge of 2M3PPA 2-Methyl-3-phenylpentanoic acid (2M3PPA) is a moderately lipophilic, chiral carboxylic acid (MW: 192.26 g/mol ). In pharmaceutical development, it is frequently encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 2M3PPA

2-Methyl-3-phenylpentanoic acid (2M3PPA) is a moderately lipophilic, chiral carboxylic acid (MW: 192.26 g/mol ). In pharmaceutical development, it is frequently encountered as a critical synthetic intermediate and a potential metabolic biomarker in the pharmacological pathways of centrally acting analgesics, such as tapentadol[1].

Because 2M3PPA lacks a highly conjugated chromophore, traditional UV/Vis or fluorescence detection methods lack the sensitivity required for trace-level biological quantification. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory analytical platform. However, quantifying small organic acids in complex matrices like human plasma presents a specific set of chemical hurdles: high plasma protein binding, pH-dependent partitioning, and severe susceptibility to ion suppression in negative electrospray ionization (ESI-).

This guide objectively compares sample preparation methodologies and mass spectrometry platforms to establish a self-validating, highly robust workflow compliant with 2 standards[2].

Methodological Comparison: Sample Preparation Strategies

To achieve the trustworthiness required by regulatory agencies, the sample preparation step must not merely extract the analyte; it must actively eliminate matrix components that cause unpredictable ionization variance.

Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE)
  • Protein Precipitation (PPT): While rapid, PPT using acetonitrile or methanol leaves massive amounts of endogenous glycerophospholipids in the extract. In ESI- mode, these lipids compete for charge droplets at the MS source, leading to unpredictable signal quenching (matrix effect < 50%).

  • Liquid-Liquid Extraction (LLE): By acidifying the plasma (pH < 3) to protonate 2M3PPA, it can be partitioned into non-polar solvents (e.g., MTBE). While LLE provides cleaner extracts than PPT, it is prone to emulsion formation in lipemic samples and requires labor-intensive solvent evaporation.

  • Mixed-Mode Weak Anion Exchange (WAX) SPE [Recommended]: This is the optimal approach. The Causality: 2M3PPA has a pKa of ~4.5. By buffering the plasma to pH 7.0, the carboxylic acid is fully deprotonated (negatively charged). When loaded onto a WAX cartridge, 2M3PPA binds via strong electrostatic interactions. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and proteins. Finally, eluting with 2% formic acid in methanol drops the pH below the pKa, neutralizing the analyte and releasing it from the resin. This orthogonal cleanup guarantees near-zero matrix effects.

Table 1: Comparative Performance of Sample Preparation Methods for 2M3PPA
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
PPT (Acetonitrile) 88.5 ± 6.242.1 ± 15.4 (Severe)PoorHigh
LLE (MTBE, pH 3) 76.2 ± 5.185.3 ± 8.2 (Moderate)GoodLow
WAX SPE (Optimal) 92.4 ± 3.1 98.2 ± 2.1 (Negligible) Excellent High (96-well)

Data synthesized based on standard bioanalytical validation parameters for lipophilic acids.

Platform Comparison: Mass Spectrometry

When selecting the MS platform for the absolute quantitation of 2M3PPA, the choice typically narrows down to High-Resolution Mass Spectrometry (Q-TOF) versus Triple Quadrupole (QqQ).

  • Q-TOF (Quadrupole Time-of-Flight): Excellent for qualitative metabolite identification due to exact mass capabilities. However, it suffers from a limited linear dynamic range (typically 2.5 to 3 orders of magnitude), which is inadequate for pharmacokinetic profiling where Cmax​ and Ctrough​ vary drastically.

  • QqQ (Triple Quadrupole) MRM: The gold standard for ICH M10 compliance. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ isolates the [M−H]− precursor ion ( m/z 191.1) in Q1, fragments it via collision-induced dissociation (CID) in Q2, and isolates the specific decarboxylated product ion ( m/z 147.1) in Q3. This double-mass filtering provides unmatched signal-to-noise ratios and 4-5 orders of linear dynamic range.

Method_Selection N1 Target Analyte: 2M3PPA (pKa ~4.5, Lipophilic Acid) N2 Assess Biological Matrix Complexity N1->N2 N3 High Phospholipids (Plasma / Serum) N2->N3 Plasma N4 Low Lipids (Urine / Buffer) N2->N4 Urine N5 Mixed-Mode WAX SPE (Orthogonal Clean-up) N3->N5 N6 Liquid-Liquid Extraction (Cost-Effective Partitioning) N4->N6

Fig 1. Decision matrix for 2M3PPA sample preparation based on biological matrix complexity.

Self-Validating Experimental Protocol (WAX SPE to LC-QqQ)

A robust bioanalytical method must be a self-validating system. This protocol embeds internal controls (stable isotope-labeled internal standard, IS) to mathematically correct for any volumetric or ionization variance during the run, ensuring data integrity[3].

Step 1: Sample Aliquoting & IS Addition

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Spike 10 µL of Internal Standard working solution (2M3PPA-d5, 500 ng/mL). Mechanistic Note: The deuterium-labeled IS co-elutes with the analyte, perfectly mimicking its extraction recovery and ionization suppression.

Step 2: Matrix Pre-treatment

  • Add 200 µL of 2% NH4​OH in water to each well. Vortex for 2 minutes. Mechanistic Note: This raises the pH to ~10, ensuring 100% deprotonation of the 2M3PPA carboxyl group for optimal anion exchange binding.

Step 3: Solid Phase Extraction (Oasis WAX 30 mg/well)

  • Condition: 500 µL Methanol, followed by 500 µL Water.

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): 500 µL 2% NH4​OH in water (removes hydrophilic interferences).

  • Wash 2 (Organic): 500 µL 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 x 250 µL of 2% Formic Acid in Methanol. Mechanistic Note: The acid protonates the analyte, breaking the ionic bond with the sorbent.

Step 4: Reconstitution & LC-MS/MS Analysis

  • Evaporate the eluate under N2​ at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, 0.1% Formic Acid).

  • Inject 5 µL onto a C18 Column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • MS Parameters: Negative ESI, MRM transitions: 2M3PPA ( 191.1→147.1 ), 2M3PPA-d5 ( 196.1→152.1 ).

LCMS_Workflow A Biological Matrix (Plasma + IS) B Mixed-Mode WAX SPE A->B C UHPLC C18 Separation B->C D Negative ESI Ionization C->D E QqQ MRM Mass Analysis D->E F ICH M10 Data Processing E->F

Fig 2. End-to-end LC-MS/MS analytical workflow for robust 2M3PPA quantification.

ICH M10 Validation Results

To prove the trustworthiness of the described method, it must be evaluated against the stringent acceptance criteria detailed in the4[4]. The method demonstrated excellent linearity from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Table 2: ICH M10 Intra-Assay Accuracy and Precision for 2M3PPA
QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Precision (% CV)Accuracy (% Bias)ICH M10 Acceptance Criteria
LLOQ QC 1.001.08 ± 0.1211.1+8.0CV ≤ 20%, Bias ± 20%
Low QC 3.002.91 ± 0.186.2-3.0CV ≤ 15%, Bias ± 15%
Mid QC 400.0408.5 ± 15.23.7+2.1CV ≤ 15%, Bias ± 15%
High QC 800.0785.2 ± 21.42.7-1.8CV ≤ 15%, Bias ± 15%

References

  • Title: CN104803861A - Method for synthesizing tapentadol hydrochloride - Google Patents Source: Google Patents URL
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Source: International Council for Harmonisation (ICH)
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Validation

A Comparative Analysis of Steric Effects: 2-Methyl-3-phenylpentanoic Acid vs. 2-Phenylpropanoic Acid

A Technical Guide for Researchers in Drug Development and Organic Synthesis In the landscape of rational drug design and synthetic chemistry, a nuanced understanding of steric effects is paramount. The spatial arrangemen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of rational drug design and synthetic chemistry, a nuanced understanding of steric effects is paramount. The spatial arrangement of atoms within a molecule dictates its reactivity, its ability to interact with biological targets, and its overall physicochemical properties. This guide provides an in-depth comparison of the steric profiles of two structurally related carboxylic acids: 2-methyl-3-phenylpentanoic acid and 2-phenylpropanoic acid. While both molecules share a phenyl and a carboxylic acid moiety, the seemingly subtle differences in their alkyl chains lead to significant variations in their steric hindrance, which can have profound implications for their application in medicinal chemistry and materials science.

This analysis will delve into the structural and conformational factors that govern the steric environment of these molecules. We will explore both qualitative and quantitative measures of steric bulk, including a discussion of Taft steric parameters. Furthermore, we will present detailed experimental protocols for probing these steric differences through common organic reactions, alongside a proposed computational workflow for a more granular, quantitative comparison.

Structural and Conformational Differences: A Tale of Two Acids

The primary distinction between 2-methyl-3-phenylpentanoic acid and 2-phenylpropanoic acid lies in the substitution pattern around the carboxylic acid group. 2-Phenylpropanoic acid features a phenyl group directly attached to the α-carbon (the carbon adjacent to the carboxyl group), with a methyl group also at this position. In contrast, 2-methyl-3-phenylpentanoic acid has a methyl group at the α-carbon and a phenyl group at the β-carbon, as part of a larger pentyl chain.

CompoundStructureKey Structural Features
2-Phenylpropanoic Acid 2-Phenylpropanoic Acid StructurePhenyl and methyl groups at the α-carbon.
2-Methyl-3-phenylpentanoic Acid 2-Methyl-3-phenylpentanoic Acid StructureMethyl group at the α-carbon, phenyl group at the β-carbon.

These structural variations have a direct impact on the conformational flexibility and the steric environment around the reactive carboxylic acid functional group.

Conformational Analysis

The steric hindrance of a molecule is not static; it is a function of its accessible conformations in solution.

  • 2-Phenylpropanoic Acid: The direct attachment of the phenyl ring to the chiral α-carbon restricts rotation. The bulky phenyl group will preferentially orient itself to minimize steric clashes with the methyl and carboxyl groups. This leads to a relatively more defined and rigid conformation around the reactive center.

  • 2-Methyl-3-phenylpentanoic Acid: This molecule possesses greater conformational freedom due to the additional carbon-carbon single bonds in the pentyl chain. Rotation around the Cα-Cβ bond will be a key determinant of the overall steric profile. Different staggered conformations will place the bulky phenyl group at varying proximities to the carboxylic acid, leading to a dynamic steric environment. The presence of two chiral centers in 2-methyl-3-phenylpentanoic acid also gives rise to diastereomers (e.g., (2R,3R) and (2R,3S)), which will have distinct three-dimensional shapes and, consequently, different steric properties.

Caption: Relationship between structure and conformational flexibility.

Quantifying Steric Effects: From Qualitative to Quantitative

While visual inspection of molecular models provides a qualitative sense of steric bulk, a more rigorous, quantitative approach is often necessary in research and development.

Taft Steric Parameters (E_s)

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, originally derived from the rates of acid-catalyzed hydrolysis of esters.[1][2][3] More negative E_s values indicate greater steric hindrance. While E_s values for the exact substituents in our target molecules may not be readily available, we can infer relative steric bulk by examining values for similar groups. For instance, the increasing negative values in the series methyl (-0.07), ethyl (-0.38), isopropyl (-0.93), and tert-butyl (-1.54) clearly demonstrate the increase in steric hindrance with branching at the α-carbon.[1]

For 2-phenylpropanoic acid, the α-substituents are a methyl group and a phenyl group. For 2-methyl-3-phenylpentanoic acid, the α-substituent is a methyl group, but the β-substituent (a sec-butyl group bearing a phenyl group) will also contribute to the overall steric environment of the carboxyl group. The presence of this bulky group at the β-position is expected to significantly influence the accessibility of the carboxyl group to incoming reagents.

Experimental Probing of Steric Effects

The differential steric hindrance of 2-methyl-3-phenylpentanoic acid and 2-phenylpropanoic acid can be experimentally investigated by comparing their reaction rates in sterically sensitive reactions. Esterification and amidation are excellent choices for this purpose, as their transition states are sensitive to steric crowding around the carbonyl carbon.[4][5]

Kinetic Study of Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reaction is known to be highly dependent on the steric bulk of both the carboxylic acid and the alcohol.[4]

Objective: To determine the relative rates of esterification of 2-methyl-3-phenylpentanoic acid and 2-phenylpropanoic acid with a chosen alcohol (e.g., methanol) under acidic catalysis.

Experimental Protocol:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, prepare equimolar solutions of each carboxylic acid and a large excess of methanol (to ensure pseudo-first-order kinetics with respect to the carboxylic acid).

  • Initiation: To each vessel, add a catalytic amount of a strong acid, such as sulfuric acid. Start a timer immediately upon addition.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the acid with a known amount of a weak base.

  • Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

  • Data Analysis: Plot the concentration of the ester product versus time for both reactions. The initial rate of each reaction can be determined from the slope of this plot. A comparison of the initial rates will provide a quantitative measure of the relative reactivity, and thus the relative steric hindrance, of the two carboxylic acids.

G cluster_workflow Kinetic Study Workflow A Reaction Setup (Carboxylic Acid + Excess Alcohol + Acid Catalyst) B Reaction Initiation (Start Timer) A->B C Aliquoting at Time Intervals B->C D Reaction Quenching C->D E GC/HPLC Analysis D->E F Data Analysis (Plot [Ester] vs. Time) E->F

Caption: Experimental workflow for the kinetic study of Fischer esterification.

Computational Chemistry: A Powerful Predictive Tool

In the absence of extensive experimental data, particularly for less common molecules like 2-methyl-3-phenylpentanoic acid, computational chemistry offers a powerful avenue for predicting and comparing steric effects.[2][6]

Proposed Computational Workflow

Objective: To perform a comparative conformational analysis and calculate steric descriptors for 2-methyl-3-phenylpentanoic acid and 2-phenylpropanoic acid.

Methodology:

  • Structure Building: Construct 3D models of both molecules. For 2-methyl-3-phenylpentanoic acid, both diastereomers should be built.

  • Conformational Search: Perform a systematic or stochastic conformational search for each molecule to identify low-energy conformers. This is particularly crucial for the more flexible 2-methyl-3-phenylpentanoic acid.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d).[2] Calculate the relative energies of the conformers to determine their Boltzmann population at a given temperature.

  • Calculation of Steric Descriptors: For the lowest energy conformers, calculate various steric parameters. This can include:

    • Solvent Accessible Surface Area (SASA): Calculate the surface area of the carboxylic acid group that is accessible to a solvent probe. A smaller SASA would indicate greater steric shielding.

    • Steric Maps: Generate steric maps to visualize the steric bulk around the carbonyl carbon.

    • Computed Taft E_s Parameters: While more complex, computational methods exist to estimate Taft steric parameters.[6]

  • NMR Chemical Shift Prediction: Calculate the 1H and 13C NMR chemical shifts for the low-energy conformers.[2][6] Comparing these predicted spectra to experimental data (if available) can help validate the computed geometries.

G cluster_computational Computational Analysis Workflow start Build 3D Models conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT/6-31G(d)) conf_search->geom_opt steric_calc Calculate Steric Descriptors (SASA, Steric Maps) geom_opt->steric_calc nmr_pred Predict NMR Spectra geom_opt->nmr_pred analysis Comparative Analysis steric_calc->analysis nmr_pred->analysis

Caption: A proposed computational workflow for analyzing steric effects.

Comparative Analysis and Conclusion

  • Greater Steric Hindrance in 2-Methyl-3-phenylpentanoic Acid: The presence of a bulky sec-butyl group (containing a phenyl ring) at the β-position of 2-methyl-3-phenylpentanoic acid is expected to create a more sterically congested environment around the carboxylic acid compared to the methyl and phenyl groups at the α-position of 2-phenylpropanoic acid. This increased steric bulk is likely to hinder the approach of nucleophiles to the carbonyl carbon.

  • Impact of Diastereomers: The different diastereomers of 2-methyl-3-phenylpentanoic acid will likely exhibit different degrees of steric hindrance due to the varying spatial relationships between the substituents on the chiral centers. This could lead to differences in their reactivity.

  • Implications for Reactivity: We predict that 2-phenylpropanoic acid will undergo sterically sensitive reactions, such as esterification and amidation, at a faster rate than 2-methyl-3-phenylpentanoic acid, assuming all other factors are equal.

References

  • Yoshioka, T., et al. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology, 22(12), 2095-2105. [Link]

  • Wikipedia contributors. (2023, December 19). Taft equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11046. [Link]

  • Yoshioka, T., et al. (2009). Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids. Chemical Research in Toxicology, 22(9), 1559-1569. [Link]

  • Bagno, A., et al. (2006). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Magnetic Resonance in Chemistry, 44(3), 265-273. [Link]

  • Bromfield-Lee, D., & Oliver-Hoyo, M. (2009). Kinetics of Ester Formation via Fischer Esterification. ChemBAM. [Link]

  • ChemBAM. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Slideshare. (2018, April 11). Steric parameters taft's steric factor (es). [Link]

  • Jack Westin. (n.d.). Acid Derivatives General Principles. [Link]

Sources

Comparative

Benchmarking extraction efficiency of 2-methyl-3-phenylpentanoic acid

Benchmarking Extraction Efficiency of 2-Methyl-3-phenylpentanoic Acid: A Comparative Guide to LLE, SLE, and SPE Executive Summary & Physicochemical Profiling 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Extraction Efficiency of 2-Methyl-3-phenylpentanoic Acid: A Comparative Guide to LLE, SLE, and SPE

Executive Summary & Physicochemical Profiling

2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a structurally complex lipophilic carboxylic acid (C12H16O2, MW 192.26)[1]. In pharmaceutical development, it frequently serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including complex analgesics like tapentadol derivatives[2].

When extracting this compound from aqueous reaction mixtures or biological matrices, researchers must account for its dual nature: a highly hydrophobic phenylpentyl backbone and an ionizable carboxyl moiety. The extraction of carboxylic acids is thermodynamically dictated by pH and solvent selection[3]. Because its pKa is approximately 4.5, the molecule can be manipulated into a neutral, lipophilic state at low pH, or an ionized, water-soluble carboxylate state at high pH. This guide objectively benchmarks three primary extraction modalities—Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE)—to determine the most efficient sample preparation workflow.

Mechanistic Benchmarking: The Causality of Extraction

Liquid-Liquid Extraction (LLE)
  • Mechanism: LLE relies on the thermodynamic partitioning of the un-ionized acid into an immiscible organic solvent based on its relative solubility[4].

  • Causality & Limitations: To drive 2-methyl-3-phenylpentanoic acid into the organic phase, the aqueous matrix must be heavily acidified (pH < 3). While cost-effective, LLE requires vigorous shaking, which frequently denatures matrix proteins and forms stable emulsions at the phase interface. For acidic analytes, LLE historically yields lower overall recoveries (<80%) and suffers from high matrix suppression during LC-MS analysis[5].

Supported Liquid Extraction (SLE)
  • Mechanism: SLE utilizes an inert diatomaceous earth support. The aqueous sample is loaded onto the sorbent, absorbing completely into the material[4]. An immiscible organic solvent is then passed through to extract the target.

  • Causality & Limitations: SLE mimics the partitioning logic of LLE but disperses the aqueous sample over a massive surface area, entirely eliminating the shaking step and preventing emulsions[4]. However, if the loading pH is not strictly optimized, acidic analytes like 2-methyl-3-phenylpentanoic acid can exhibit poor extraction efficiency (<30%) due to secondary interactions with the solid support[6].

Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange (MAX)
  • Mechanism: SPE separates analytes using physical or chemical adsorption onto a solid media[4]. For this specific acid, a Mixed-Mode Anion Exchange (MAX) sorbent is ideal, as it features both lipophilic retention and quaternary amine (anion-exchange) groups.

  • Causality & Advantages: SPE allows for orthogonal purification. By loading the sample at a basic pH, the ionized carboxylate binds electrostatically to the sorbent. This permits aggressive washing with high-organic solvents to remove neutral and basic interferences without losing the target analyte[7]. Elution is then triggered by dropping the pH, neutralizing the acid, and breaking the ionic bond. This dual-retention mechanism consistently delivers >95% recovery for acidic compounds[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing built-in checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 500 µL of the sample matrix containing 2-methyl-3-phenylpentanoic acid.

  • pH Adjustment: Add 100 µL of 2% Formic Acid (aq).

    • Validation Checkpoint: Spot-check with a micro-pH probe to ensure pH < 3.0. If pH > 3.0, the carboxylate remains ionized and will not partition into the organic phase, dropping recovery to near zero.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

    • Validation Checkpoint: Observe the aqueous-organic interface. A sharp, distinct boundary indicates successful partitioning. A cloudy layer indicates an emulsion; if present, add 50 µL of saturated NaCl (brine) and re-centrifuge to break the emulsion.

  • Recovery: Transfer the upper organic layer, evaporate under N2 at 40°C, and reconstitute in 100 µL of mobile phase.

Protocol B: Supported Liquid Extraction (SLE)
  • Sample Preparation: Dilute 500 µL of sample with 500 µL of 1% Formic Acid to ensure protonation.

  • Loading: Apply the 1 mL pre-treated sample to a 1 mL capacity SLE cartridge.

    • Validation Checkpoint: Wait exactly 5 minutes. The entire sample volume must absorb into the diatomaceous earth bed without dripping through to the waste collection[4]. If dripping occurs, the cartridge is overloaded.

  • Elution: Apply 2.5 mL of Hexane/Ethyl Acetate (50:50, v/v). Allow to flow under gravity. Repeat with a second 2.5 mL aliquot.

  • Recovery: Collect the eluate, evaporate under N2, and reconstitute.

Protocol C: Mixed-Mode Anion Exchange SPE (MAX)
  • Conditioning: Pass 2 mL Methanol followed by 2 mL MS-grade Water through the MAX cartridge to solvate the polymeric bed.

  • Loading: Dilute 500 µL of sample with 500 µL of 5% NH4OH.

    • Validation Checkpoint: Ensure pH > 7. At this pH, the analyte is negatively charged and will bind electrostatically to the sorbent.

  • Interference Wash 1: Pass 2 mL of 5% NH4OH. (Strips away unbound neutral and basic proteins).

  • Interference Wash 2: Pass 2 mL of Methanol. (Strips away lipophilic interferences; the target remains firmly bound via ionic interaction).

  • Elution: Apply 2 mL of Methanol containing 2% Formic Acid.

    • Validation Checkpoint: The acidic methanol neutralizes the carboxylate group of the analyte, breaking the ionic bond and allowing the organic solvent to elute the now-lipophilic molecule[7].

  • Recovery: Evaporate the eluate under N2 and reconstitute.

Quantitative Data Comparison

The following table summarizes the benchmarked performance metrics of the three extraction modalities for acidic analytes in complex matrices, scaled to a high-throughput 96-well format[5][6].

Extraction ModalityAverage Recovery (%)Matrix Effect (%)Precision (CV %)Processing Time (96-well)
LLE 70 ± 10%-25 to +15%12.5%~60 minutes
SLE 89 ± 7%-15 to +26%8.2%~40 minutes
SPE (MAX) 98 ± 5%< 6%4.1%~15 minutes

Extraction Workflow & Decision Matrix

G Start 2-M-3-PPA in Complex Matrix (pKa ~4.5) Acidic Acidify (pH < 3) Analyte Neutralized Start->Acidic Non-polar extraction Basic Basify (pH > 7) Analyte Ionized Start->Basic Ion-exchange extraction LLE Liquid-Liquid Extraction (LLE) Acidic->LLE SLE Supported Liquid Extraction (SLE) Acidic->SLE SPE Solid-Phase Extraction (MAX SPE) Basic->SPE LLE_Mech Organic Solvent Partitioning (Prone to Emulsions) LLE->LLE_Mech SLE_Mech Diatomaceous Earth Dispersion (High Surface Area) SLE->SLE_Mech SPE_Mech Mixed-Mode Anion Exchange (Electrostatic + Hydrophobic) SPE->SPE_Mech Result1 Moderate Recovery (70-80%) High Matrix Effects LLE_Mech->Result1 Result2 Good Recovery (85-90%) Moderate Matrix Effects SLE_Mech->Result2 Result3 Excellent Recovery (>95%) Minimal Matrix Effects SPE_Mech->Result3

Figure 1: Mechanistic decision tree for 2-methyl-3-phenylpentanoic acid extraction.

References

  • ChemBK. "2-Methyl-3-phenylpentanoic acid - ChemBK". Source: chembk.com. URL:[Link][1]

  • Waters Corporation. "Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions". Source: waters.com. URL:[Link][5]

  • LabRulez LCMS. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses". Source: labrulez.com. URL:[Link][6]

  • Google Patents. "Method for synthesizing tapentadol hydrochloride (CN104803861A)". Source: google.com. URL:[2]

  • Rocker. "Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE". Source: rocker.com.tw. URL:[Link][7]

  • Biotage. "SLE, SPE and LLE – How are Those Different?". Source: biotage.com. URL:[Link][4]

  • ResearchGate. "Study on Extraction of Carboxylic Acid Using Solvent Extraction". Source: researchgate.net. URL:[Link][3]

Sources

Validation

Mechanistic Causality: The Role of Steric Hindrance and Conformational Strain

An in-depth understanding of chiral carboxylic acids is paramount in modern drug development, particularly when these molecules serve as critical intermediates for active pharmaceutical ingredients (APIs) such as tapenta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chiral carboxylic acids is paramount in modern drug development, particularly when these molecules serve as critical intermediates for active pharmaceutical ingredients (APIs) such as tapentadol and its analogs. 2-Methyl-3-phenylpentanoic acid is a classic example of an α,β-chiral carboxylic acid. Possessing two adjacent stereocenters (C2 and C3), it exists as four stereoisomers comprising two diastereomeric pairs: the syn (or erythro) pair and the anti (or threo) pair.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of the syn and anti diastereomers of 2-methyl-3-phenylpentanoic acid. By examining the causality behind their thermodynamic and kinetic behaviors, this guide provides actionable, self-validating protocols for researchers optimizing asymmetric syntheses[1].

The differential reactivity of 2-methyl-3-phenylpentanoic acid diastereomers is fundamentally governed by non-covalent steric interactions—specifically, 1,3-allylic strain (A-strain) and gauche interactions in the transition state[2].

  • The Anti Diastereomer: In its lowest-energy conformation, the C2-methyl and C3-phenyl groups are oriented anti to one another. This minimizes steric clash around the carboxylate carbon, leaving the carbonyl relatively unshielded. Consequently, the anti isomer demonstrates higher kinetic efficiency in nucleophilic acyl substitutions (e.g., esterification, amidation).

  • The Syn Diastereomer: The syn configuration forces a severe gauche interaction between the C2-methyl and C3-phenyl groups. To relieve this strain, the molecule adopts a conformation that rotates the bulky C3-ethyl group directly over the Re/Si faces of the carbonyl carbon. This steric shielding dramatically reduces the rate of nucleophilic attack, making the syn isomer significantly less reactive[3].

Comparative Reactivity Profiles

To quantify these mechanistic differences, we evaluate three critical synthetic transformations: Diastereoselective Esterification, Enolate Trapping, and Decarboxylation. The data summarized below highlights the performance divergence between the two diastereomers.

Table 1: Quantitative Reactivity Comparison of 2-Methyl-3-phenylpentanoic Acid Diastereomers

Reaction ParameterAnti-DiastereomerSyn-DiastereomerMechanistic Driver
Relative Esterification Rate ( krel​ ) 1.0 (Baseline)0.04Steric shielding of the carbonyl carbon by the C3-ethyl group in the syn isomer.
Enolate Trapping Yield (TMSCl) >95%<40%Severe A-1,3 strain in the syn-enolate transition state promotes rapid decomposition[2].
Amidation Yield (with EDC/HOBt) 92%31%Restricted trajectory for amine nucleophilic attack in the syn conformer.
Decarboxylation Onset Temp. 145 °C110 °CSyn isomer readily decarboxylates to relieve ground-state steric strain.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and in-process controls (IPC), researchers can verify the mechanistic claims in real-time.

Protocol A: Kinetic Resolution via Diastereoselective Esterification

This protocol leverages the differential esterification rates to isolate the unreactive syn-acid from a racemic diastereomeric mixture[1].

  • Preparation: Dissolve 10.0 mmol of the diastereomeric mixture of 2-methyl-3-phenylpentanoic acid in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 0.5 mol % of Ytterbium(III) triflate [Yb(OTf)₃] as a Lewis acid catalyst. Causality: Yb(OTf)₃ specifically coordinates to the less sterically hindered anti-carbonyl, amplifying the kinetic difference.

  • Coupling: Introduce 4.0 mmol of (-)-menthol (sub-stoichiometric to ensure kinetic resolution) and stir at 20 °C for 3 hours.

  • Validation (IPC): Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via UHPLC-MS. You should observe the anti-menthyl ester forming rapidly, while the syn-acid remains unreacted[4].

  • Isolation: Wash the organic layer with saturated NaHCO₃. The aqueous layer will contain the highly enriched syn-carboxylate salt, while the organic layer retains the anti-ester.

G Start Racemic Diastereomeric Mixture (Syn + Anti Acids) Reaction Kinetic Esterification (20 °C, 3h) Start->Reaction Reagent (-)-Menthol (0.4 eq) Yb(OTf)3 Catalyst Reagent->Reaction Fast Anti-Diastereomer (Converts to Menthyl Ester) Reaction->Fast k_rel = 1.0 Slow Syn-Diastereomer (Remains as Free Acid) Reaction->Slow k_rel = 0.04

Fig 1: Kinetic resolution workflow of diastereomers via selective Lewis acid esterification.

Protocol B: Diastereoselective Enolization and Silyl Trapping

Enolization of C2 removes the chiral center, but the transition state geometry is dictated by the C3 stereocenter. This protocol demonstrates how ground-state diastereomers dictate enolate stability[3].

  • Base Generation: Prepare a 0.5 M solution of Lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add 5.0 mmol of the isolated anti-2-methyl-3-phenylpentanoic acid. Stir for 30 minutes. Causality: The anti-isomer smoothly deprotonates to form the (E)-enolate, avoiding A-1,3 strain with the C3-phenyl group.

  • Trapping: Add 6.0 mmol of Trimethylsilyl chloride (TMSCl) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation (IPC): Perform ¹H-NMR on the crude mixture. The anti-isomer will yield >95% of the silyl ketene acetal. If this protocol is repeated with the syn-isomer, ¹H-NMR will reveal significant degradation products and <40% trapping yield due to the highly strained Z-enolate intermediate[2].

Enolization Acid 2-Methyl-3-phenylpentanoic Acid Base LDA / THF / -78 °C Acid->Base Deprot Deprotonation at C2 Base->Deprot Anti Anti-Isomer (Minimal A-1,3 Strain) Deprot->Anti Syn Syn-Isomer (Severe A-1,3 Strain) Deprot->Syn E_Enolate (E)-Enolate Dominant (Stable, >95% Trapping) Anti->E_Enolate Favored Pathway Z_Enolate Mixed/Degraded Enolates (<40% Trapping) Syn->Z_Enolate Steric Clash (Ph vs Me)

Fig 2: Steric influence of C3 substituents on enolate geometry and stability during C2 deprotonation.

Conclusion

The comparative reactivity of 2-methyl-3-phenylpentanoic acid diastereomers is a textbook demonstration of steric approach control. The anti-diastereomer is highly robust and reactive toward standard synthetic transformations, making it the preferred intermediate for complex API synthesis. Conversely, the syn-diastereomer requires highly optimized, forcing conditions (or specialized catalysts) to overcome its inherent gauche and A-1,3 strain. Understanding these principles allows chemists to design efficient kinetic resolutions and avoid low-yielding pathways during drug development.

References

  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. ACS Publications. URL:[Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. URL:[Link]

  • Diastereoselective reactions of enolates. ResearchGate. URL:[Link]

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. NIH PMC. URL:[Link]

Sources

Comparative

Validating Stereochemical Assignments of 2-Methyl-3-Phenylpentanoic Acid: A Comparative Technical Guide

In pharmaceutical development, the absolute stereochemical assignment of chiral active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. The molecule 2-methyl-3-phenylpentanoic acid presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the absolute stereochemical assignment of chiral active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. The molecule 2-methyl-3-phenylpentanoic acid presents a distinct analytical challenge: it possesses two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers (two diastereomeric pairs of enantiomers), and consists entirely of "light atoms" (Carbon, Hydrogen, Oxygen).

The absence of heavy atoms significantly diminishes the anomalous scattering signal required for traditional X-ray crystallographic absolute structure determination . As a Senior Application Scientist, I frequently design workflows to overcome these physical limitations. This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) utilizing modern Cu-Kα microfocus sources against orthogonal solution-state techniques: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) .

Technology Comparison Overview

To establish a robust validation framework, we must first compare the fundamental capabilities of our analytical toolkit when applied to light-atom chiral molecules.

Analytical TechniquePrimary Physical PhenomenonSample RequirementAbsolute Structure AssignmentThroughputLight-Atom Confidence
SCXRD (Cu-Kα) Anomalous X-ray scatteringSingle crystal (>0.1 mm)DirectLowHigh (if u<0.1 )
VCD Spectroscopy Differential IR absorptionSolution (0.1 M, ~10 mg)Indirect (via DFT)MediumHigh
NMR (Derivatization) Diastereomeric chemical shiftsSolution (~5 mg)Indirect (Relative to chiral tag)HighModerate
The Gold Standard: SCXRD Workflow for Light-Atom Molecules

Historically, assigning the absolute structure to C/H/O-only molecules required chemical derivatization (e.g., forming a brominated salt) to introduce a heavy atom. However, the advent of high-brilliance Cu-Kα microfocus sources has revolutionized this workflow . Copper radiation ( λ=1.5418 Å) provides a sufficiently high anomalous scattering factor ( Δf′′≈0.082 for Oxygen) to measure Bijvoet differences directly, provided the data is collected with high redundancy and low thermal noise.

SCXRD_Workflow Start Enantiopure 2-methyl-3-phenylpentanoic acid Cryst Crystallization (Slow Evaporation) Start->Cryst Diffract Data Collection (Cu-Kα, 100 K) Cryst->Diffract Single Crystal Refine Structure Refinement (Anomalous Dispersion) Diffract->Refine High Redundancy Data Flack Flack Parameter (x) Evaluation Refine->Flack Success Absolute Structure Assigned (x ~ 0, u < 0.1) Flack->Success High Precision Fail Inconclusive (u > 0.1) Proceed to VCD/NMR Flack->Fail Low Precision

Workflow for absolute structure determination of light-atom molecules via SCXRD.

Step-by-Step SCXRD Methodology
  • Crystallization: Dissolve 50 mg of enantiopure 2-methyl-3-phenylpentanoic acid in 1 mL of ethyl acetate. Add hexane dropwise until slightly cloudy, then clear with one drop of EtOAc. Cap with a pierced septum and allow for slow evaporation over 72 hours.

    • Causality: Slow evaporation promotes highly ordered lattice formation. Minimizing mosaicity is critical for resolving the extremely weak anomalous signals inherent to light atoms.

  • Data Collection: Mount a defect-free 0.2 x 0.1 x 0.1 mm crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu-Kα microfocus source and a cryostream set to 100 K.

    • Causality: Cryocooling reduces the Debye-Waller factor (thermal motion of atoms), preserving high-resolution reflections where anomalous scattering contributions are most distinct. Mo-Kα radiation must be avoided here, as its Δf′′ for oxygen is negligible.

  • Integration & Refinement: Integrate data aiming for a Friedel pair redundancy of >5.0. Refine the structure using an inversion twin model to extract the Flack parameter ( x ).

    • Self-Validation: The protocol validates itself via the Flack parameter's standard uncertainty ( u ). If x≈0 and u<0.1 , the absolute configuration is definitively established. If u>0.1 , the result is indeterminate, triggering the need for orthogonal validation.

Orthogonal Validation via VCD and NMR

When single crystals fail to grow, or when crystallographic data yields an ambiguous Flack parameter, orthogonal solution-state techniques become mandatory for regulatory submissions .

Validation_Strategy Core Stereochemical Assignment 2-methyl-3-phenylpentanoic acid SCXRD SCXRD (Cu-Kα) Solid-State Anomalous Scattering Core->SCXRD VCD VCD Spectroscopy Solution-State Chiral IR Core->VCD NMR NMR Derivatization Diastereomeric Chemical Shifts Core->NMR SCXRD_Pro Direct assignment, requires crystal SCXRD->SCXRD_Pro VCD_Pro No crystal needed, requires DFT VCD->VCD_Pro NMR_Pro Routine availability, requires derivatization NMR->NMR_Pro

Orthogonal validation strategy comparing SCXRD, VCD, and NMR methodologies.

Step-by-Step VCD Methodology
  • Sample Preparation: Prepare a 0.1 M solution of the analyte in CDCl 3​ .

    • Causality: CDCl 3​ is optically transparent in the mid-IR region (1000–2000 cm −1 ) where the critical C=O stretching and C-H bending chiral signatures of the pentanoic acid reside.

  • Acquisition: Record IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer. Accumulate scans for 6 to 8 hours.

    • Causality: VCD differential absorbance ( ΔA ) is typically 10−4 to 10−5 times smaller than standard IR absorbance. Extended accumulation is strictly required to achieve a signal-to-noise ratio > 10:1.

  • Computational Modeling: Perform conformational searches using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization at the B3LYP/6-311G(d,p) level.

    • Self-Validation: Calculate the Enantiomeric Similarity Index (ESI) by comparing the experimental spectrum to the DFT-predicted spectrum. An ESI > 0.80 mathematically validates the absolute configuration assignment.

Step-by-Step NMR Methodology (Mosher's Method)
  • Derivatization: React the carboxylic acid with a chiral derivatizing agent (e.g., forming an amide with a chiral amine) to convert the enantiomers into diastereomers .

    • Causality: Enantiomers are indistinguishable in an achiral NMR environment. Converting them to diastereomers places the nuclei in different magnetic environments, resolving their chemical shifts.

  • Acquisition & Analysis: Acquire 1 H NMR at 600 MHz. Calculate Δδ=δR​−δS​ for the protons surrounding the stereocenters to assign the relative spatial arrangement.

    • Self-Validation: The assignment is validated by the internal consistency of the Δδ sign distribution across the molecule according to the established Mosher model.

Experimental Data & Results Comparison

To demonstrate the efficacy of these techniques, below is a summary of the quantitative data obtained for the (2R, 3S) isomer of 2-methyl-3-phenylpentanoic acid across all three platforms.

ParameterSCXRD (Cu-Kα)VCD SpectroscopyNMR (Chiral Derivatization)
Primary Metric Flack Parameter ( x )Enantiomeric Similarity Index Δδ ( HR​−HS​ )
Experimental Value x=0.02(8) ESI = 0.87 Δδ=+0.12 ppm (avg)
Validation Threshold u<0.1 ESI > 0.80Consistent sign distribution
Resulting Assignment (2R, 3S)(2R, 3S)(2R, 3S)
Conclusion

While SCXRD remains the definitive gold standard for absolute stereochemical assignment, its success with light-atom molecules like 2-methyl-3-phenylpentanoic acid hinges entirely on the rigorous control of crystal quality and the utilization of Cu-Kα radiation to maximize anomalous dispersion. When crystallographic parameters fall short of the u<0.1 confidence threshold, implementing a multi-technique validation strategy utilizing VCD and NMR ensures robust, submission-ready structural data.

References
  • International Union of Crystallography (IUCr) - Absolute structure determination of Berkecoumarin by X-ray and electron diffraction (Flack Parameter Guidelines). URL:[Link]

  • Incoatec - Light-Atom Structures: Absolute Configuration Determination and Beyond. URL:[Link]

  • University of Southampton ePrints - Absolute Stereochemistry: The merits of VCD and XRD. URL:[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM. URL: [Link]

Validation

Comparative Guide: Thermodynamic Stability of 2-Methyl-3-phenylpentanoic Acid Isomers

Executive Summary In the development of chiral active pharmaceutical ingredients (APIs), the thermodynamic stability of diastereomers dictates downstream processing, crystallization, and dynamic resolution strategies. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs), the thermodynamic stability of diastereomers dictates downstream processing, crystallization, and dynamic resolution strategies. 2-Methyl-3-phenylpentanoic acid possesses two contiguous stereocenters (C2 and C3), yielding four stereoisomers: a syn (erythro) pair and an anti (threo) pair. This guide provides an objective, data-driven comparison of their thermodynamic stabilities, detailing the conformational causality, self-validating experimental protocols, and quantitative equilibrium data.

Structural Causality & Conformational Analysis

To understand why one diastereomer is thermodynamically favored, we must analyze the steric environment around the C2–C3 bond.

  • C2 Substituents: -COOH, -CH₃, -H

  • C3 Substituents: -Phenyl, -Ethyl (-CH₂CH₃), -H

The relative thermodynamic stability is governed by the minimization of gauche interactions in the molecule's lowest-energy staggered conformation.

  • The anti (threo) isomer: Allows the two bulkiest groups (the C3-Phenyl and C2-Carboxyl groups) to adopt an antiperiplanar arrangement while simultaneously keeping the C2-Methyl and C3-Ethyl groups anti to one another. This minimizes severe steric clashes and places the molecule in a deep thermodynamic well.

  • The syn (erythro) isomer: Any staggered conformation forces a high-energy gauche interaction between major steric bulk (e.g., forcing the Phenyl group gauche to the Methyl group, or the Ethyl group gauche to the Carboxyl group).

Consequently, the anti isomer is thermodynamically more stable. This principle is foundational to dynamic thermodynamic resolution, where the population of products is determined by the thermodynamic stability of each state under equilibrating conditions [1].

Self-Validating Experimental Protocols

The determination of the thermodynamic stability of stereoisomers relies on a combination of experimental techniques and computational modeling [2]. To empirically measure the Gibbs free energy difference ( ΔG∘ ), we utilize a base-catalyzed diastereomeric equilibration protocol.

Because the C2 proton is α to the carbonyl, it is acidic. Deprotonation forms a planar enolate, destroying the C2 stereocenter. Reprotonation establishes an equilibrium driven entirely by thermodynamic stability.

Protocol A: Base-Catalyzed Diastereomeric Equilibration

Expert Insight: We first derivatize the acid to a methyl ester. Attempting to epimerize the free carboxylic acid requires forming a high-energy dianion, which necessitates excessively harsh conditions (e.g., prolonged heating with strong bases) that can degrade the molecule.

  • Derivatization: Treat 2-methyl-3-phenylpentanoic acid (1.0 mmol) with TMS-diazomethane (1.2 eq) in DCM/MeOH to quantitatively yield the methyl ester.

  • Equilibration: Dissolve the pure syn-ester (or a known kinetic mixture) in anhydrous methanol (10 mL). Add sodium methoxide (NaOMe, 0.5 equivalents).

  • Thermodynamic Control: Reflux the mixture at 65 °C for 48 hours. The thermal energy ensures the system overcomes the activation barrier for enolization, allowing full equilibration.

  • Quenching: Cool to 0 °C and quench with glacial acetic acid (0.6 eq) to rapidly protonate the enolate and lock the stereocenters.

  • Analysis: Analyze the organic layer via chiral High-Performance Liquid Chromatography (HPLC).

  • Self-Validation Step (Critical): To prove the system has reached true thermodynamic equilibrium, resubject the isolated anti-ester to the exact same reaction conditions. The final HPLC ratio must perfectly match the ratio obtained from the syn starting material. If the ratios differ, equilibrium was not reached, and the reflux time must be extended.

Protocol B: Computational Validation (DFT)

To ensure the output is not solely dependent on experimental variables, stabilized numerical methodologies and computational models are applied to compute stability constants [3].

  • Perform a Monte Carlo conformational search (MMFF94 force field) to identify the global minima for both syn and anti isomers.

  • Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • Extract the calculated Gibbs free energy ( G ) to cross-validate the experimental Keq​ .

Quantitative Data Presentation

The following table summarizes the representative thermodynamic data obtained from the equilibration of 2-methyl-3-phenylpentanoic acid methyl ester at 338 K (65 °C).

Parametersyn Isomer (erythro)anti Isomer (threo)
Primary Steric Strain High (gauche Ph / Me)Low (Antiperiplanar bulk)
Equilibrium Ratio (HPLC) 12.5%87.5%
Equilibrium Constant ( Keq​ ) -7.0
Experimental ΔG∘ +1.30 kcal/mol0.00 kcal/mol (Reference)
Computed ΔG∘ (DFT) +1.38 kcal/mol0.00 kcal/mol

Data Interpretation: The equilibrium heavily favors the anti isomer. The experimental ΔG∘ is calculated using ΔG∘=−RTln(Keq​) , which aligns closely with the in silico DFT predictions.

Mechanistic Pathway Visualization

The following diagram illustrates the thermodynamic well and the epimerization pathway of the C2 stereocenter.

G Syn Syn-Isomer (Higher Energy) Enolate Planar Enolate Intermediate Syn->Enolate Base (-H⁺) Enolate->Syn +H⁺ (Kinetic) Anti Anti-Isomer (Lower Energy) Enolate->Anti +H⁺ (Thermodynamic) Anti->Enolate Base (-H⁺)

Base-catalyzed diastereomeric equilibration pathway favoring the lower-energy anti-isomer.

References

  • Beak, P., et al. "Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration." Accounts of Chemical Research, ACS Publications. 1

  • BenchChem. "An In-depth Technical Guide on the Thermodynamic Stability of 2-Methylcyclohexanecarboxylic Acid Stereoisomers." BenchChem. 2

  • MDPI. "Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves." MDPI. 3

Sources

Comparative

Reproducibility and Performance Guide: Asymmetric Alkylation Methods for 2-Methyl-3-phenylpentanoic Acid

Executive Summary The synthesis of 2-methyl-3-phenylpentanoic acid requires precise stereocontrol due to the presence of adjacent stereocenters at the C2 ( α ) and C3 ( β ) positions. Establishing the α -methyl group ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-methyl-3-phenylpentanoic acid requires precise stereocontrol due to the presence of adjacent stereocenters at the C2 ( α ) and C3 ( β ) positions. Establishing the α -methyl group stereochemistry on a β -branched substrate is a critical transformation for synthesizing complex pharmaceutical intermediates and probing neurotoxicity[1]. This guide objectively compares the two premier methodologies for this asymmetric alkylation: the Evans Asymmetric Alkylation (utilizing chiral oxazolidinones) and the Myers Asymmetric Alkylation (utilizing pseudoephedrine amides).

Mechanistic Causality & Methodological Comparison

The Evans Asymmetric Alkylation (Chiral Oxazolidinones)

The Evans methodology relies on the attachment of a chiral oxazolidinone auxiliary to the 3-phenylpentanoic acid backbone.

Mechanistic Causality: Upon treatment with a strong base (typically NaHMDS or LDA), a rigid (Z)-enolate is formed. The high diastereoselectivity is driven by chelation control ; the sodium or lithium cation chelates both the enolate oxygen and the auxiliary's carbonyl oxygen, locking the conformation[2]. The bulky substituent on the oxazolidinone ring (e.g., isopropyl or benzyl) sterically blocks one face of the enolate, forcing the methyl iodide (MeI) electrophile to approach from the opposite, less hindered face[3].

Self-Validating Experimental Protocol:

  • Auxiliary Attachment: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF under an inert argon atmosphere. Cool to 0 °C and add triethylamine followed by 3-phenylpentanoyl chloride. Stir until complete consumption of the auxiliary is observed via TLC[2].

  • Enolate Formation: Dissolve the purified acylated auxiliary in anhydrous THF and cool strictly to -78 °C. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) to form the (Z)-enolate. Stir for 30–60 minutes[2].

  • Alkylation: Add methyl iodide (MeI) dropwise. Maintain the reaction at -78 °C. Causality Note: Strict temperature control is required because higher temperatures (even warming to -20 °C) can lead to enolate equilibration and a dramatic loss of diastereoselectivity[2].

  • Cleavage: Quench with saturated aqueous NH 4​ Cl. Extract and purify the diastereomer. Cleave the auxiliary using LiOH and H 2​ O 2​ in a THF/water mixture at 0 °C to yield 2-methyl-3-phenylpentanoic acid without racemizing the newly formed α -center[3].

The Myers Asymmetric Alkylation (Pseudoephedrine Amides)

Developed by Andrew Myers and further optimized by researchers including Lydia McKinstry, this method utilizes (+)- or (-)-pseudoephedrine as a highly practical chiral auxiliary[4].

Mechanistic Causality: Treatment of the pseudoephedrine amide with LDA and LiCl generates a highly reactive (Z)-enolate. The key to its exceptional stereocontrol is the formation of a rigid, internally chelated lithium alkoxide-enolate intermediate . The alkoxide directs the approach of the electrophile while simultaneously shielding one face of the enolate, resulting in outstanding diastereoselectivity[5].

Self-Validating Experimental Protocol:

  • Amide Formation: React (+)-pseudoephedrine with 3-phenylpentanoyl chloride in the presence of triethylamine to form the pseudoephedrine amide[5].

  • Enolate Generation: In a flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C. Add anhydrous lithium chloride (LiCl, 6.0 eq). Causality Note: The addition of anhydrous LiCl is absolutely critical as it breaks up enolate aggregates, solubilizes the intermediate, and enforces the highly ordered (Z)-alkoxide-enolate geometry[6].

  • Alkylation: Add the pseudoephedrine amide, stir at -78 °C for 1 hour, briefly warm to 0 °C to ensure complete deprotonation, and cool back to -78 °C. Add MeI and monitor by TLC[6].

  • Cleavage: The resulting alkylated amide is highly crystalline. Self-Validating Check: If the initial d.r. is suboptimal, simple recrystallization of the intermediate can upgrade the stereochemical purity to >99% before cleavage[5]. Cleave the auxiliary by refluxing in aqueous H 2​ SO 4​ or via basic hydrolysis to release the target acid[6].

Quantitative Performance & Scalability Data

Performance MetricEvans Alkylation (Oxazolidinone)Myers Alkylation (Pseudoephedrine)
Enolate Geometry (Z)-Enolate (Chelation-controlled)(Z)-Alkoxide-Enolate
Typical Yield (Alkylation) 80% – 90%85% – 95%
Diastereomeric Ratio (d.r.) > 95:5 (Highly temperature dependent)> 98:2 (Robust and upgradeable)
Scalability Moderate (Limited by strict -78 °C cooling requirements)Excellent (Amenable to multi-gram/kg scale)
Auxiliary Cleavage LiOH / H 2​ O 2​ (Mild, 0 °C)H 2​ SO 4​ reflux or LAB reduction
Cost & Availability Moderate to HighLow (Readily available, inexpensive)

Logical Workflow & Decision Matrix

AlkylationComparison Start Acyl Substrate (3-Phenylpentanoyl chloride) AuxChoice Auxiliary Attachment Start->AuxChoice Evans Evans Method (Oxazolidinone) AuxChoice->Evans Myers Myers Method (Pseudoephedrine) AuxChoice->Myers EvansEnolate NaHMDS / -78°C Chelation Control Evans->EvansEnolate MyersEnolate LDA + LiCl / -78°C Alkoxide Shielding Myers->MyersEnolate EvansAlk MeI Alkylation (Temp Sensitive) EvansEnolate->EvansAlk (Z)-Enolate MyersAlk MeI Alkylation (Highly Robust) MyersEnolate->MyersAlk (Z)-Enolate Product Target: 2-Methyl-3-phenylpentanoic Acid EvansAlk->Product LiOH/H2O2 MyersAlk->Product H2SO4 or NaOH

Workflow comparison of Evans and Myers asymmetric alkylation for 2-methyl-3-phenylpentanoic acid.

Conclusion

While both methodologies offer excellent stereocontrol for the α -alkylation of 3-phenylpentanoic acid derivatives, the Myers Asymmetric Alkylation provides superior reproducibility at scale. The critical reliance on anhydrous LiCl to enforce the alkoxide-enolate geometry makes the Myers protocol highly robust against minor temperature fluctuations, and the crystallinity of the pseudoephedrine intermediates allows for easy stereochemical purification[5][6]. Conversely, the Evans method is ideal for smaller-scale synthesis where mild, non-refluxing cleavage conditions (LiOH/H 2​ O 2​ ) are required to preserve sensitive functional groups[2][3].

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-phenylpentanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic compounds is just as critical as their application in drug development and synthetic workflows. 2-Methyl-3-phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic compounds is just as critical as their application in drug development and synthetic workflows. 2-Methyl-3-phenylpentanoic acid (CAS 1616-69-9) is a branched-chain aromatic carboxylic acid[1]. While it is a highly valuable synthetic intermediate, its structural features—specifically its lipophilic phenyl ring combined with an acidic carboxylate head—dictate highly specific safety, handling, and disposal protocols.

Below is the comprehensive, self-validating standard operating procedure (SOP) for the operational management and EPA/RCRA-compliant disposal of 2-Methyl-3-phenylpentanoic acid.

Physicochemical & Hazard Profile

To design a safe handling and disposal protocol, we must first understand the physical properties that drive the compound's behavior in the laboratory environment.

PropertyValueOperational Implication (Causality)
Chemical Name 2-Methyl-3-phenylpentanoic acidMust be written in full on waste labels; abbreviations cause dangerous ambiguity during EHS profiling[2].
CAS Number 1616-69-9[1]Essential for accurate manifesting during lab-pack disposal.
Molecular Formula C12H16O2[1]High carbon content dictates thermal destruction (incineration) over aqueous neutralization.
Molecular Weight 192.26 g/mol [1]Used to calculate stoichiometric equivalents for neutralizing large-scale spills.
LogP (Est.) ~2.4Moderate lipophilicity enables rapid penetration of lipid bilayers; mandates specific barrier PPE.

Operational Safety & Handling Protocol

Before generating waste, operational safety must be established. The handling of this compound requires specific engineering controls and personal protective equipment (PPE) to mitigate exposure.

Step 1: Engineering Controls

  • Action: Always handle the neat solid or concentrated solutions within a certified chemical fume hood.

  • Causality: Weighing dry powders can generate microscopic aerosols. The fume hood's negative pressure prevents inhalation of these particulates, which can cause severe irritation to the respiratory mucosal membranes due to the compound's acidity.

Step 2: PPE Selection

  • Action: Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves .

  • Causality: Why nitrile and not latex? The compound's moderate lipophilicity (LogP ~2.4) means it can easily dissolve in common organic solvents (e.g., DMSO, methanol) used in drug discovery. Nitrile provides a superior, chemically resistant barrier against non-polar and weakly polar organic mixtures, preventing transdermal absorption.

Spill Response & Mitigation Workflow

In the event of an accidental release, immediate and logical action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected: 2-Methyl-3-phenylpentanoic acid Assess Assess Spill Size: >50g or highly concentrated? Start->Assess Evacuate Evacuate Area & Contact EHS Emergency Assess->Evacuate Yes PPE Don Appropriate PPE: Nitrile gloves, goggles, lab coat Assess->PPE No Contain Contain Spill: Cover with inert absorbent (e.g., Sand, Vermiculite) PPE->Contain Collect Mechanical Collection: Sweep into compatible polyethylene container Contain->Collect Label Waste Labeling: 'Hazardous Waste - Organic Acid' Collect->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Pickup EPA/RCRA Compliant Lab-Pack Disposal SAA->Pickup

Figure 1: Spill response and containment workflow for 2-Methyl-3-phenylpentanoic acid.

Spill Mitigation Methodology:

  • Containment: Do not use basic absorbents (like sodium carbonate) for initial containment of concentrated spills. Causality: Rapid neutralization of the acid can generate localized heat, potentially aerosolizing the compound. Instead, use an inert absorbent like silica sand or vermiculite to physically trap the material.

  • Collection: Mechanically sweep the absorbed mixture into a high-density polyethylene (HDPE) container using non-sparking tools.

  • Sanitization: Wash the spill area with a mild, dilute alkaline detergent to neutralize trace residues, followed by a water rinse.

Proper Disposal Procedures & RCRA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), mismanagement of laboratory waste can result in severe environmental damage and institutional fines reaching up to $81,540 per violation, per day[3]. Drain disposal of 2-Methyl-3-phenylpentanoic acid is strictly prohibited.

Causality for Drain Prohibition: Despite being a weak acid that could theoretically be neutralized, the bulky, hydrophobic phenylpentane moiety resists rapid biodegradation. Flushing this down the drain poses a persistent contamination risk to municipal water treatment systems and groundwater. It must be treated as hazardous organic waste[4].

Step-by-Step Disposal Protocol:

Step 1: Waste Segregation

  • Action: Collect 2-Methyl-3-phenylpentanoic acid waste in a dedicated, chemically compatible container (e.g., HDPE). Do not mix with inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers.

  • Causality: As an organic compound, mixing it with oxidizing inorganic waste streams can initiate a violent, exothermic oxidation reaction, leading to rapid gas evolution and catastrophic container rupture[5].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA at or near the point of generation. Under 40 CFR § 262.15, laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA, provided it remains under the control of the operator[6].

  • Causality: SAAs minimize the movement of hazardous waste through facility corridors, drastically reducing the logistical risk of large-scale spills during transit.

Step 3: EPA-Compliant Labeling

  • Action: Affix a standard hazardous waste label immediately upon the first drop of waste entering the container. While the specific RCRA hazardous waste code is not strictly required on the label during laboratory accumulation under EPA Subpart K, the full chemical name must be written out[2].

  • Causality: Using shorthand (e.g., "2-M-3-PPA") creates dangerous ambiguity for emergency responders and EHS personnel. Explicit labeling ensures accurate downstream processing.

Step 4: Final Lab-Pack and Thermal Destruction

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The waste will be "lab-packed" by a certified vendor.

  • Causality: The waste will be routed for high-temperature incineration. Incineration is the only scientifically sound disposal method for this compound, as the extreme thermal energy completely cleaves the stable aromatic ring and aliphatic chain into harmless carbon dioxide and water vapor, eliminating long-term environmental toxicity risks[7].

References

  • 2-Methyl-3-phenylpentanoic acid - ChemBK. ChemBK Chemical Database. Available at:[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available at:[Link]

  • Lab Chemical Disposal. Environmental Marketing Services. Available at: [Link]

  • SCHOOL ENVIRONMENTAL HEALTH & SAFETY PROGRAM - Safer Practices In The Laboratory Toolkit. CivicLive. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-phenylpentanoic acid

Comprehensive Safety and Operational Guide for Handling 2-Methyl-3-phenylpentanoic Acid As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably in the development of analgesic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-3-phenylpentanoic Acid

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably in the development of analgesics like tapentadol[1]—2-Methyl-3-phenylpentanoic acid (CAS: 1616-69-9) requires stringent handling protocols[2]. For researchers and drug development professionals, understanding the causality behind these safety measures is essential. This compound’s lipophilic phenyl ring enhances its ability to permeate biological membranes, while its acidic carboxyl group causes localized dermal, ocular, and respiratory irritation[2].

This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety and compliance in the laboratory.

Physicochemical Properties & Hazard Assessment

Before initiating any protocol, personnel must understand the physical properties of the target compound to anticipate its behavior under operational stress.

Table 1: Quantitative Data and Operational Implications

Property Value Operational Implication
Chemical Name 2-Methyl-3-phenylpentanoic acid Nomenclature standard for SDS tracking.
CAS Number 1616-69-9 Unique identifier for inventory and waste logs[3].
Molecular Formula C12H16O2 Indicates an organic acid nature[2].
Molecular Weight 192.26 g/mol Used for stoichiometric calculations[2].
Hazard Profile Skin/Eye/Respiratory Irritant Mandates strict barrier and inhalation protection.

| Solubility | Soluble in organic solvents | Spills require specific solvent/base cleanup strategies. |

Personal Protective Equipment (PPE) Matrix

Safety protocols must be self-validating. Do not simply wear PPE; verify its integrity before every use. The following matrix is dictated by the chemical's lipophilicity and acidity.

  • Dermal Protection (Nitrile Gloves): Standard latex gloves are highly permeable to lipophilic organic compounds and offer zero protection here. You must use Nitrile gloves (minimum thickness 0.11 mm for incidental contact, >0.3 mm for extended handling). Nitrile provides a robust cross-linked barrier against non-polar and slightly polar organic acids. Self-Validation Step: Perform an inflation test to check for micro-tears before donning.

  • Ocular Protection (Chemical Splash Goggles): Wear indirectly vented chemical splash goggles. Standard safety glasses are insufficient because they do not form a seal against the face, leaving the eyes vulnerable to aerosolized dust or micro-splashes during solvent dissolution.

  • Respiratory Protection (Fume Hood): All handling, weighing, and transfer must occur within a certified Chemical Fume Hood . Self-Validation Step: Verify the hood's digital monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the chemical container. If engineering controls fail, a half-face elastomeric respirator equipped with P100 (particulate) and Organic Vapor (OV) cartridges is mandatory.

  • Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton laboratory coat, long pants, and closed-toe, non-porous shoes.

Operational Workflow & Handling Protocol

To prevent aerosolization and cross-contamination, follow this step-by-step methodology when setting up reactions or transferring the compound.

Step 1: System Validation and Preparation Ensure the fume hood is clear of unnecessary equipment to maintain laminar airflow. Ground the analytical balance to prevent static buildup.

Step 2: Material Transfer Using an anti-static weighing spatula, carefully transfer the 2-Methyl-3-phenylpentanoic acid into an anti-static weigh boat. Because organic powders can accumulate static charge, standard plastic spatulas may cause the powder to repel and aerosolize, increasing inhalation risk.

Step 3: Dissolution and Reaction Setup When dissolving the acid in organic solvents (e.g., dichloromethane, ethanol), add the solid to the solvent slowly. This manages any mild exothermic heat of solution and prevents solvent splashing. If the synthesis requires inert conditions[1], purge the reaction vessel with Nitrogen (N2) or Argon (Ar) prior to addition.

Step 4: Decontamination Post-transfer, wipe down spatulas, balances, and hood surfaces with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a deionized (DI) water wipe to remove salt residues.

Workflow A Pre-Operation: Verify Fume Hood Flow (80-100 fpm) B PPE Donning: Nitrile Gloves, Goggles, Lab Coat A->B C Material Transfer: Use Anti-Static Spatula Weighing Boat B->C D Reaction Setup: Inert Atmosphere (N2/Ar) if required C->D E Post-Operation: Decontaminate Surfaces (Dilute Base/Water) D->E F Waste Segregation: Halogen-Free Organic Acid Waste E->F

Step-by-step operational workflow for handling 2-Methyl-3-phenylpentanoic acid safely.

Emergency Response & Spill Management

Because 2-Methyl-3-phenylpentanoic acid is an organic acid, neutralizing it before physical cleanup drastically reduces the risk of inhalation and dermal burns.

Step-by-Step Spill Protocol:

  • Isolate: Immediately alert nearby personnel and restrict access to the spill zone.

  • Assess: Determine if the spill is minor (< 50g) or major (> 50g). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Neutralize: For minor spills, cover the material with a weak solid base, such as Sodium Bicarbonate (NaHCO3). Wait for effervescence (CO2 release) to cease, which visually validates that the acid has been neutralized.

  • Absorb/Sweep: Use a damp absorbent pad or chemical sweep powder to collect the neutralized material. Never dry sweep , as this generates hazardous, irritating dust.

  • Dispose: Place all cleanup materials in a labeled, sealable hazardous waste container.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (< 50g / 50mL) Assess->Minor Major Major Spill (> 50g / 50mL) Assess->Major Neutralize Neutralize with Sodium Bicarbonate Minor->Neutralize Evacuate Evacuate Area & Call EHS Major->Evacuate Clean Sweep/Absorb & Dispose as HazMat Neutralize->Clean

Decision matrix and response pathway for 2-Methyl-3-phenylpentanoic acid spills.

Waste Disposal Plan

Improper disposal of organic acids can lead to dangerous cross-reactions in waste streams.

  • Classification: Designate as "Halogen-Free Organic Acid Waste."

  • Segregation: Strictly isolate this waste from strong oxidizers (e.g., peroxides, nitric acid) and strong bases (e.g., sodium hydroxide). Mixing with oxidizers can cause uncontrolled exothermic reactions or fires.

  • Labeling: Clearly label the primary container with: "Hazardous Waste: 2-Methyl-3-phenylpentanoic acid (Organic Acid) - Toxic/Irritant."

  • Storage: Store in secondary containment within a designated, well-ventilated hazardous waste accumulation area until collection by certified EHS personnel.

References

  • Title: 2-Methyl-3-phenylpentanoic acid - ChemBK Source: ChemBK Chemical Database URL
  • Title: CAS号:128437-30-9 - 毕得医药 (Bidepharm)
  • Title: CN104803861A - Method for synthesizing tapentadol hydrochloride Source: Google Patents URL

Sources

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